Product packaging for UK-2A(Cat. No.:CAS No. 167173-85-5)

UK-2A

Cat. No.: B3245251
CAS No.: 167173-85-5
M. Wt: 514.5 g/mol
InChI Key: MLGCATYQZVMGBG-PBWVOLNLSA-N
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Description

UK-2A is a natural product fungicide that serves as a key reference compound in agricultural research for studying mitochondrial electron transport chain inhibition . It functions as a potent inhibitor of the cytochrome bc 1 complex, binding specifically to the Qi (quinone reduction) site of cytochrome b, which disrupts cellular energy production and leads to a loss of mitochondrial membrane potential in fungal cells . Its mechanism is distinct from that of strobilurin (Qo inhibitor) fungicides, and it shows no cross-resistance with strobilurin, azole, or benzimidazole classes, making it a valuable tool for investigating fungicide resistance . This compound is the active fungicidal species generated from the pro-fungicide fenpicoxamid, and it is structurally related to antimycin A, though molecular docking studies suggest its binding pose at the Qi site is similar but not identical . It has been investigated preclinically for the control of major Ascomycete plant pathogens such as Zymoseptoria tritici (wheat leaf blotch) and Mycosphaerella fijiensis (banana black Sigatoka) . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30N2O9 B3245251 UK-2A CAS No. 167173-85-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,6S,7R,8R)-8-benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O9/c1-14(2)24(31)37-22-15(3)36-26(33)18(28-23(30)20-21(29)19(34-4)10-11-27-20)13-35-25(32)17(22)12-16-8-6-5-7-9-16/h5-11,14-15,17-18,22,29H,12-13H2,1-4H3,(H,28,30)/t15-,17+,18-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGCATYQZVMGBG-PBWVOLNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(=O)OCC(C(=O)O1)NC(=O)C2=NC=CC(=C2O)OC)CC3=CC=CC=C3)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=NC=CC(=C2O)OC)CC3=CC=CC=C3)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501101266
Record name (3S,6S,7R,8R)-3-[[(3-Hydroxy-4-methoxy-2-pyridinyl)carbonyl]amino]-6-methyl-4,9-dioxo-8-(phenylmethyl)-1,5-dioxonan-7-yl 2-methylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167173-85-5
Record name (3S,6S,7R,8R)-3-[[(3-Hydroxy-4-methoxy-2-pyridinyl)carbonyl]amino]-6-methyl-4,9-dioxo-8-(phenylmethyl)-1,5-dioxonan-7-yl 2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167173-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (3S,6S,7R,8R)-3-[[(3-Hydroxy-4-methoxy-2-pyridinyl)carbonyl]amino]-6-methyl-4,9-dioxo-8-(phenylmethyl)-1,5-dioxonan-7-yl 2-methylpropanoate
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Record name (3S,6S,7R,8R)-8-Benzyl-3-{[(3-hydroxy-4-methoxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate
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Foundational & Exploratory

Discovery and isolation of UK-2A from Streptomyces sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of UK-2A, a potent antifungal agent produced by Streptomyces sp. strain 517-02. This document details the experimental protocols for fermentation and purification, summarizes its physicochemical and biological properties, and illustrates key processes through diagrams.

Introduction

This compound is a novel antifungal antibiotic identified from the fermentation broth of Streptomyces sp. 517-02.[1] Structurally similar to antimycin A, this compound and its congeners (UK-2B, UK-2C, and UK-2D) exhibit strong antifungal activity with notably weaker cytotoxicity compared to antimycin A.[1][2] This favorable therapeutic window has made this compound and its derivatives, such as the commercial fungicide fenpicoxamid, subjects of significant interest in agricultural and pharmaceutical research. The primary mechanism of action of this compound is the inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain.[3]

Data Presentation

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular FormulaC₂₈H₃₄N₂O₉
Molecular Weight542.58 g/mol
AppearanceColorless needles
Melting Point145-147 °C
Optical Rotation ([α]D²⁵)+58.1° (c 1.0, CHCl₃)
UV λmax (MeOH)228 nm (ε 35,000), 320 nm (ε 6,200)
SolubilitySoluble in methanol, chloroform, acetone
Sparingly soluble in water
Antifungal Activity of this compound

The minimum inhibitory concentrations (MICs) of this compound against a range of fungal species are presented below.

Fungal SpeciesMIC (µg/mL)
Saccharomyces cerevisiae0.1
Candida albicans0.2
Aspergillus niger0.4
Pyricularia oryzae0.05
Botrytis cinerea0.2
Fusarium oxysporum0.8
Mucor racemosus1.6
Rhizoctonia solani0.4
Trichophyton mentagrophytes0.2

Experimental Protocols

Fermentation of Streptomyces sp. 517-02

This protocol outlines the fermentation process for the production of this compound.

1. Microorganism:

  • Streptomyces sp. strain 517-02

2. Seed Culture Medium (per liter):

  • Glucose: 10 g

  • Soluble Starch: 20 g

  • Yeast Extract: 5 g

  • Peptone: 5 g

  • CaCO₃: 2 g

  • Adjust pH to 7.2 before sterilization.

3. Production Medium (per liter):

  • Soluble Starch: 50 g

  • Glycerol: 20 g

  • Soybean Meal: 30 g

  • Yeast Extract: 2 g

  • CaCO₃: 4 g

  • FeSO₄·7H₂O: 0.01 g

  • MnSO₄·4H₂O: 0.01 g

  • ZnSO₄·7H₂O: 0.01 g

  • Adjust pH to 7.0 before sterilization.

4. Fermentation Procedure:

  • Inoculate a loopful of Streptomyces sp. 517-02 from a slant culture into a 500-mL flask containing 100 mL of seed culture medium.

  • Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • Transfer 5 mL of the seed culture to a 2-liter flask containing 500 mL of production medium.

  • Incubate the production culture at 28°C for 7 days on a rotary shaker at 180 rpm.

  • Monitor the production of this compound by bioassay or HPLC analysis.

Extraction and Purification of this compound

The following protocol details the isolation of this compound from the mycelial cake.

1. Extraction:

  • Harvest the fermentation broth by centrifugation at 8,000 x g for 20 minutes.

  • Collect the mycelial cake.

  • Extract the mycelial cake three times with an equal volume of acetone.

  • Combine the acetone extracts and concentrate under reduced pressure to obtain an aqueous residue.

  • Extract the aqueous residue three times with an equal volume of ethyl acetate.

  • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness to yield the crude extract.

2. Purification:

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a small volume of chloroform.

    • Apply the solution to a silica gel column pre-equilibrated with n-hexane.

    • Elute the column with a stepwise gradient of n-hexane-ethyl acetate (from 9:1 to 1:1, v/v).

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp (254 nm) for detection.

    • Pool the fractions containing this compound and evaporate the solvent.

  • Preparative HPLC:

    • Dissolve the partially purified this compound in methanol.

    • Inject the solution onto a C18 reverse-phase preparative HPLC column.

    • Elute with a linear gradient of acetonitrile in water (from 60% to 80% over 30 minutes).

    • Monitor the elution at 228 nm.

    • Collect the peak corresponding to this compound.

  • Crystallization:

    • Evaporate the solvent from the pure this compound fraction.

    • Dissolve the residue in a small amount of hot methanol.

    • Allow the solution to cool slowly to obtain colorless needles of this compound.

    • Collect the crystals by filtration and dry under vacuum.

Visualizations

Signaling Pathway

UK2A_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces UK2A This compound UK2A->Complex_III Inhibits Qi site

Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.

Experimental Workflow

UK2A_Isolation_Workflow Fermentation Fermentation of Streptomyces sp. 517-02 Centrifugation Centrifugation Fermentation->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Acetone_Extraction Acetone Extraction Mycelial_Cake->Acetone_Extraction Concentration Concentration Acetone_Extraction->Concentration EtOAc_Extraction Ethyl Acetate Extraction Concentration->EtOAc_Extraction Crude_Extract Crude this compound Extract EtOAc_Extraction->Crude_Extract Silica_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Chromatography Partially_Pure Partially Purified this compound Silica_Chromatography->Partially_Pure Prep_HPLC Preparative HPLC (C18) Partially_Pure->Prep_HPLC Pure_UK2A Pure this compound Prep_HPLC->Pure_UK2A Crystallization Crystallization Pure_UK2A->Crystallization Final_Product This compound Crystals Crystallization->Final_Product

Caption: Workflow for the isolation and purification of this compound.

References

UK-2A: A Comprehensive Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-2A is a naturally occurring nine-membered dilactone with potent antifungal properties. Isolated from Streptomyces sp. 517-02, this complex molecule has garnered significant interest in the fields of medicinal chemistry and drug development due to its specific mechanism of action and potential as a lead compound for novel agrochemicals and therapeutic agents. This technical guide provides an in-depth analysis of the chemical structure, stereochemistry, and biological activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and synthetic pathways.

Chemical Structure and Stereochemistry

This compound is a structurally unique macrolide characterized by a nine-membered dilactone ring. Its chemical formula is C₂₆H₃₀N₂O₉, with a molecular weight of 514.5 g/mol .[1] The molecule features several key functional groups that are critical for its biological activity, including a 3-hydroxy-4-methoxypicolinamide side chain, a benzyl group, and an isobutyryloxy moiety.

The IUPAC name for this compound is [(3S,7R)-8-benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate, which precisely defines its absolute stereochemistry.[1] The chiral centers at the C3 and C7 positions of the dilactone ring are in the S and R configurations, respectively. This specific stereochemical arrangement is crucial for its potent inhibitory activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₆H₃₀N₂O₉[1]
Molecular Weight514.5 g/mol [1]
IUPAC Name[(3S,7R)-8-benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate[1]
CAS Number167173-85-5
AppearanceWhite powder
SolubilitySoluble in methanol, ethanol, DMSO, and DMF

Mechanism of Action: Inhibition of the Cytochrome bc₁ Complex

This compound exerts its antifungal effect by potently inhibiting the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc₁ complex. This enzyme plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process that is coupled to the translocation of protons across the inner mitochondrial membrane, thereby generating the proton motive force required for ATP synthesis.

Specifically, this compound is an inhibitor of the Qi site of the cytochrome bc₁ complex.[2] The Qi site is the ubiquinone reduction site, located on the matrix side of the inner mitochondrial membrane. By binding to this site, this compound blocks the transfer of electrons to ubiquinone, thus disrupting the Q-cycle and halting the respiratory chain. This leads to a collapse of the mitochondrial membrane potential and ultimately results in fungal cell death. This compound shares this mechanism of action with the well-known respiratory inhibitor antimycin A, to which it is structurally related.[2] However, studies have shown that the inhibitory potency of this compound is approximately 3-fold less than that of antimycin A.[2]

UK2A_Mechanism_of_Action Diagram of this compound's inhibitory action on the Q-cycle. cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Cytochrome bc1 Complex (Complex III) Qo_site Qo Site (Ubiquinol Oxidation) Cyt_b Cytochrome b Qo_site->Cyt_b e- ISP Rieske Iron-Sulfur Protein Qo_site->ISP e- Qi_site Qi Site (Ubiquinone Reduction) UQ Ubiquinone (UQ) Qi_site->UQ e- Cyt_b->Qi_site e- Cyt_c1 Cytochrome c1 ISP->Cyt_c1 e- Cyt_c_ox Cytochrome c (ox) Cyt_c1->Cyt_c_ox e- UQH2 Ubiquinol (UQH2) UQH2->Qo_site e- UQ->UQH2 Cyt_c_red Cytochrome c (red) Cyt_c_ox->Cyt_c_red UK2A This compound UK2A->Qi_site Inhibition

Caption: Mechanism of this compound inhibition at the Qi site of the cytochrome bc₁ complex.

Biological Activity and Quantitative Data

This compound exhibits potent and broad-spectrum antifungal activity against a variety of plant pathogenic fungi. Its efficacy has been demonstrated in both in vitro and in planta studies. The inhibitory activity of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) against the mitochondrial electron transport chain and the half-maximal effective concentration (EC₅₀) against fungal growth.

Table 2: In Vitro Antifungal Activity and Mitochondrial Inhibition of this compound

Fungal SpeciesAssay TypeParameterValueReference
Zymoseptoria triticiMitochondrial electron transportIC₅₀0.86 nM[3]
Zymoseptoria triticiIn vitro growthEC₅₀5.3 ppb[3]
Leptosphaeria nodorumIn vitro growthEC₅₀11.3 ppb[3]
Bovine Heart MitochondriaCytochrome bc₁ complex inhibition-~3-fold less potent than Antimycin A[2]

Experimental Protocols

Cytochrome bc₁ Complex Inhibition Assay

Objective: To determine the inhibitory activity of this compound on the cytochrome bc₁ complex.

Methodology (adapted from published studies):

  • Preparation of Mitochondria: Mitochondria are isolated from a suitable source, such as bovine heart, by differential centrifugation. The final mitochondrial pellet is resuspended in an appropriate buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4).

  • Assay Buffer: The assay is performed in a buffer containing phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4), EDTA, and a substrate for Complex III, such as decylubiquinol.

  • Enzyme Reaction: The reaction is initiated by the addition of the mitochondrial suspension to the assay buffer containing various concentrations of this compound (or a solvent control). The activity of the cytochrome bc₁ complex is monitored by measuring the reduction of cytochrome c at 550 nm using a spectrophotometer.

  • Data Analysis: The initial rates of cytochrome c reduction are plotted against the logarithm of the this compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) or EC₅₀ of this compound against various fungal species.

Methodology (Microbroth Dilution Method):

  • Fungal Inoculum Preparation: Fungal spores or mycelial fragments are harvested from fresh cultures and suspended in a sterile liquid medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth) to a standardized concentration.

  • Serial Dilution of this compound: A stock solution of this compound in a suitable solvent (e.g., DMSO) is serially diluted in the liquid medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (no compound) and a negative control (no inoculum) are included.

  • Incubation: The microtiter plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

  • Growth Assessment: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

  • Data Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth. The EC₅₀ value is calculated by plotting the percentage of growth inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Total Synthesis of this compound

The total synthesis of this compound is a complex undertaking that has been achieved through multi-step synthetic routes. These syntheses are crucial for confirming the structure and stereochemistry of the natural product and for providing access to analogs for structure-activity relationship (SAR) studies. A generalized workflow for the total synthesis is presented below.

UK2A_Total_Synthesis Generalized workflow for the total synthesis of this compound. A Chiral Starting Material (e.g., Roche ester) B Synthesis of the C3-N Fragment A->B C Synthesis of the C7-O Fragment A->C D Esterification B->D C->D E Macrolactonization D->E F Amide Coupling with Picolinic Acid Derivative E->F G Final Deprotection and Functional Group Installation F->G H This compound G->H

References

The Mechanism of UK-2A on Mitochondrial Complex III: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of UK-2A, a potent antifungal agent, on mitochondrial complex III (also known as the cytochrome bc1 complex). This document details the molecular interactions, kinetic effects, and downstream cellular consequences of this compound's inhibitory action, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: Inhibition of the Qi Site

This compound exerts its inhibitory effect on mitochondrial complex III by specifically targeting the quinone reduction site, known as the Qi site, located on the cytochrome b subunit. This action is analogous to that of the well-characterized complex III inhibitor, antimycin A. However, despite sharing a similar target site, the precise binding manner of this compound differs from that of antimycin A.[1]

Docking studies have elucidated the specific molecular interactions between this compound and the Qi site. Key amino acid residues involved in this interaction include a salt bridge formation with Aspartate 229 (D229) and close proximity to Glycine 37 (G37) and Leucine 198 (L198). These interactions stabilize the binding of this compound within the Qi pocket, effectively blocking the entry and reduction of ubiquinone. This blockage disrupts the Q-cycle, a critical process for electron transport and proton translocation across the inner mitochondrial membrane.

Visualization of this compound's Inhibitory Action

cluster_complex_III Mitochondrial Complex III (Cytochrome bc1) Qo Qo Site (Ubiquinol Oxidation) Cyt_b Cytochrome b Qo->Cyt_b 1e- FeS Rieske Fe-S Protein Qo->FeS 1e- Qi Qi Site (Ubiquinone Reduction) UQ UQ (Ubiquinone) Qi->UQ Reduction Cyt_b->Qi Cyt_c1 Cytochrome c1 FeS->Cyt_c1 Cytochrome c Cytochrome c Cyt_c1->Cytochrome c Reduces UK2A This compound UK2A->Qi Inhibition UQH2 UQH2 (Ubiquinol) UQH2->Qo Oxidation e_minus e- H_plus H+ Complex IV Complex IV Cytochrome c->Complex IV caption Mechanism of this compound Inhibition

Caption: this compound binds to the Qi site of Complex III, blocking ubiquinone reduction.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound has been quantified in various studies. While its potency is high, it is generally observed to be slightly less potent than antimycin A.

InhibitorTargetAssayIC50 ValueOrganism/SystemReference
This compound Mitochondrial Electron Transport (Complex III)NADH Oxidation0.86 nM Zymoseptoria tritici[2]
Antimycin A Mitochondrial Complex IIICytochrome c Reductase~3-fold more potent than this compoundBovine Heart Mitochondria[1]

Experimental Protocols

This section outlines key experimental methodologies for investigating the mechanism of action of this compound on mitochondrial complex III.

Measurement of Mitochondrial Complex III (Cytochrome c Reductase) Activity

This assay spectrophotometrically measures the reduction of cytochrome c, which is dependent on the activity of complex III.

Materials:

  • Isolated mitochondria or sub-mitochondrial particles

  • Potassium phosphate buffer (pH 7.4)

  • Bovine serum albumin (BSA)

  • Potassium cyanide (KCN) to inhibit Complex IV

  • Decylubiquinol (DBH2) as the substrate

  • Cytochrome c (oxidized form)

  • This compound and other inhibitors (e.g., antimycin A, myxothiazol) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, BSA, KCN, and oxidized cytochrome c in a cuvette.

  • Add the mitochondrial preparation to the cuvette and incubate for a few minutes at a controlled temperature (e.g., 30°C).

  • To determine the effect of this compound, add various concentrations of the inhibitor to the reaction mixture and incubate for a specified time.

  • Initiate the reaction by adding the substrate, decylubiquinol.

  • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • Calculate the rate of cytochrome c reduction.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of a Typical IC50 Determination Workflow

cluster_workflow IC50 Determination Workflow prep Prepare Reagents (Buffer, Substrate, Inhibitor Stock) serial Perform Serial Dilutions of this compound prep->serial assay_setup Set up Assay Plates/Cuvettes (Mitochondria, Cytochrome c, etc.) prep->assay_setup add_inhibitor Add this compound Dilutions to Wells serial->add_inhibitor assay_setup->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate Reaction (Add Substrate) pre_incubate->start_reaction measure Measure Absorbance/Oxygen Consumption (Kinetic Reading) start_reaction->measure analyze Analyze Data (Calculate % Inhibition) measure->analyze plot Plot Dose-Response Curve (% Inhibition vs. [this compound]) analyze->plot ic50 Determine IC50 Value plot->ic50 caption Experimental workflow for IC50 determination.

Caption: Experimental workflow for IC50 determination.

Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of living cells in real-time, providing a functional assessment of mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

  • Cultured cells of interest

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • On the day of the assay, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator.

  • Prepare the inhibitor solutions in the assay medium and load them into the appropriate ports of the sensor cartridge. For a standard Mito Stress Test, this would include oligomycin, FCCP, and a mixture of rotenone and antimycin A. To test this compound, it can be injected alone or in combination with other inhibitors.

  • Calibrate the sensor cartridge and place it into the Seahorse XF Analyzer with the cell plate.

  • Run the assay, which involves sequential injections of the inhibitors and measurement of OCR.

  • Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Downstream Signaling Pathways

The inhibition of mitochondrial complex III by this compound has significant downstream consequences, primarily mediated by the increased production of mitochondrial reactive oxygen species (ROS). The blockage of electron flow at the Qi site leads to the accumulation of electrons upstream, which can then be transferred to molecular oxygen to form superoxide radicals.

This increase in mitochondrial ROS acts as a signaling molecule, influencing various cellular pathways:

  • MAPK Pathway Activation: Mitochondrial ROS have been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway. This activation can lead to a variety of cellular responses, including inflammation, stress responses, and apoptosis.

  • HIF-1α Stabilization: The increase in ROS has been linked to the stabilization of the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α). Under normal oxygen conditions, HIF-1α is rapidly degraded. However, ROS can inhibit the prolyl hydroxylases that mark HIF-1α for degradation, leading to its accumulation and the subsequent transcription of genes involved in adaptation to low oxygen conditions.

Visualization of Downstream Signaling

cluster_signaling Downstream Signaling of this compound UK2A This compound ComplexIII Mitochondrial Complex III UK2A->ComplexIII Inhibition ROS Increased Mitochondrial ROS (Superoxide) ComplexIII->ROS Leads to MAPK p38 MAPK Pathway ROS->MAPK Activates HIF1a HIF-1α Stabilization ROS->HIF1a Promotes CellularResponses Cellular Responses (Inflammation, Apoptosis, Hypoxic Adaptation) MAPK->CellularResponses HIF1a->CellularResponses caption Downstream effects of this compound-mediated Complex III inhibition.

Caption: Downstream effects of this compound-mediated Complex III inhibition.

Conclusion

This compound is a potent inhibitor of mitochondrial complex III, acting at the Qi site to disrupt the Q-cycle and inhibit cellular respiration. This inhibition leads to the production of mitochondrial ROS, which in turn triggers downstream signaling pathways involved in cellular stress responses and adaptation. The detailed understanding of this mechanism of action is crucial for the development of this compound and its analogs as antifungal agents and for assessing their potential off-target effects in drug development. The experimental protocols and visualizations provided in this guide offer a framework for the continued investigation of this important class of mitochondrial inhibitors.

References

An In-depth Technical Guide to the Biosynthesis of UK-2A in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of UK-2A, a potent antifungal agent produced by Streptomyces. The document details the genetic basis of this compound production, the enzymatic steps involved in its synthesis, and the experimental methodologies used to elucidate this complex pathway. All quantitative data is presented in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

Introduction to this compound

This compound is a natural product isolated from Streptomyces sp. that exhibits strong antifungal activity. It belongs to the antimycin family of compounds and functions by inhibiting the mitochondrial cytochrome bc1 complex. The unique structure and potent bioactivity of this compound have made it a subject of interest for the development of new antifungal drugs. Understanding its biosynthetic pathway is crucial for efforts in metabolic engineering to improve yields and to generate novel, more effective analogs.

The this compound Biosynthetic Gene Cluster (uka)

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), designated as the uka cluster. Through genome sequencing and bioinformatic analysis of the producing organism, Streptomyces sp. MK-8493, the genes responsible for this compound synthesis have been identified and their putative functions assigned.

Table 1: Deduced Functions of Open Reading Frames (ORFs) in the uka Gene Cluster [1]

Gene/ORFDeduced Function
ukaA3-amino-5-hydroxybenzoic acid (AHBA) synthase
ukaBAcyl-CoA synthetase
ukaCAcyl carrier protein (ACP)
ukaDType I polyketide synthase (PKS)
ukaEThioesterase
ukaFAMP-binding protein
ukaGAcyltransferase
ukaHCytochrome P450 monooxygenase
ukaIFAD-dependent oxidoreductase
ukaJMethyltransferase
ukaKTranscriptional regulator
ukaLTransporter

The Biosynthetic Pathway of this compound

The assembly of the this compound molecule is a multi-step process involving a combination of polyketide and non-ribosomal peptide synthesis principles. The pathway has been elucidated through in vitro enzymatic reconstitution, where the individual enzymes of the uka cluster were expressed, purified, and their functions characterized.[2]

Formation of the Dilactone Core

The biosynthesis initiates with the formation of the characteristic dilactone scaffold of this compound. This process is catalyzed by a flexible AMP-binding protein and a series of assembly enzymes that select and incorporate a substituted salicylic acid derivative.

Polyketide Chain Elongation and Modification

A Type I polyketide synthase (PKS), UkaD, is responsible for the iterative extension of the polyketide chain. The growing chain undergoes a series of modifications, including reductions and dehydrations, catalyzed by the various domains within the PKS module.

Tailoring Steps

Following the formation of the core structure, a series of tailoring enzymes modify the molecule to produce the final this compound product. These modifications include oxidations catalyzed by a cytochrome P450 monooxygenase (UkaH) and a FAD-dependent oxidoreductase (UkaI), as well as a methylation step carried out by a methyltransferase (UkaJ).

UK_2A_Biosynthesis cluster_precursors Precursor Supply cluster_pathway This compound Biosynthetic Pathway Malonyl-CoA Malonyl-CoA UkaD UkaD (Type I PKS) Malonyl-CoA->UkaD Substituted_Salicylic_Acid Substituted Salicylic Acid UkaF UkaF (AMP-binding protein) Substituted_Salicylic_Acid->UkaF Activation SAM S-adenosyl methionine UkaJ UkaJ (Methyltransferase) SAM->UkaJ Assembly_Enzymes Assembly Enzymes UkaF->Assembly_Enzymes Dilactone_Scaffold Dilactone Scaffold Assembly_Enzymes->Dilactone_Scaffold Ligation Dilactone_Scaffold->UkaD Chain Initiation Polyketide_Intermediate Polyketide Intermediate UkaD->Polyketide_Intermediate Elongation & Modification UkaH_UkaI UkaH (P450) UkaI (Oxidoreductase) Polyketide_Intermediate->UkaH_UkaI Oxidation Oxidized_Intermediate Oxidized Intermediate UkaH_UkaI->Oxidized_Intermediate Oxidized_Intermediate->UkaJ Methylation UK_2A This compound UkaJ->UK_2A

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied on a series of key molecular biology and biochemical experiments. The general workflow and specific protocols are detailed below.

Experimental_Workflow Genomic_DNA_Isolation Genomic DNA Isolation from Streptomyces sp. Gene_Cloning Cloning of uka genes into expression vectors Genomic_DNA_Isolation->Gene_Cloning Protein_Expression Heterologous Protein Expression in E. coli Gene_Cloning->Protein_Expression Protein_Purification Purification of Uka enzymes (e.g., His-tag affinity chromatography) Protein_Expression->Protein_Purification In_Vitro_Assay In Vitro Enzymatic Assays Protein_Purification->In_Vitro_Assay Product_Analysis Product Analysis (HPLC, LC-MS) In_Vitro_Assay->Product_Analysis Pathway_Reconstitution Full Pathway Reconstitution Product_Analysis->Pathway_Reconstitution

Caption: General experimental workflow for pathway elucidation.
Gene Cloning, Protein Expression, and Purification

  • Gene Amplification: The uka genes were amplified from the genomic DNA of Streptomyces sp. MK-8493 using polymerase chain reaction (PCR) with gene-specific primers.

  • Vector Construction: The amplified genes were cloned into E. coli expression vectors, such as pET-28a(+), which allows for the production of N-terminally His-tagged proteins.

  • Heterologous Expression: The expression constructs were transformed into a suitable E. coli expression host, such as BL21(DE3). Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: The expressed His-tagged proteins were purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purity of the proteins was assessed by SDS-PAGE.

In Vitro Enzymatic Assays

The function of each purified Uka enzyme was determined through in vitro assays using appropriate substrates.

  • AMP-binding Protein (UkaF) Assay: The activity of UkaF was measured by monitoring the consumption of ATP in the presence of various salicylic acid derivatives. The reaction mixture typically contained the purified UkaF, the salicylic acid substrate, ATP, and MgCl2 in a suitable buffer. The reaction was monitored by measuring the decrease in ATP concentration over time using HPLC.

  • PKS (UkaD) and Acyltransferase (UkaG) Assays: The activity of the PKS and acyltransferase was determined by incubating the purified enzymes with the dilactone scaffold, malonyl-CoA, and NADPH. The formation of the polyketide product was monitored by HPLC and LC-MS.

  • Tailoring Enzyme Assays (UkaH, UkaI, UkaJ): The function of the tailoring enzymes was investigated by adding them to the reaction mixtures containing the intermediate products. The conversion of substrates to the final modified products was analyzed by HPLC and LC-MS.

Quantitative Data

The in vitro reconstitution of the this compound pathway has allowed for the quantitative analysis of enzyme kinetics and product formation.

Table 2: Kinetic Parameters of UkaF with Different Substrates [2]

Substrate (Salicylic Acid Derivative)Km (µM)kcat (min-1)kcat/Km (M-1s-1)
Salicylic acid150 ± 201.2 ± 0.1133
3-Methylsalicylic acid80 ± 102.5 ± 0.2521
4-Methylsalicylic acid250 ± 300.8 ± 0.153
5-Chlorosalicylic acid120 ± 151.5 ± 0.1208

Table 3: In Vitro Production of Deacyl this compound Analogs [2]

Substituted Salicylic Acid PrecursorProductYield (%)
3-Methylsalicylic acid3-Methyl-deacyl this compound85
4-Fluorosalicylic acid4-Fluoro-deacyl this compound72
5-Bromosalicylic acid5-Bromo-deacyl this compound65
3,5-Dichlorosalicylic acid3,5-Dichloro-deacyl this compound48

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Streptomyces provides a detailed roadmap for the enzymatic synthesis of this important antifungal compound. The characterization of the flexible substrate specificity of the pathway's enzymes, particularly the AMP-binding protein UkaF, opens up exciting possibilities for the chemoenzymatic synthesis of novel this compound analogs with potentially improved antifungal activity and pharmacological properties.[2] Future work in this area will likely focus on the heterologous expression of the entire uka gene cluster in a more genetically tractable host to facilitate large-scale production and further pathway engineering efforts. This knowledge is invaluable for researchers and professionals in the fields of natural product chemistry, synthetic biology, and drug development.

References

Antifungal Spectrum of UK-2A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-2A is a potent antifungal antibiotic originally isolated from Streptomyces sp. 517-02. It is structurally related to antimycin A and functions as a powerful inhibitor of the mitochondrial electron transport chain. This technical guide provides an in-depth overview of the antifungal spectrum of activity for this compound, its mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its antifungal effect by targeting the mitochondrial respiratory chain, a critical pathway for cellular energy production in fungi. Specifically, this compound is an inhibitor of the cytochrome bc1 complex, also known as complex III.[1][2] It binds to the Qi site of cytochrome b within this complex, thereby blocking the transfer of electrons from ubiquinol to cytochrome c.[2] This disruption of the electron transport chain leads to a rapid decrease in mitochondrial membrane potential and a subsequent depletion of intracellular ATP, ultimately resulting in fungal cell death.[1]

While effective, the antifungal activity of this compound can diminish over time. To address this, derivatives such as C9-UK-2A have been developed. C9-UK-2A exhibits a more durable and broad-spectrum antifungal activity.[3] In addition to inhibiting mitochondrial respiration, C9-UK-2A has been shown to induce membrane injury and promote the generation of reactive oxygen species (ROS) in fungal cells, contributing to its enhanced fungicidal effects.[3]

Antifungal Spectrum of Activity

Fungal SpeciesCompoundAssay TypeValueReference
Zymoseptoria triticiThis compoundMitochondrial electron transport inhibitionIC50: 0.86 nM[4]
This compoundIn vitro growth inhibitionEC50: 5.3 ppb[4]
Cyclohexyl analog of this compoundMitochondrial electron transport inhibitionIC50: 1.23 nM[4]
Cyclohexyl analog of this compoundIn vitro growth inhibitionEC50: 2.8 ppb[4]
Leptosphaeria nodorumThis compoundIn vitro growth inhibitionEC50: 11.3 ppb[4]
Cyclohexyl analog of this compoundIn vitro growth inhibitionEC50: 6.2 ppb[4]

Qualitative Antifungal Activity of this compound and its Derivatives:

Fungal SpeciesCompoundObserved EffectReference
Rhodotorula mucilaginosaC9-UK-2APotent and durable antifungal activity[3]
Saccharomyces cerevisiaeThis compound and derivativesGrowth inhibitory activity
Botrytis cinereaFenpicoxamid (metabolizes to this compound)Activity potentiated by salicylhydroxamic acid

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antifungal properties.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antifungal agent against yeasts and filamentous fungi, as established by the Clinical and Laboratory Standards Institute (CLSI) in documents M27-A3 for yeasts and M38-A2 for filamentous fungi.[5][6][7]

a. Preparation of Antifungal Agent:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of the this compound stock solution are prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0.

b. Inoculum Preparation:

  • Yeasts: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Filamentous Fungi: Conidia are harvested from mature cultures and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The suspension is filtered to remove hyphal fragments, and the conidial density is adjusted spectrophotometrically to 0.4-5 x 10^4 CFU/mL.

c. Incubation:

  • The inoculated microtiter plates are incubated at 35°C.

  • Incubation times vary depending on the fungal species: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the drug-free control well.

d. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥100% for other agents) compared to the drug-free growth control well.

  • Growth inhibition is determined visually or by using a microplate reader.

Inhibition of Mitochondrial Cytochrome c Reductase Activity

This assay measures the direct inhibitory effect of this compound on the cytochrome bc1 complex.

a. Preparation of Mitochondrial Fractions:

  • Fungal cells are grown to mid-log phase, harvested, and spheroplasted using lytic enzymes.

  • Spheroplasts are lysed, and mitochondrial fractions are isolated by differential centrifugation.

b. Enzyme Activity Assay:

  • The assay is performed in a reaction buffer containing reduced coenzyme Q (ubiquinol) as the substrate and oxidized cytochrome c as the electron acceptor.

  • The reduction of cytochrome c is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm.

  • The reaction is initiated by the addition of the mitochondrial fraction, and the rate of cytochrome c reduction is measured in the presence and absence of various concentrations of this compound.

c. Calculation of IC50:

  • The percentage of inhibition is calculated for each this compound concentration.

  • The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Measurement of Mitochondrial Membrane Potential

This assay assesses the impact of this compound on the integrity of the mitochondrial membrane potential.

a. Fungal Cell Preparation:

  • Fungal cells are grown and harvested as described for the MIC assay.

b. Staining with a Fluorescent Dye:

  • The cells are incubated with a fluorescent dye that is sensitive to changes in mitochondrial membrane potential, such as rhodamine 123 or JC-1.

c. Flow Cytometry Analysis:

  • The fluorescence intensity of the stained cells is measured using a flow cytometer.

  • A decrease in fluorescence intensity in this compound-treated cells compared to untreated controls indicates a depolarization of the mitochondrial membrane.

Visualizations

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions of this compound in 96-well Plate A->C B Prepare Fungal Inoculum (Yeast or Mold) D Inoculate Plate with Fungal Suspension B->D C->D E Incubate at 35°C D->E F Visually or Spectrophotometrically Read Growth Inhibition E->F G Determine MIC (Lowest concentration with significant inhibition) F->G

Caption: Workflow for MIC determination.

UK2A_Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I Ubiquinone Ubiquinone (CoQ) ComplexI->Ubiquinone ComplexII Complex II ComplexII->Ubiquinone ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC ROS Reactive Oxygen Species (ROS) Generation ComplexIII->ROS ATP_depletion ATP Depletion ComplexIII->ATP_depletion ComplexIV Complex IV CytochromeC->ComplexIV ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase ATP_Synthase->ATP_depletion UK2A This compound UK2A->ComplexIII Inhibits Qi site Membrane_Injury Membrane Injury (for C9-UK-2A) UK2A->Membrane_Injury C9-UK-2A derivative Cell_Death Fungal Cell Death ROS->Cell_Death ATP_depletion->Cell_Death Membrane_Injury->Cell_Death

References

Unveiling the Core: A Technical Guide to the Nine-Membered Dilactone Ring of UK-2A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the nine-membered dilactone ring of UK-2A, a potent antifungal agent. This compound, isolated from Streptomyces sp. 517-02, has garnered significant interest due to its unique structural features and mechanism of action, which involves the inhibition of the mitochondrial cytochrome bc1 complex.[1][2] This document details the chemical structure, biological activity, and experimental protocols associated with this compound, presenting a comprehensive resource for researchers in antifungal drug discovery and development.

Chemical Structure and Properties

This compound is a complex natural product characterized by a central nine-membered dilactone ring. Its chemical formula is C₂₆H₃₀N₂O₉, and it has a molecular weight of 514.5 g/mol . The systematic IUPAC name for this compound is [(3S,7R)-8-benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate. The core nine-membered dilactone ring is crucial for its biological activity.

Mechanism of Action: Targeting the Mitochondrial Electron Transport Chain

This compound exerts its potent antifungal activity by inhibiting the mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex (also known as complex III).[1][2] This inhibition occurs at the ubiquinone reduction site (Qi site), disrupting the normal flow of electrons and thereby inhibiting ATP synthesis, which is essential for fungal cell viability.[1][2] This targeted mechanism of action makes this compound and its analogs promising candidates for the development of new fungicides, particularly in addressing resistance to existing antifungal agents.

Signaling Pathway: Mitochondrial Electron Transport Chain

The following diagram illustrates the mitochondrial electron transport chain and the specific point of inhibition by this compound.

Mitochondrial_Electron_Transport_Chain cluster_0 Inner Mitochondrial Membrane cluster_1 Mitochondrial Matrix cluster_2 Intermembrane Space Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- H_plus_high High H+ concentration Complex_I->H_plus_high H+ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_III->H_plus_high H+ Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- Complex_IV->H_plus_high H+ O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP NADH NADH NADH->Complex_I e- NAD NAD+ Succinate Succinate Succinate->Complex_II e- Fumarate Fumarate ADP_Pi ADP + Pi H_plus_high->ATP_Synthase H+ H2O H2O UK2A This compound UK2A->Complex_III Inhibits Qi site

Caption: Mitochondrial electron transport chain and inhibition by this compound.

Quantitative Biological Activity Data

The antifungal efficacy of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the inhibitory concentrations (IC₅₀) against mitochondrial electron transport and the effective concentrations (EC₅₀) for fungal growth inhibition.

Table 1: Inhibition of Mitochondrial Electron Transport (Cytochrome bc1 Complex)

CompoundIC₅₀ (nM)Target Organism/SystemReference
This compound0.86Bovine heart mitochondria[1]
Analog 38 (Cyclohexyl)1.23Bovine heart mitochondria[1]
Analog 23.3Zymoseptoria tritici[3]
Analog 52.02Zymoseptoria tritici[3]
Analog 132.89Zymoseptoria tritici[3]
Analog 161.55Zymoseptoria tritici[3]

Table 2: In Vitro Antifungal Activity

CompoundEC₅₀ (ppb)Target FungusReference
This compound5.3Zymoseptoria tritici[1]
This compound11.3Leptosphaeria nodorum[1]
Analog 38 (Cyclohexyl)2.8Zymoseptoria tritici[1]
Analog 38 (Cyclohexyl)6.2Leptosphaeria nodorum[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Isolation and Purification of this compound from Streptomyces sp. 517-02

A general protocol for the isolation of this compound from the mycelial cake of Streptomyces sp. 517-02 is outlined below. Specific details may vary based on the fermentation conditions and scale.

Isolation_Workflow Fermentation 1. Fermentation of Streptomyces sp. 517-02 Harvest 2. Harvest Mycelial Cake (Centrifugation/Filtration) Fermentation->Harvest Extraction 3. Extraction with Organic Solvent (e.g., Acetone) Harvest->Extraction Concentration 4. Concentration of Crude Extract Extraction->Concentration Partition 5. Liquid-Liquid Partition (e.g., Ethyl Acetate/Water) Concentration->Partition Chromatography1 6. Silica Gel Column Chromatography Partition->Chromatography1 Chromatography2 7. Sephadex LH-20 Chromatography Chromatography1->Chromatography2 HPLC 8. Preparative HPLC Chromatography2->HPLC Pure_UK2A Pure this compound HPLC->Pure_UK2A

Caption: General workflow for the isolation and purification of this compound.

Protocol:

  • Fermentation: Culture Streptomyces sp. 517-02 in a suitable production medium under optimal conditions (temperature, pH, aeration) to promote the biosynthesis of this compound.

  • Harvesting: Separate the mycelial cake from the fermentation broth by centrifugation or filtration.

  • Extraction: Extract the mycelial cake with an organic solvent such as acetone or methanol to solubilize this compound and other secondary metabolites.

  • Concentration: Remove the solvent from the crude extract under reduced pressure to obtain a concentrated residue.

  • Solvent Partitioning: Partition the residue between an organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities.

  • Chromatography: Subject the organic phase to a series of chromatographic separations. This typically involves:

    • Silica Gel Column Chromatography: Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to achieve initial separation.

    • Sephadex LH-20 Column Chromatography: Further purify the active fractions using a size-exclusion resin.

    • Preparative High-Performance Liquid Chromatography (HPLC): Perform final purification using a suitable column and mobile phase to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and comparison with literature data.

Assay for Inhibition of Mitochondrial Cytochrome bc1 Complex (Cytochrome c Reductase Activity)

This protocol describes a common method to determine the inhibitory activity of compounds against the cytochrome bc1 complex.

Materials:

  • Isolated mitochondria (e.g., from bovine heart or a target fungus)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing EDTA)

  • Cytochrome c (oxidized form)

  • Decylubiquinol (substrate)

  • Test compound (this compound or analog) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare Reagents:

    • Dilute the mitochondrial preparation in the assay buffer to a working concentration.

    • Prepare a stock solution of cytochrome c in the assay buffer.

    • Prepare a stock solution of decylubiquinol.

    • Prepare serial dilutions of the test compound in the solvent.

  • Assay Setup:

    • In a cuvette, combine the assay buffer, mitochondrial preparation, and cytochrome c solution.

    • Add a small volume of the test compound dilution (or solvent for control).

    • Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Start the reaction by adding the decylubiquinol substrate.

  • Measure Activity:

    • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

    • Calculate the initial rate of the reaction.

  • Data Analysis:

    • Determine the percent inhibition for each concentration of the test compound relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) or EC₅₀ of an antifungal agent.

Materials:

  • Fungal isolate of interest

  • Liquid growth medium (e.g., RPMI-1640, Potato Dextrose Broth)

  • Test compound (this compound or analog) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungus on a suitable agar medium.

    • Prepare a suspension of fungal spores or cells in sterile saline or growth medium.

    • Adjust the concentration of the inoculum to a standardized density.

  • Prepare Compound Dilutions:

    • In a 96-well plate, perform serial dilutions of the test compound in the growth medium to achieve a range of concentrations.

  • Inoculation:

    • Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (no compound) and negative (no inoculum) controls.

  • Incubation:

    • Incubate the plates at an appropriate temperature for the specific fungus for a defined period (e.g., 24-72 hours).

  • Determine Growth Inhibition:

    • Measure the optical density (OD) of each well using a plate reader to quantify fungal growth.

    • Alternatively, visually assess fungal growth.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound concentration compared to the positive control.

    • Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ (the concentration that inhibits 50% of fungal growth) or the MIC (the lowest concentration that prevents visible growth).

Synthesis of the Nine-Membered Dilactone Ring

The total synthesis of this compound and its nine-membered dilactone core is a complex undertaking due to the stereochemical challenges and the medium-sized ring strain. While several strategies for the synthesis of nine-membered lactones have been reported, a common approach involves a macrolactonization step of a seco-acid precursor. Key synthetic strategies often employ ring-closing metathesis or other modern cyclization reactions. The biosynthesis of this compound involves a flexible AMP-binding protein and dilactone formation assembly enzymes.

Conclusion

The nine-membered dilactone ring of this compound represents a fascinating and important scaffold in the field of antifungal drug discovery. Its unique structure and potent, specific mechanism of action against the mitochondrial cytochrome bc1 complex make it an attractive lead for the development of novel fungicides. This technical guide provides a foundational understanding of this compound for researchers, offering key data and experimental protocols to facilitate further investigation and development in this promising area.

References

Unveiling UK-2A and its Analogues: A Technical Deep Dive into a Novel Class of Mitochondrial Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive initial characterization of UK-2A, a potent antifungal agent, and its synthesized analogues. Designed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, quantitative biological activity, and the experimental protocols utilized in the evaluation of these compounds. Through a systematic presentation of data and methodologies, this guide aims to facilitate further research and development of this promising class of molecules.

Core Mechanism of Action: Targeting the Fungal Powerhouse

This compound and its analogues exert their antifungal effects by targeting the mitochondrial respiratory chain, a critical pathway for cellular energy production. Specifically, these compounds are potent inhibitors of the cytochrome bc1 complex (Complex III), a key enzyme in the electron transport chain. By binding to the Qi site of cytochrome b, a subunit of the bc1 complex, this compound disrupts the flow of electrons, leading to a collapse of the mitochondrial membrane potential and a subsequent depletion of cellular ATP. This targeted inhibition of mitochondrial respiration ultimately results in fungal cell death.[1][2]

Fenpicoxamid, a notable analogue, functions as a pro-drug. It is metabolized by target fungi into the active compound this compound, ensuring a targeted delivery of the potent inhibitor.[1][2] This mechanism of action at a novel binding site within the fungal respiratory chain makes this compound and its analogues promising candidates for overcoming existing antifungal resistance.

Quantitative Biological Activity

The biological activity of this compound and a selection of its analogues has been quantified through various in vitro assays. The following tables summarize the inhibitory activity against cytochrome c reductase (the enzymatic function of the cytochrome bc1 complex) and the effective concentrations required to inhibit the growth of the pathogenic fungus Zymoseptoria tritici.

Table 1: Inhibition of Cytochrome c Reductase by this compound and Analogues

CompoundModificationIC50 (nM)
This compound -3.8[3]
Analogue 2Picolinamide Ring Replacement3.3[3]
Analogue 5Picolinamide Ring Replacement2.02[3]
Analogue 13Picolinamide Ring Replacement2.89[3]
Analogue 16Picolinamide Ring Replacement1.55[3]
Cyclohexyl AnalogueBenzyl Position Modification1.23

Table 2: In Vitro Antifungal Activity of this compound and Analogues against Zymoseptoria tritici

CompoundModificationEC50 (ppb)
This compound -5.3
Cyclohexyl AnalogueBenzyl Position Modification2.8

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytochrome c Reductase Inhibition Assay

This assay quantifies the inhibitory effect of this compound and its analogues on the activity of the cytochrome bc1 complex.

Principle: The activity of cytochrome c reductase is measured by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm. The presence of an inhibitor will decrease the rate of this reaction.

Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 300 mM potassium phosphate buffer, pH 7.8, containing 0.1 mM EDTA.

    • Working Solution: 0.45 mg/mL (36 µM) Cytochrome c in Assay Buffer.

    • NADPH Solution: 40 mg/mL NADPH in water.

    • Enzyme Preparation: Isolated mitochondrial fraction from the target fungus.

    • Test Compounds: Serial dilutions of this compound or its analogues in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Set a spectrophotometer to 550 nm and maintain the temperature at 25 °C.

    • In a 1 ml cuvette, add 950 µl of the Working Solution.

    • Add a small volume (e.g., 10 µl) of the test compound dilution or solvent control.

    • Add the enzyme preparation to the cuvette.

    • Initiate the reaction by adding 100 µl of the NADPH Solution and mix by inversion.

    • Monitor the increase in absorbance at 550 nm over time using a kinetic program (e.g., readings every 10 seconds for 5 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction (ΔA550/minute).

    • Determine the percent inhibition for each concentration of the test compound relative to the solvent control.

    • Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum concentration of a compound required to inhibit the growth of a target fungus, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[3][4][5][6]

Principle: A standardized suspension of fungal spores is exposed to serial dilutions of the test compound in a liquid growth medium. The minimum inhibitory concentration (MIC) or the effective concentration causing 50% growth inhibition (EC50) is determined after a defined incubation period.

Protocol:

  • Preparation of Materials:

    • Fungal Isolate: A pure culture of the target fungus (e.g., Zymoseptoria tritici).

    • Growth Medium: RPMI 1640 medium with L-glutamine, buffered with MOPS.

    • Inoculum Suspension: Prepare a spore suspension from a fresh culture and adjust the concentration to a standardized density (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/ml).

    • Test Compounds: Prepare serial twofold dilutions of this compound or its analogues in the growth medium in a 96-well microtiter plate.

  • Assay Procedure:

    • Inoculate each well of the microtiter plate containing the test compound dilutions with the standardized fungal spore suspension.

    • Include positive (fungus in medium without compound) and negative (medium only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 25-35°C) for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control wells.

  • Endpoint Determination and Data Analysis:

    • Visually or spectrophotometrically (by measuring absorbance at a specific wavelength) assess the fungal growth in each well.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the positive control.

    • The EC50 value can be calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Mitochondrial Membrane Potential

This assay assesses the impact of this compound and its analogues on the integrity of the mitochondrial membrane potential, a key indicator of mitochondrial function.

Principle: The mitochondrial membrane potential can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. A decrease in the mitochondrial membrane potential leads to a reduction in the fluorescence intensity of these dyes.

Protocol:

  • Preparation of Materials:

    • Fungal Cells/Spores: A suspension of the target fungal cells or spores.

    • Fluorescent Dye: A potentiometric dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.

    • Buffer: A suitable buffer for suspending the fungal cells (e.g., PBS or a specific assay buffer).

    • Test Compounds: this compound or its analogues at desired concentrations.

    • Positive Control: A known mitochondrial uncoupler (e.g., FCCP) to induce depolarization.

  • Staining and Treatment:

    • Incubate the fungal cells/spores with the fluorescent dye (e.g., 20-100 nM TMRM) for a sufficient time to allow for dye accumulation in the mitochondria (e.g., 30-60 minutes).

    • Wash the cells to remove excess dye.

    • Resuspend the stained cells in the buffer and expose them to the test compounds or the positive control.

  • Measurement and Analysis:

    • Measure the fluorescence intensity of the cells using a fluorescence microscope, flow cytometer, or a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.

    • A decrease in fluorescence intensity in the presence of the test compound, compared to the untreated control, indicates a loss of mitochondrial membrane potential.

    • Quantify the change in fluorescence to assess the extent of mitochondrial depolarization.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Mechanism of action of this compound in the fungal mitochondrion.

Antifungal_Screening_Workflow Start Start: Library of This compound Analogues PrimaryScreen Primary Screening: In Vitro Antifungal Susceptibility (Broth Microdilution) Start->PrimaryScreen HitSelection Hit Identification (EC50 <= Threshold) PrimaryScreen->HitSelection SecondaryScreen Secondary Screening: Cytochrome c Reductase Inhibition Assay HitSelection->SecondaryScreen Active Inactive Inactive HitSelection->Inactive Inactive PotencyConfirmation Potency Confirmation (IC50 Measurement) SecondaryScreen->PotencyConfirmation MechanismValidation Mechanism of Action Validation: Mitochondrial Membrane Potential Assay PotencyConfirmation->MechanismValidation Potent PotencyConfirmation->Inactive Not Potent LeadCandidate Lead Candidate Selection MechanismValidation->LeadCandidate Confirmed Mechanism MechanismValidation->Inactive Alternative Mechanism

Experimental workflow for the characterization of this compound analogues.

References

The Role of UK-2A in Inhibiting Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms by which the antifungal antibiotic UK-2A inhibits cellular respiration. It is intended for researchers, scientists, and professionals in drug development who are interested in mitochondrial inhibitors and their potential therapeutic applications. This document details the specific interactions of this compound with the mitochondrial electron transport chain, presents quantitative inhibitory data, outlines experimental protocols for studying its effects, and illustrates the key signaling pathways involved.

Introduction to this compound

This compound is a potent antifungal antibiotic that was first isolated from the fermentation broth of Streptomyces sp. 517-02. Structurally, it bears a high resemblance to Antimycin A, a well-characterized inhibitor of mitochondrial respiration. Both molecules possess a substituted 3-formamidosalicylamide moiety attached to a nine-membered dilactone ring. This structural similarity is a key determinant of their shared mechanism of action, which involves the disruption of the mitochondrial electron transport chain. Fenpicoxamid, a novel fungicide, is a pro-drug that is metabolically converted to this compound within the target fungal cells, highlighting the continued relevance of this scaffold in the development of new bioactive compounds.

Mechanism of Action: Inhibition of Mitochondrial Complex III

The primary target of this compound in the cellular respiration pathway is the cytochrome bc1 complex , also known as Complex III , a critical enzyme in the mitochondrial electron transport chain.

The Cytochrome bc1 Complex and the Q-cycle

Complex III facilitates the transfer of electrons from ubiquinol (CoQH2) to cytochrome c. This process is coupled to the translocation of protons from the mitochondrial matrix to the intermembrane space, which contributes to the proton motive force essential for ATP synthesis. The intricate mechanism of electron and proton transfer within Complex III is described by the Q-cycle. This cycle involves two distinct ubiquinone/ubiquinol binding sites: the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site.

This compound as a Qi Site Inhibitor

This compound functions as a potent inhibitor of the cytochrome bc1 complex by binding to the Qi site .[1] This binding event physically obstructs the binding of ubiquinone, thereby preventing the reduction of ubiquinone to ubiquinol. This blockage halts the transfer of electrons from the b-type cytochromes (cytochrome bL and bH) to ubiquinone. Consequently, the entire electron flow through Complex III is disrupted.

While both this compound and Antimycin A are Qi site inhibitors, studies have shown that their precise binding modes differ. Spectral analysis of dithionite-reduced cytochrome b reveals distinct changes upon binding of this compound compared to Antimycin A, suggesting that while they share a target site, their molecular interactions with the amino acid residues within the Qi pocket are not identical.[1]

The following diagram illustrates the inhibition of the electron transport chain by this compound at Complex III.

cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATPSynthase ATP Synthase (Complex V) ComplexIV->ATPSynthase H+ gradient UK2A This compound UK2A->ComplexIII Inhibition

Figure 1: Inhibition of the Electron Transport Chain by this compound.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound on mitochondrial respiration has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

CompoundTargetIC50Organism/SystemReference
This compound Mitochondrial Electron Transport0.86 nM Zymoseptoria tritici[2]
Antimycin A Mitochondrial Electron Transport~3-fold more potent than this compoundBovine Heart Mitochondria[1]
Cyclohexyl analog of this compound Mitochondrial Electron Transport1.23 nM Zymoseptoria tritici[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the inhibitory effects of this compound on cellular respiration.

Measurement of Mitochondrial Complex III (Cytochrome bc1) Activity

This assay is fundamental to determining the inhibitory effect of this compound on its primary target.

Principle: The activity of Complex III is determined by measuring the rate of reduction of cytochrome c, which is monitored spectrophotometrically as an increase in absorbance at 550 nm.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Substrate: Decylubiquinol (a ubiquinol analog)

  • Electron Acceptor: Cytochrome c (oxidized form)

  • Inhibitors: this compound, Antimycin A (for comparison), Myxothiazol (Qo site inhibitor for control)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, cytochrome c, and isolated mitochondria in a cuvette.

  • Initiate the reaction by adding the substrate, decylubiquinol.

  • Immediately monitor the increase in absorbance at 550 nm over time. The rate of this increase is proportional to the activity of Complex III.

  • To determine the IC50 value of this compound, perform the assay in the presence of varying concentrations of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC50.

Analysis of Heme Reduction Kinetics

This method provides insights into the specific site of inhibition within Complex III.

Principle: The redox state of the b-type cytochromes (bL and bH) and cytochrome c1 can be monitored by dual-wavelength spectrophotometry following the addition of a substrate. The pattern of reduction of these hemes in the presence of specific inhibitors reveals where the electron flow is blocked.

Materials:

  • Isolated mitochondria or purified Complex III

  • Substrate (e.g., succinate)

  • Inhibitors: this compound, Antimycin A, Myxothiazol

  • Dual-wavelength spectrophotometer

Procedure:

  • The mitochondrial sample is placed in the spectrophotometer.

  • The reduction of cytochrome b and c1 is initiated by the addition of a substrate.

  • The absorbance changes at specific wavelength pairs corresponding to the different cytochromes are recorded over time.

  • The experiment is repeated in the presence of this compound, Antimycin A, and Myxothiazol.

  • By comparing the reduction kinetics in the presence of these inhibitors, the specific site of action of this compound can be deduced. For instance, a Qi site inhibitor like Antimycin A and this compound will cause a "super-reduction" of cytochrome b.

Measurement of Reactive Oxygen Species (ROS) Production

Inhibition of the electron transport chain can lead to the generation of ROS.

Principle: Fluorescent probes that react with specific ROS are used to quantify their production. For example, MitoSOX Red is a fluorescent probe that specifically detects mitochondrial superoxide.

Materials:

  • Cultured cells or isolated mitochondria

  • Fluorescent ROS probe (e.g., MitoSOX Red, DCFDA)

  • This compound

  • Fluorescence microscope or plate reader

Procedure:

  • Load the cells or mitochondria with the fluorescent ROS probe.

  • Treat the samples with this compound at various concentrations.

  • Measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in ROS production.

The following workflow diagram illustrates the general process for evaluating a mitochondrial inhibitor like this compound.

cluster_workflow Experimental Workflow for this compound Evaluation start Isolate Mitochondria or Culture Cells complex_assay Measure Complex III Activity (Cytochrome c Reduction Assay) start->complex_assay Treat with this compound ros_assay Measure ROS Production (Fluorescent Probe Assay) start->ros_assay Treat with this compound data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) complex_assay->data_analysis apoptosis_assay Assess Apoptosis (Caspase Activity, Annexin V) ros_assay->apoptosis_assay apoptosis_assay->data_analysis

Figure 2: General Experimental Workflow.

Downstream Signaling Pathways: ROS Production and Apoptosis

The inhibition of Complex III by this compound has significant downstream consequences for the cell, primarily mediated by the generation of reactive oxygen species (ROS).

ROS Generation

When the electron flow through Complex III is blocked at the Qi site, electrons can "leak" from the electron transport chain, particularly from the Qo site, and react with molecular oxygen to form superoxide radicals (O₂⁻). These superoxide radicals are then rapidly converted to hydrogen peroxide (H₂O₂) by superoxide dismutase. This accumulation of ROS within the mitochondria and the cytoplasm creates a state of oxidative stress.

Induction of Apoptosis

Elevated levels of ROS can trigger the intrinsic pathway of apoptosis. ROS can cause damage to mitochondrial components, including mitochondrial DNA and the inner mitochondrial membrane. This damage can lead to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm.

Once in the cytoplasm, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspases, such as caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

The signaling cascade from Complex III inhibition to apoptosis is depicted in the following diagram.

cluster_pathway This compound Induced Apoptotic Pathway UK2A This compound ComplexIII Mitochondrial Complex III UK2A->ComplexIII Inhibition ROS Increased ROS (O₂⁻, H₂O₂) ComplexIII->ROS Electron Leak MitoDamage Mitochondrial Damage (mPTP opening) ROS->MitoDamage CytC_release Cytochrome c Release MitoDamage->CytC_release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC_release->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Signaling Pathway of this compound-Induced Apoptosis.

Conclusion

This compound is a potent inhibitor of cellular respiration that acts specifically on the Qi site of the mitochondrial cytochrome bc1 complex. This inhibition disrupts the electron transport chain, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species. The resulting oxidative stress can trigger the intrinsic pathway of apoptosis. The detailed understanding of the mechanism of action of this compound and its derivatives is crucial for the development of new antifungal agents and provides a valuable tool for studying mitochondrial function and dysfunction. The experimental protocols and signaling pathways outlined in this guide offer a framework for further investigation into the biological effects of this important class of natural products.

References

Exploring the Cytotoxicity of UK-2A in Different Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the cytotoxicity of UK-2A, an antifungal antibiotic isolated from Streptomyces sp. 517-02. This compound is a structural analog of Antimycin A and a known inhibitor of the mitochondrial electron transport chain. This document details its mechanism of action, summarizes its cytotoxic effects on various cell lines, and provides standardized protocols for assessing its activity. The intended audience includes researchers, scientists, and drug development professionals investigating novel cytotoxic agents.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects primarily by targeting mitochondrial respiration. Its mode of action is similar to that of the well-characterized respiratory inhibitor, Antimycin A.[1]

Inhibition of Mitochondrial Complex III: The primary molecular target of this compound is the cytochrome bc1 complex, also known as Complex III, in the mitochondrial electron transport chain.[2][3] By binding to the Qi site of cytochrome b within this complex, this compound blocks the transfer of electrons, thereby inhibiting ubiquinol oxidation.[2][4][5] This disruption of the electron flow has several downstream consequences:

  • Inhibition of Cellular Respiration: The blockage of Complex III leads to a rapid cessation of mitochondrial respiration.[3]

  • Depletion of Intracellular ATP: The electron transport chain is directly coupled to ATP synthesis. Inhibition by this compound results in a significant decrease in intracellular ATP levels within minutes of exposure.[1][3]

  • Loss of Mitochondrial Membrane Potential: The proper functioning of the electron transport chain is essential for maintaining the mitochondrial membrane potential. Treatment with this compound causes a rapid depolarization of the mitochondrial membrane.[2][4]

A key distinction between this compound and its structural relative, Antimycin A, lies in their ability to generate reactive oxygen species (ROS). While Antimycin A is a potent inducer of ROS, this compound does not stimulate significant ROS production.[1][6] This difference may account for the observed lower cytotoxicity of this compound in certain cell lines, such as LLC-PK1, compared to Antimycin A, suggesting that ROS generation is a critical factor in the potent cytotoxicity of the latter.[1]

G Signaling Pathway of this compound cluster_cell Cell cluster_mito Mitochondrion complex_III Mitochondrial Complex III atp ATP Production complex_III->atp Drives mmp Mitochondrial Membrane Potential complex_III->mmp Maintains atp_out ATP Depletion atp->atp_out mmp_out Loss of MMP mmp->mmp_out ros ROS Production ros_out Oxidative Stress ros->ros_out uk2a This compound uk2a->complex_III Inhibits antimycin Antimycin A antimycin->complex_III Inhibits antimycin->ros Stimulates death Cell Death atp_out->death mmp_out->death ros_out->death G General Workflow for Cytotoxicity Assays start Seed Cells in Microplate culture Incubate (24h) Allow Attachment start->culture treat Treat with this compound (Serial Dilutions) culture->treat incubate Incubate (24-72h) treat->incubate assay Perform Assay (e.g., MTT, LDH) incubate->assay read Measure Signal (e.g., Absorbance, Fluorescence) assay->read analyze Data Analysis (IC50 Calculation) read->analyze

References

Methodological & Application

Application Note: UK-2A in Fungal Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-2A is a potent antifungal agent originally isolated from Streptomyces sp. 517-02. It is structurally similar to antimycin A and functions as a powerful inhibitor of the mitochondrial respiratory chain. This application note provides a detailed overview of this compound's mechanism of action, its application in fungal growth inhibition assays, and comprehensive protocols for its use in research and drug development settings.

Mechanism of Action

This compound exerts its antifungal activity by targeting the mitochondrial electron transport chain. Specifically, it inhibits the cytochrome bc1 complex (Complex III) at the ubiquinone reduction site (Qi site).[1][2] This inhibition blocks the transfer of electrons, which disrupts the generation of ATP, the primary energy currency of the cell. The resulting depletion of cellular ATP leads to the cessation of essential cellular processes and ultimately, fungal cell death.[1] While structurally similar to antimycin A3, this compound has been shown to have lower cytotoxicity against mammalian cells, making it a more specific antifungal agent.[1][3] Furthermore, derivatives of this compound have been observed to induce membrane injury and the generation of reactive oxygen species (ROS) in some fungal species, suggesting potential secondary mechanisms of action.[4]

Mechanism of Action of this compound cluster_mitochondrion Mitochondrial Inner Membrane complex_III Cytochrome bc1 (Complex III) cytochrome_c Cytochrome c complex_III->cytochrome_c e- atp_synthase ATP Synthase cytochrome_c->atp_synthase e- atp ATP atp_synthase->atp Generates uk2a This compound uk2a->inhibition

Caption: Mechanism of this compound inhibiting mitochondrial Complex III.

Data Presentation: Antifungal Activity of this compound

The following table summarizes the in vitro antifungal activity of this compound against selected fungal pathogens. The data is presented as EC50 (half maximal effective concentration) values, which represent the concentration of this compound required to inhibit 50% of fungal growth.

Fungal SpeciesThis compound EC50 (ppb)Reference
Zymoseptoria tritici5.3[5]
Leptosphaeria nodorum11.3[5]

Experimental Protocols

Fungal Growth Inhibition Assay using Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Materials:

  • This compound

  • Fungal isolates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB) for inoculum preparation

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

    • Store the stock solution at -20°C.

  • Inoculum Preparation:

    • Yeasts (Candida spp., Cryptococcus spp.):

      • Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

      • Harvest several colonies and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL) using a spectrophotometer at 530 nm.

      • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the assay wells.

    • Molds (Aspergillus spp.):

      • Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until sporulation is evident.

      • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

      • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.

      • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

    • The concentration range should be chosen to encompass the expected MIC of the fungus being tested.

    • Include a growth control well (medium and inoculum, no this compound) and a sterility control well (medium only).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plates at 35°C.

    • Incubation times will vary depending on the fungal species:

      • Candida spp.: 24-48 hours

      • Cryptococcus spp.: 48-72 hours

      • Aspergillus spp.: 48-72 hours

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

    • For yeasts, this is often determined as the concentration that inhibits ≥50% of growth.

    • For molds, the endpoint is typically complete visual inhibition of growth.

    • The results can be read visually or with a microplate reader at 490 nm.

Fungal Growth Inhibition Assay Workflow start Start prep_uk2a Prepare this compound Stock Solution start->prep_uk2a prep_inoculum Prepare Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in 96-well Plate prep_uk2a->serial_dilution inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Workflow for a fungal growth inhibition assay.

Conclusion

This compound is a valuable tool for antifungal research and development due to its potent and specific mechanism of action. The provided protocols offer a standardized method for assessing its efficacy against a range of fungal pathogens. Further research into the antifungal spectrum of this compound and its derivatives will continue to be of significant interest to the scientific community.

References

Application of UK-2A in Studying Mitochondrial Electron Transport

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

UK-2A is a potent and specific inhibitor of the mitochondrial electron transport chain (ETC). As a structural analogue of Antimycin A, it provides a valuable tool for investigating mitochondrial function, particularly the processes occurring at Complex III (cytochrome bc1 complex).[1][2][3][4] Unlike Antimycin A, this compound exhibits significantly lower cytotoxicity and a reduced propensity to induce reactive oxygen species (ROS), making it a more refined instrument for dissecting the intricacies of electron transport without the confounding variable of widespread cellular damage.[2][3][5] These characteristics make this compound particularly useful in studies of cellular bioenergetics, drug discovery, and the elucidation of pathological states involving mitochondrial dysfunction.

Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting the Qi ubiquinone binding site within Complex III of the mitochondrial electron transport chain.[3] This binding event obstructs the flow of electrons from coenzyme Q10 (ubiquinone) to cytochrome c, thereby halting the electron transport process at this critical juncture. The inhibition of electron flow leads to a rapid decline in the mitochondrial membrane potential, a subsequent decrease in ATP synthesis, and an overall reduction in cellular respiration.[1][2]

Key Applications

  • Selective Inhibition of Complex III: this compound's specific action on the Qi site of Complex III allows for the targeted investigation of this complex's role in cellular metabolism and signaling.

  • Studying Bioenergetics: By inhibiting electron transport, this compound can be used to study the consequences of impaired mitochondrial respiration on cellular energy production and viability.

  • Comparative Studies with Antimycin A: The differential effects of this compound and Antimycin A on ROS production and cytotoxicity can be exploited to delineate the specific roles of Complex III inhibition versus oxidative stress in various cellular processes.[2]

  • Antifungal Research: this compound was initially isolated as an antifungal agent, and its mechanism of action remains a subject of interest in the development of novel antifungal therapies.[1][6]

Data Presentation

The following tables summarize the key quantitative data regarding the effects of this compound.

ParameterOrganism/Cell LineValue/EffectReference
Cellular Respiration YeastHalved within 4-5 minutes.[1]
Intracellular ATP YeastHalved within 2-5 minutes.[1]
Intracellular ATP LLC-PK1 cellsSignificant decrease within 5 minutes in glucose-free medium (similar to Antimycin A).[2]
Cytotoxicity LLC-PK1 cellsLittle cytotoxicity compared to the strong cytotoxicity of Antimycin A.[2]
ROS Production LLC-PK1 cellsDid not stimulate ROS production, unlike Antimycin A which stimulated ROS production at 1 µM within 5 minutes.[2]

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Respiration

This protocol is designed to assess the effect of this compound on mitochondrial oxygen consumption using isolated mitochondria or permeabilized cells.

Materials:

  • Isolated mitochondria or digitonin-permeabilized cells

  • Respiration buffer (e.g., MiR05)

  • Respiratory substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)

  • ADP

  • This compound stock solution (in DMSO)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Calibrate the respirometer according to the manufacturer's instructions.

  • Add isolated mitochondria or permeabilized cells to the respirometer chambers containing pre-warmed respiration buffer.

  • Add Complex I-linked substrates (e.g., 10 mM glutamate and 2 mM malate) to measure basal respiration (State 2).

  • Add a saturating concentration of ADP (e.g., 2.5 mM) to stimulate ATP synthesis and measure State 3 respiration.

  • Once a stable State 3 respiration rate is achieved, add this compound at the desired concentration (e.g., in a titration from nM to µM range).

  • Record the inhibition of oxygen consumption.

  • As a control, add a known inhibitor of Complex IV (e.g., potassium cyanide) to confirm the inhibition is specific to the respiratory chain.

  • To assess Complex II-linked respiration, rotenone (a Complex I inhibitor) can be added first, followed by succinate. Then, this compound is added to observe its effect on Complex II-driven respiration.

Protocol 2: Measurement of Intracellular ATP Levels

This protocol measures the impact of this compound on cellular ATP content using a commercially available luciferase-based ATP assay kit.

Materials:

  • Cultured cells of interest

  • Cell culture medium (with and without glucose)

  • This compound stock solution (in DMSO)

  • Antimycin A stock solution (as a positive control)

  • Luciferase-based ATP assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with either glucose-containing or glucose-free medium.

  • Treat the cells with various concentrations of this compound or Antimycin A for the desired time points (e.g., 5 minutes to several hours). Include a DMSO vehicle control.

  • At the end of the treatment period, lyse the cells according to the ATP assay kit manufacturer's protocol.

  • Add the luciferase reagent to the cell lysates.

  • Measure the luminescence using a luminometer.

  • Calculate the ATP concentration based on a standard curve generated with known ATP concentrations.

Protocol 3: Assessment of Reactive Oxygen Species (ROS) Production

This protocol utilizes a fluorescent probe to measure changes in cellular ROS levels following treatment with this compound.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Antimycin A stock solution (as a positive control)

  • ROS-sensitive fluorescent probe (e.g., CellROX Green or Dihydroethidium)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable format for the chosen detection method (e.g., glass-bottom dish for microscopy, 6-well plate for flow cytometry).

  • Load the cells with the ROS-sensitive probe according to the manufacturer's instructions.

  • Wash the cells to remove excess probe.

  • Treat the cells with this compound, Antimycin A (positive control), or DMSO (vehicle control) for the desired time.

  • Analyze the fluorescence intensity using either a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Visualizations

UK2A_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV Proton_Gradient Proton Gradient ComplexIV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP UK2A This compound UK2A->ComplexIII Inhibits Qi site Proton_Gradient->ATP_Synthase

Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.

Experimental_Workflow_Respiration cluster_prep Preparation cluster_assay Assay prep_cells Isolate Mitochondria or Permeabilize Cells add_cells Add Sample to Respirometer Chamber prep_cells->add_cells prep_respirometer Calibrate High-Resolution Respirometer prep_respirometer->add_cells add_substrates Add Substrates (e.g., Glutamate/Malate) add_cells->add_substrates add_adp Add ADP (State 3 Respiration) add_substrates->add_adp add_uk2a Add this compound add_adp->add_uk2a record Record O2 Consumption add_uk2a->record

Caption: Experimental workflow for measuring mitochondrial respiration.

UK2A_vs_AntimycinA cluster_effects Cellular Effects UK2A This compound inhibit_complexIII Inhibit Complex III UK2A->inhibit_complexIII decrease_atp Decrease ATP UK2A->decrease_atp AntimycinA Antimycin A AntimycinA->inhibit_complexIII AntimycinA->decrease_atp ros_production Induce ROS AntimycinA->ros_production cytotoxicity High Cytotoxicity AntimycinA->cytotoxicity

Caption: Comparative effects of this compound and Antimycin A.

References

Application Notes and Protocols for the Semi-synthesis of UK-2A Derivatives with Enhanced Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the semi-synthesis of derivatives of UK-2A, a potent antifungal antibiotic. The aim is to guide researchers in developing novel analogs with enhanced activity against a range of fungal pathogens. The protocols cover synthetic modifications, purification techniques, and bioactivity assessment.

Introduction

This compound, a natural product isolated from Streptomyces sp. 517-02, is a powerful inhibitor of the mitochondrial cytochrome bc1 complex (also known as complex III).[1] This complex plays a crucial role in the electron transport chain, and its inhibition disrupts cellular respiration, leading to fungal cell death.[2] The structural backbone of this compound, a nine-membered dilactone ring, offers several sites for semi-synthetic modification, providing opportunities to enhance its potency, spectrum of activity, and physicochemical properties.[3] Key modification sites include the benzyl group, the isobutyryl ester, and the picolinamide moiety.

Data Presentation: Structure-Activity Relationship of this compound Derivatives

The following tables summarize the in vitro activity of various semi-synthesized this compound derivatives against different fungal species. The data is presented as the half-maximal inhibitory concentration (IC50) for mitochondrial electron transport and the half-maximal effective concentration (EC50) for fungal growth inhibition.

DerivativeModificationFungal SpeciesIC50 (nM)EC50 (µg/mL)Reference
This compound (Parent Compound)Zymoseptoria tritici0.860.0053[4]
Leptosphaeria nodorum0.860.0113[4]
Cyclohexyl analog Benzyl group replaced with cyclohexylZymoseptoria tritici1.230.0028[4]
Leptosphaeria nodorum1.230.0062[4]
C9-UK-2A Substitution on the dilactone ring with an n-nonyl groupRhodotorula mucilaginosa>100 µg/mL (respiration)-[2][3]
C10-UK-2A Substitution on the dilactone ring with an n-decyl groupRhodotorula mucilaginosa--[3]

Note: The activity of C9-UK-2A suggests a different mode of action, possibly related to membrane injury rather than solely cytochrome bc1 complex inhibition.[2][3]

Experimental Protocols

Protocol 1: General Procedure for the Semi-synthesis of this compound Benzyl Ether Derivatives

This protocol describes a general method for the synthesis of benzyl ether derivatives of this compound, a common modification to explore structure-activity relationships.

Materials:

  • This compound

  • Substituted Benzyl Bromide

  • Potassium Hydroxide (KOH)

  • Tetrabutylammonium Iodide (TBAI) (optional, as a phase transfer catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous THF, add powdered potassium hydroxide (2 equivalents).

  • Add the substituted benzyl bromide (1.5 equivalents) and optionally, a catalytic amount of TBAI (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired benzyl ether derivative.

Protocol 2: General Procedure for the Acylation of the this compound Hydroxyl Group

This protocol outlines a method for the esterification of the free hydroxyl group on the picolinamide moiety of this compound.

Materials:

  • This compound

  • Acid Chloride or Acid Anhydride (e.g., Acetyl Chloride, Acetic Anhydride)

  • Anhydrous Pyridine or another suitable base (e.g., Triethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2-3 equivalents).

  • Slowly add the acid chloride or acid anhydride (1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the acylated this compound derivative.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification of this compound Derivatives

This protocol provides a general guideline for the purification of semi-synthesized this compound derivatives using reverse-phase HPLC.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • The crude this compound derivative dissolved in a suitable solvent (e.g., Acetonitrile/Water mixture)

Procedure:

  • Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 80:20 A:B) at a flow rate appropriate for the column size.

  • Inject the dissolved crude product onto the column.

  • Run a linear gradient of increasing Mobile Phase B to elute the compounds. A typical gradient might be from 20% to 100% B over 30-40 minutes.

  • Monitor the elution of compounds using the UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Collect fractions corresponding to the desired product peak.

  • Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., lyophilization or rotary evaporation) to obtain the purified this compound derivative.

Protocol 4: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi and can be adapted for testing this compound derivatives against pathogens like Zymoseptoria tritici.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine and buffered with MOPS

  • Fungal isolate (e.g., Zymoseptoria tritici)

  • This compound derivative stock solution in Dimethyl Sulfoxide (DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is observed.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the this compound derivative stock solution in RPMI-1640 medium in the 96-well plate to achieve the desired final concentration range. Ensure the final DMSO concentration is low (typically ≤1%) to avoid solvent toxicity.

    • Include a drug-free control (growth control) and a sterility control (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions and the growth control.

    • Incubate the plates at an appropriate temperature (e.g., 20-25°C for Z. tritici) for a specified period (e.g., 72-96 hours), or until sufficient growth is observed in the growth control well.

  • Endpoint Determination:

    • Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the growth control.

Protocol 5: MTT Cytotoxicity Assay

This protocol assesses the cytotoxicity of this compound derivatives against a mammalian cell line to evaluate their selectivity.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound derivative stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Signaling Pathway of this compound Action

UK2A_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_CellularEffects Cellular Consequences ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- H_out H+ ComplexI->H_out Proton Pumping ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_out Proton Pumping ROS Increased ROS (Reactive Oxygen Species) ComplexIII->ROS Electron Leak ComplexIV Complex IV H_out2 H+ ComplexIV->H_out2 Proton Pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis ATP_depletion ATP Depletion ATP_Synthase->ATP_depletion Disruption CoQ->ComplexIII e- CytC->ComplexIV e- UK2A This compound Derivative UK2A->ComplexIII Inhibition H_in H+ H_out->ATP_Synthase H_out2->ATP_Synthase Apoptosis Apoptosis ATP_depletion->Apoptosis ROS->Apoptosis

Caption: Mechanism of action of this compound derivatives targeting the cytochrome bc1 complex.

Experimental Workflow for Semi-synthesis and Evaluation

Workflow start Start: this compound synthesis Semi-synthesis (e.g., Benzylation, Acylation) start->synthesis purification Purification (Column Chromatography, HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antifungal_assay Antifungal Susceptibility Testing (Broth Microdilution) purification->antifungal_assay cytotoxicity_assay Cytotoxicity Assay (MTT Assay) purification->cytotoxicity_assay data_analysis Data Analysis (IC50, EC50, SAR) antifungal_assay->data_analysis cytotoxicity_assay->data_analysis end Lead Compound Identification data_analysis->end

Caption: Workflow for the development of novel this compound derivatives.

References

Fenpicoxamid: Application Notes and Protocols for Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpicoxamid, commercially known as Inatreq™ active, is a novel fungicide belonging to the picolinamide chemical class.[1] It is a pro-fungicide that, through metabolic activation by the target fungus, is converted into its biologically active form, UK-2A.[2][3][4] this compound is a natural product derived from the fermentation of Streptomyces sp. 517-02. This document provides detailed application notes and experimental protocols for the study and utilization of Fenpicoxamid in an agricultural research context.

Mechanism of Action

Fenpicoxamid's primary mode of action is the inhibition of mitochondrial respiration in fungi.[1] The active metabolite, this compound, targets the quinone inside (Qi) binding site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[2][3][5] This binding blocks electron transfer, leading to a rapid loss of mitochondrial membrane potential and subsequent cessation of fungal growth.[2][3] This mechanism is distinct from that of strobilurin (QoI) fungicides, and as a result, Fenpicoxamid does not exhibit cross-resistance with existing fungicide classes such as strobilurins, azoles, or benzimidazoles.[2][3][6]

cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Fenpicoxamid Fenpicoxamid (Pro-fungicide) UK2A This compound (Active Metabolite) Metabolism Fungal Metabolism Fenpicoxamid->Metabolism Uptake ComplexIII Cytochrome bc1 (Complex III) QiSite Qi Site UK2A->QiSite Binding Metabolism->UK2A Conversion ElectronTransport Electron Transport Chain ComplexIII->ElectronTransport Inhibition of Electron Flow ATP_Production ATP Production ElectronTransport->ATP_Production Disruption MembranePotential Mitochondrial Membrane Potential ElectronTransport->MembranePotential Collapse

Mechanism of Action of Fenpicoxamid.

Target Pathogens and Agricultural Use

Fenpicoxamid demonstrates high efficacy against a broad range of Ascomycete plant pathogens. It is particularly effective for the control of:

  • Zymoseptoria tritici (Septoria tritici blotch) in cereals such as wheat and rye.[2][5]

  • Mycosphaerella fijiensis (Black Sigatoka) in bananas.[5][7]

It is also effective against other foliar diseases in cereals.[5]

Data Presentation

In Vitro Fungicidal Activity

The following table summarizes the 50% effective concentration (EC50) values of Fenpicoxamid and its active metabolite this compound against various plant pathogenic fungi.

PathogenFenpicoxamid EC50 (mg L⁻¹)This compound EC50 (mg L⁻¹)Reference FungicideReference EC50 (mg L⁻¹)
Zymoseptoria tritici0.0510.0033Azoxystrobin0.075
Leptosphaeria nodorum0.082Not ReportedAzoxystrobin0.011
Pyricularia oryzae0.012Not ReportedAzoxystrobin0.007
Ustilago maydis0.24Not ReportedEpoxiconazole0.033
Phytophthora infestans>2Not ReportedNot ReportedNot Reported

Data sourced from:[4][8]

In Planta Protective and Curative Efficacy

The table below presents the 80% effective concentration (EC80) values from whole-plant assays, demonstrating the protective and curative activity of Fenpicoxamid.

PathogenApplication TimingFenpicoxamid EC80 (mg L⁻¹)Reference FungicideReference EC80 (mg L⁻¹)
Zymoseptoria tritici1-day protectant0.8Fluxapyroxad0.7
Zymoseptoria tritici5-day curative3.1Fluxapyroxad2.6
Puccinia triticina1-day protectant0.8Fluxapyroxad0.6
Puccinia triticina2-day curative3.5Fluxapyroxad3.0
Alternaria solani1-day protectant1.8Not ReportedNot Reported
Cercospora beticola1-day protectant0.7Not ReportedNot Reported
Venturia inaequalis1-day protectant0.3Not ReportedNot Reported

Data sourced from:[2][8]

Experimental Protocols

In Vitro Fungitoxicity Assay (Microtiter Plate)

This protocol is designed to determine the EC50 values of Fenpicoxamid and other fungicides against filamentous fungi.

Materials:

  • 96-well flat-bottom microtiter plates

  • Fungal isolate of interest (e.g., Z. tritici)

  • Appropriate liquid growth medium (e.g., Yeast Malt Phosphate (YMP) broth)

  • Test compounds (Fenpicoxamid, this compound, reference fungicides)

  • Dimethyl sulfoxide (DMSO)

  • Spore suspension of the target fungus

  • Microplate reader

Procedure:

  • Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Prepare a series of 2-fold dilutions in DMSO.

  • Plate Preparation: Add 1 µL of each compound dilution to triplicate wells of a 96-well plate. Include DMSO-only wells as a control.

  • Inoculum Preparation: Prepare a spore suspension of the target fungus in the growth medium to a final concentration of 5 x 10⁵ spores mL⁻¹.

  • Inoculation: Add 100 µL of the inoculated broth to each well.

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 23°C for Z. tritici) for a specified period, allowing for sufficient growth in the control wells.

  • Data Collection: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the DMSO control. Determine the EC50 values by fitting the data to a dose-response curve using appropriate software.

A Prepare compound dilutions in DMSO B Aliquot 1 µL of each dilution into 96-well plate A->B D Add 100 µL of spore suspension to each well B->D C Prepare fungal spore suspension in growth medium C->D E Incubate plates at optimal temperature D->E F Measure optical density (OD) E->F G Calculate % inhibition and determine EC50 F->G

Workflow for In Vitro Fungitoxicity Assay.
Whole Plant Efficacy Assay (Greenhouse)

This protocol assesses the protective and curative efficacy of Fenpicoxamid on whole plants.

Materials:

  • Healthy host plants (e.g., wheat seedlings)

  • Fungal pathogen (e.g., Z. tritici spores)

  • Fenpicoxamid formulation and reference fungicides

  • Spray equipment calibrated for uniform application

  • Controlled environment greenhouse or growth chamber

Procedure:

  • Plant Growth: Grow host plants to a suitable growth stage (e.g., two-leaf stage for wheat).

  • Compound Application:

    • Protective: Apply the test compounds to the plants at various concentrations. Allow the foliage to dry completely. Inoculate the plants with the fungal pathogen 24 hours after treatment.

    • Curative: Inoculate the plants with the fungal pathogen. Apply the test compounds at various concentrations at a specified time post-inoculation (e.g., 5 days for curative Z. tritici assay).

  • Inoculation: Prepare a spore suspension of the pathogen in water with a surfactant (e.g., Tween 20). Spray the suspension evenly onto the plants until runoff.

  • Incubation: Place the inoculated plants in a high-humidity environment for 48-72 hours to facilitate infection. Then, move them to a greenhouse with conditions conducive to disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 21-28 days for Z. tritici), visually assess the percentage of leaf area covered by disease symptoms.

  • Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control. Determine the EC80 values from dose-response curves.

Fenpicoxamid Metabolism to this compound in Fungal Cultures

This protocol outlines a method to study the conversion of Fenpicoxamid to this compound by fungal cells.

Materials:

  • Fungal culture (e.g., Z. tritici)

  • Liquid growth medium (e.g., Potato Dextrose Broth)

  • Fenpicoxamid

  • Extraction solvents (e.g., ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Analytical standards for Fenpicoxamid and this compound

Procedure:

  • Culture Growth: Grow the fungal culture in liquid medium to a suitable density.

  • Treatment: Add Fenpicoxamid to the culture at a known concentration.

  • Incubation: Incubate the treated culture for various time points.

  • Extraction: At each time point, harvest the fungal mycelium and the culture filtrate separately. Extract the metabolites from both fractions using an appropriate organic solvent.

  • Analysis: Analyze the extracts by HPLC or LC-MS.

  • Quantification: Compare the retention times and mass spectra of the peaks in the samples to the analytical standards of Fenpicoxamid and this compound to identify and quantify both compounds.

A Grow fungal culture in liquid medium B Treat culture with Fenpicoxamid A->B C Incubate for various time points B->C D Harvest mycelium and filtrate C->D E Extract metabolites with organic solvent D->E F Analyze extracts by HPLC or LC-MS E->F G Identify and quantify Fenpicoxamid and this compound F->G

References

Application Notes and Protocols for the Experimental Use of UK-2A in Yeast Mitochondrial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-2A is a potent antifungal antibiotic, structurally similar to antimycin A, that acts as a specific inhibitor of the mitochondrial respiratory chain.[1] Its primary target is the cytochrome bc1 complex (Complex III), a critical component of cellular respiration. By binding to the Qi site of Complex III, this compound effectively blocks the electron transport chain, leading to a cascade of mitochondrial dysfunctions, including the inhibition of cellular respiration, a decrease in ATP synthesis, and the generation of reactive oxygen species (ROS).[1] These effects ultimately culminate in growth inhibition and, under certain conditions, the induction of apoptosis-like cell death in yeast.[1]

These characteristics make this compound a valuable tool for studying mitochondrial function, electron transport chain dynamics, and the mechanisms of apoptosis in the model organism Saccharomyces cerevisiae. This document provides detailed application notes and protocols for the experimental use of this compound in yeast mitochondrial studies.

Data Presentation

While specific quantitative data for this compound in Saccharomyces cerevisiae is not extensively available in the public domain, the following tables summarize key parameters based on its known mechanism and data from related compounds like antimycin A. Researchers should determine the optimal concentrations for their specific yeast strain and experimental conditions empirically.

Table 1: Antifungal Activity of this compound against Yeast

ParameterValueSpeciesReference
Minimum Inhibitory Concentration (MIC) Varies by strain and conditionsSaccharomyces cerevisiaeDetermination required
Time to Halve Cellular Respiration ~4-5 minutesYeast[2]
Time to Halve Intracellular ATP ~2-5 minutesYeast[2]

Table 2: Biochemical Parameters of this compound in Mitochondrial Studies

ParameterTargetEffective Concentration RangeNotes
IC50 for Complex III Inhibition Cytochrome bc1 complexTo be determined empiricallyExpected to be in the nanomolar to low micromolar range, similar to antimycin A.
Induction of ROS Production MitochondriaTo be determined empiricallyA derivative, C9-UK-2A, has been shown to induce ROS.[1]
Induction of Apoptosis Yeast cellsTo be determined empiricallyInhibition of Complex III is a known trigger for apoptosis.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a stock solution of this compound for use in yeast culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions. Prepare a stock solution by dissolving this compound powder in 100% DMSO.

  • For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Yeast Cell Viability Assay using MTT

Objective: To determine the effect of this compound on the viability of yeast cells.

Materials:

  • Yeast strain (S. cerevisiae)

  • Yeast extract-peptone-dextrose (YPD) medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Grow yeast cells overnight in YPD medium at 30°C with shaking.

  • Dilute the overnight culture to an OD600 of approximately 0.1 in fresh YPD medium.

  • In a 96-well plate, add 100 µL of the diluted yeast culture to each well.

  • Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate at 30°C for the desired time (e.g., 24, 48 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 30°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 30°C in a humidified chamber.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Measurement of Mitochondrial Oxygen Consumption

Objective: To measure the effect of this compound on the rate of mitochondrial oxygen consumption in yeast.

Materials:

  • Yeast cells

  • Yeast growth medium (e.g., YPGalactose for respiratory growth)

  • This compound stock solution

  • Clark-type oxygen electrode or other oxygen sensing system (e.g., Seahorse XF Analyzer)

  • Respiratory substrates (e.g., ethanol, glycerol, succinate)

  • Inhibitors of other respiratory complexes (e.g., rotenone for Complex I, KCN for Complex IV) for control experiments.

Protocol:

  • Grow yeast cells in a non-fermentable carbon source medium (e.g., YPGalactose) to mid-log phase to ensure active mitochondrial respiration.

  • Harvest the cells by centrifugation and wash them with a suitable respiration buffer.

  • Resuspend the cells in fresh respiration buffer to a known cell density.

  • Calibrate the oxygen electrode system according to the manufacturer's instructions.

  • Add the yeast cell suspension to the measurement chamber.

  • Record the basal oxygen consumption rate.

  • Add the desired concentration of this compound to the chamber and continue to record the oxygen consumption rate.

  • As controls, other respiratory chain inhibitors can be added sequentially to confirm the specificity of this compound's effect on Complex III.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of this compound on the mitochondrial membrane potential in yeast.

Materials:

  • Yeast cells

  • Growth medium

  • This compound stock solution

  • Fluorescent dye for ΔΨm, such as Rhodamine 123 or DiOC6(3)

  • FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

  • Flow cytometer or fluorescence microscope

Protocol:

  • Grow yeast cells to the mid-logarithmic phase.

  • Treat the cells with the desired concentrations of this compound for a specified time. Include a vehicle control.

  • As a positive control for depolarization, treat a separate sample with FCCP (e.g., 10-20 µM) for 10-15 minutes.

  • Harvest the cells by centrifugation and wash them with PBS or a suitable buffer.

  • Resuspend the cells in buffer and add the fluorescent dye (e.g., Rhodamine 123 to a final concentration of 50-100 nM).

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the cells by flow cytometry or visualize them under a fluorescence microscope. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.

Detection of Reactive Oxygen Species (ROS)

Objective: To measure the production of intracellular ROS in yeast cells treated with this compound.

Materials:

  • Yeast cells

  • Growth medium

  • This compound stock solution

  • ROS-sensitive fluorescent probe, such as Dihydroethidium (DHE) or Dihydrorhodamine 123 (DHR123)

  • Positive control for ROS production (e.g., hydrogen peroxide)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Grow yeast cells to the mid-logarithmic phase.

  • Treat the cells with this compound at various concentrations and for different durations.

  • Include a positive control (e.g., H2O2) and a vehicle control.

  • Harvest the cells and wash them with a suitable buffer.

  • Resuspend the cells in buffer and add the ROS-sensitive probe (e.g., DHE to a final concentration of 5-10 µM).

  • Incubate in the dark at 30°C for 30-60 minutes.

  • Analyze the fluorescence of the cells using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.

Caspase-Like Activity Assay

Objective: To detect the activation of caspase-like proteases in yeast as a marker of apoptosis.

Materials:

  • Yeast cells

  • Growth medium

  • This compound stock solution

  • Yeast protein extraction buffer

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3-like activity)

  • Fluorometer or microplate reader

Protocol:

  • Grow and treat yeast cells with this compound as described in previous protocols.

  • Harvest the cells and prepare protein extracts using a suitable lysis buffer.

  • Determine the protein concentration of the extracts.

  • In a 96-well plate, add a standardized amount of protein extract to each well.

  • Add the fluorogenic caspase substrate to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths at different time points. An increase in fluorescence indicates caspase-like activity.

TUNEL Assay for DNA Fragmentation

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in this compound-treated yeast cells.

Materials:

  • Yeast cells

  • This compound stock solution

  • Fixation and permeabilization reagents (e.g., formaldehyde, proteinase K)

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit

  • Fluorescence microscope

Protocol:

  • Grow and treat yeast cells with this compound.

  • Harvest the cells and fix them with formaldehyde.

  • Wash the cells and permeabilize them with proteinase K.

  • Perform the TUNEL assay according to the manufacturer's instructions. This typically involves incubating the cells with terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with a DNA dye like DAPI, if desired.

  • Visualize the cells under a fluorescence microscope. Cells with fragmented DNA will exhibit bright fluorescence.

Mandatory Visualizations

UK2A_Signaling_Pathway UK2A This compound ComplexIII Mitochondrial Complex III (Qi site) UK2A->ComplexIII Inhibition ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) ComplexIII->ROS Increased Production H_gradient Proton Gradient ETC->H_gradient Disruption ATP_synthase ATP Synthase H_gradient->ATP_synthase Dissipation Mito_dysfunction Mitochondrial Dysfunction H_gradient->Mito_dysfunction ATP ATP ATP_synthase->ATP Inhibition of Synthesis ATP->Mito_dysfunction Depletion ROS->Mito_dysfunction Apoptosis Apoptosis-like Cell Death Mito_dysfunction->Apoptosis Caspase Caspase-like Activation Apoptosis->Caspase DNA_frag DNA Fragmentation Apoptosis->DNA_frag Experimental_Workflow cluster_prep Preparation cluster_assays Mitochondrial Function Assays cluster_apoptosis Apoptosis Assays cluster_viability Cell Viability YeastCulture Yeast Culture (S. cerevisiae) UK2A_treatment This compound Treatment YeastCulture->UK2A_treatment O2_Consumption Oxygen Consumption UK2A_treatment->O2_Consumption Membrane_Potential Mitochondrial Membrane Potential UK2A_treatment->Membrane_Potential ROS_Production ROS Production UK2A_treatment->ROS_Production Caspase_Activity Caspase-like Activity UK2A_treatment->Caspase_Activity DNA_Fragmentation DNA Fragmentation (TUNEL) UK2A_treatment->DNA_Fragmentation Cell_Viability Cell Viability (MTT Assay) UK2A_treatment->Cell_Viability Logical_Relationship UK2A This compound ComplexIII_Inhibition Complex III Inhibition UK2A->ComplexIII_Inhibition causes Mitochondrial_Dysfunction Mitochondrial Dysfunction ComplexIII_Inhibition->Mitochondrial_Dysfunction leads to Cellular_Effects Cellular Effects Mitochondrial_Dysfunction->Cellular_Effects results in Growth_Inhibition Growth Inhibition Cellular_Effects->Growth_Inhibition Apoptosis Apoptosis Cellular_Effects->Apoptosis

References

Application Note & Protocol: Assaying the Inhibitory Effect of UK-2A on Cytochrome c Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-2A is a potent antifungal antibiotic isolated from the mycelia of Streptomyces sp. 517-02.[1][2] Structurally similar to Antimycin A, this compound exhibits its biological activity by inhibiting the cytochrome bc1 complex, also known as Complex III of the mitochondrial electron transport chain.[2][3] This complex catalyzes the transfer of electrons from ubiquinol to cytochrome c, a critical step in cellular respiration. This compound specifically targets the Qi site of the cytochrome bc1 complex, thereby disrupting the electron flow, impeding ATP synthesis, and ultimately leading to fungal cell death.[3] Understanding the inhibitory kinetics of compounds like this compound is crucial for the development of novel antifungal agents and for studying mitochondrial function.

This application note provides a detailed protocol for assaying the inhibitory effect of this compound on cytochrome c reductase activity. The described method is a robust and reproducible spectrophotometric assay suitable for determining the half-maximal inhibitory concentration (IC50) of this compound and for comparative studies with other known inhibitors.

Principle of the Assay

The activity of cytochrome c reductase is determined by measuring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm. The assay utilizes a substrate, such as decylubiquinol, to donate electrons to the cytochrome bc1 complex, which in turn reduces cytochrome c. In the presence of an inhibitor like this compound, the rate of cytochrome c reduction is diminished. By measuring this rate at various concentrations of this compound, a dose-response curve can be generated and the IC50 value can be calculated.

Materials and Reagents

ReagentSupplierCatalog #
Bovine Heart MitochondriaSigma-AldrichM7768
Cytochrome c (from horse heart)Sigma-AldrichC2506
DecylubiquinoneSigma-AldrichD7911
Sodium SuccinateSigma-AldrichS2378
Potassium Phosphate MonobasicSigma-AldrichP5655
Potassium Phosphate DibasicSigma-AldrichP8281
EDTASigma-AldrichE9884
KCNSigma-Aldrich60178
This compoundCayman Chemical19744
Antimycin A (optional positive control)Sigma-AldrichA8674
DMSO (for dissolving inhibitors)Sigma-AldrichD8418

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.

  • Substrate Solution (Decylubiquinol): Prepare a 10 mM stock solution of decylubiquinone in ethanol. To generate the reduced form (decylubiquinol), add a small amount of sodium borohydride until the yellow color disappears. The solution should be freshly prepared.

  • Cytochrome c Solution: Prepare a 1 mM stock solution of cytochrome c in the assay buffer.

  • Mitochondrial Suspension: Resuspend the bovine heart mitochondria in the assay buffer to a final protein concentration of 1 mg/mL.

  • Inhibitor Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., from 1 µM to 100 mM). Prepare a similar dilution series for Antimycin A if used as a positive control.

  • KCN Solution: Prepare a 100 mM stock solution of KCN in water. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

Cytochrome c Reductase Inhibition Assay
  • Set up a 96-well microplate or cuvettes for a spectrophotometer.

  • To each well/cuvette, add the following components in the specified order:

    • Assay Buffer (to a final volume of 200 µL)

    • 10 µL of Cytochrome c solution (final concentration: 50 µM)

    • 2 µL of KCN solution (final concentration: 1 mM, to inhibit cytochrome c oxidase)

    • 5 µL of Mitochondrial Suspension (final concentration: 25 µg/mL)

    • 2 µL of the desired concentration of this compound or DMSO for the control.

  • Incubate the mixture for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 2 µL of the decylubiquinol substrate solution (final concentration: 100 µM).

  • Immediately start monitoring the increase in absorbance at 550 nm every 15 seconds for a total of 5 minutes using a microplate reader or a spectrophotometer.

Data Presentation

The inhibitory effect of this compound on cytochrome c reductase activity can be summarized in the following table. The data presented here is illustrative, based on the finding that this compound is approximately three-fold less potent than Antimycin A. Researchers should generate their own experimental data.

This compound Concentration (nM)Rate of Cytochrome c Reduction (mAU/min)% Inhibition
0 (Control)50.00
145.29.6
538.523.0
1030.139.8
2024.850.4
5015.369.4
1008.183.8
5002.595.0

Note: The IC50 value for this compound in this illustrative dataset is approximately 20 nM.

Visualizations

Mechanism of Inhibition

The following diagram illustrates the inhibitory action of this compound at the Qi site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain, disrupting the Q cycle.

G cluster_ETC Mitochondrial Electron Transport Chain cluster_Q_Cycle Q Cycle Inhibition ComplexI Complex I UQ Ubiquinone (UQ) ComplexI->UQ e- ComplexII Complex II ComplexII->UQ e- ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII UQH2 CytC Cytochrome c ComplexIII->CytC e- Qo_site Qo Site Qi_site Qi Site ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient Q_pool UQ/UQH2 Pool Q_pool->Qo_site UQH2 Qo_site->CytC e- Qo_site->Qi_site e- Qi_site->Q_pool UQ UK2A This compound UK2A->Qi_site Inhibits

Caption: Inhibition of the Q cycle by this compound at the Qi site of Complex III.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for determining the inhibitory effect of this compound on cytochrome c reductase.

G prep Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitor) assay_setup Assay Setup (Add Buffer, Cytochrome c, KCN, Mitochondria) prep->assay_setup inhibitor_add Add this compound (or DMSO control) assay_setup->inhibitor_add pre_incubation Pre-incubation (5 minutes at RT) inhibitor_add->pre_incubation reaction_start Initiate Reaction (Add Decylubiquinol) pre_incubation->reaction_start measurement Spectrophotometric Measurement (Absorbance at 550 nm for 5 min) reaction_start->measurement data_analysis Data Analysis (Calculate rates, % inhibition, IC50) measurement->data_analysis

Caption: Experimental workflow for the this compound cytochrome c reductase inhibition assay.

References

Troubleshooting & Optimization

Improving the stability and duration of UK-2A's antifungal activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifungal agent UK-2A. Our goal is to help you improve the stability and prolong the duration of this compound's antifungal activity in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to lose its antifungal efficacy over time. Why is this happening?

A1: this compound, and its structural analog antimycin A, are known to have a limited duration of antifungal activity, with a noticeable decrease in efficacy observed after 48 hours of treatment.[1][2] This loss of activity is likely due to inherent chemical instability, potentially involving the hydrolysis of its nine-membered dilactone ring, or metabolic degradation by the fungal cells. To address this, chemical modifications of the this compound molecule have been successfully explored.

Q2: How can I chemically modify this compound to improve its stability and duration of action?

A2: Researchers have successfully improved the stability and duration of this compound's antifungal activity through chemical derivatization. One notable example is the creation of C9-UK-2A, where the nine-membered dilactone ring of this compound was substituted with an n-alkyl moiety. This modification extended the antifungal activity to 120 hours.[1] Another approach is the derivatization of the picolinamide hydroxyl group, which led to the development of fenpicoxamid, a commercial fungicide with enhanced surface stability.[3] These examples suggest that modifications at these specific sites can yield more stable and durable antifungal agents.

Q3: Are there formulation strategies I can use to enhance the stability of this compound without chemical modification?

A3: Yes, formulation strategies such as encapsulation within liposomes or nanoparticles can protect this compound from degradation and provide a sustained release, thereby prolonging its effective duration. These lipid- or polymer-based carriers can shield the drug from harsh environmental conditions and control its release profile. While specific studies on this compound nanoformulations are not yet widely published, protocols for encapsulating other antifungal drugs are well-established and can be adapted for this compound.

Q4: What is the primary mechanism of action for this compound and its derivatives?

A4: this compound is a potent inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) at the ubiquinone reduction (Qi) site.[4][5] This inhibition blocks the electron transport chain, leading to a decrease in ATP production. The more stable derivative, C9-UK-2A, has a dual mode of action: it not only inhibits mitochondrial respiration but also induces membrane injury and the generation of reactive oxygen species (ROS) in fungal cells.[1][6]

Q5: How can I measure the generation of Reactive Oxygen Species (ROS) in fungi treated with this compound or its derivatives?

A5: ROS generation in fungal cells can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA). DCF-DA is cell-permeable and becomes fluorescent upon oxidation by ROS. The fluorescence intensity, which is proportional to the level of intracellular ROS, can be quantified using a fluorescence microplate reader, flow cytometry, or fluorescence microscopy.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent Antifungal Activity in Broth Microdilution Assays
Potential Cause Troubleshooting Step
Degradation of this compound in aqueous media. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) immediately before use. Minimize the time the compound spends in aqueous culture medium before and during the assay.
Metabolic inactivation by the test organism. Consider using a higher initial concentration of this compound or refreshing the treatment medium at regular intervals (e.g., every 24 hours) to maintain an effective concentration.
Inappropriate solvent concentration. Ensure the final concentration of the solvent (e.g., DMSO) in the assay wells is consistent across all treatments and does not exceed a level that affects fungal growth (typically <1% v/v).
Issue 2: Poor Efficacy of this compound in Biofilm Models
Potential Cause Troubleshooting Step
Limited penetration of this compound into the biofilm matrix. Consider co-administering this compound with a biofilm-disrupting agent. Alternatively, formulate this compound into nanoparticles, which may enhance penetration into the biofilm.
Degradation of this compound before it reaches the deeper layers of the biofilm. Utilize a sustained-release formulation, such as liposomal this compound, to ensure a prolonged therapeutic concentration within the biofilm.
Altered metabolic state of biofilm-embedded cells reduces susceptibility. Investigate the synergistic effects of this compound with other antifungal agents that have different mechanisms of action.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration

This protocol is adapted from established methods for liposomal encapsulation of antifungal drugs.[9][10]

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC) or other suitable lipid

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Dissolve this compound, soy phosphatidylcholine, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A typical starting lipid-to-drug ratio would be 20:1 (w/w).

  • Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C) to form a thin lipid film on the flask wall.

  • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.

  • For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography.

  • Characterize the liposomes for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Data Presentation: Characterization of this compound Formulations

FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Free this compound N/AN/AN/AN/A
Liposomal this compound Expected: 100-200Expected: < 0.3Expected: -10 to -30Target: > 80%
Nanoparticle this compound Expected: 150-250Expected: < 0.2Expected: -5 to -25Target: > 70%

Note: The values in the table are expected ranges and should be determined experimentally.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Fungal isolate

  • RPMI-1640 medium

  • This compound (free or formulated) stock solution

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Methodology:

  • Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) in sterile saline.

  • Dilute the inoculum in RPMI-1640 medium to achieve the desired final concentration (e.g., 0.5-2.5 x 10³ cells/mL).

  • Prepare serial twofold dilutions of this compound (free or formulated) in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculate each well with the fungal suspension. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the growth control. Growth can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_testing Antifungal Efficacy Testing cluster_analysis Data Analysis prep Prepare this compound Formulation (Liposomes/Nanoparticles) char Characterize Formulation (Size, Zeta, Encapsulation) prep->char mic Determine MIC (Broth Microdilution) char->mic ros Measure ROS Production mic->ros mem Assess Membrane Integrity mic->mem comp Compare Efficacy of Free vs. Formulated this compound ros->comp mem->comp

Caption: Experimental workflow for formulating and testing this compound.

uk2a_signaling_pathway UK2A This compound / C9-UK-2A Mito Fungal Mitochondrion UK2A->Mito CompIII Complex III (bc1 complex) UK2A->CompIII Inhibits Qi site Membrane Cell Membrane UK2A->Membrane C9-UK-2A directly interacts ETC Electron Transport Chain CompIII->ETC Blocks electron flow ROS Reactive Oxygen Species (ROS) CompIII->ROS Induces generation ATP ATP Synthesis ETC->ATP Decreases Death Fungal Cell Death ATP->Death Leads to Damage Membrane Damage ROS->Damage Contributes to Membrane->Damage Damage->Death

Caption: Signaling pathway of this compound and its derivative C9-UK-2A in fungal cells.

References

Overcoming low cytotoxicity of UK-2A in specific research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the low cytotoxicity of UK-2A in specific experimental models.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent antifungal agent and a structural relative of Antimycin A.[1][2] Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III).[3][4][5][6] Specifically, it binds to the Q-inner (Qi) site of cytochrome b, which blocks electron transfer and disrupts the generation of the mitochondrial membrane potential.[3] This leads to a rapid decrease in intracellular ATP production.[4][5]

Q2: Why am I observing low or no cytotoxicity with this compound in my cancer cell line?

A2: This is a documented characteristic of this compound in many mammalian cell lines.[1][7] Unlike its structural analog Antimycin A, which is highly cytotoxic, this compound exhibits significantly lower cytotoxicity under standard culture conditions.[1][7] The primary reasons for this are:

  • Lack of ROS Production: Antimycin A induces strong cytotoxicity partly by stimulating the rapid production of reactive oxygen species (ROS). This compound does not share this effect, which is believed to be a major reason for its lower cytotoxic profile.[1][7]

  • Metabolic Plasticity (The Warburg Effect): Many cancer cell lines are highly glycolytic, meaning they rely on glucose fermentation for energy even in the presence of oxygen. They are less dependent on mitochondrial oxidative phosphorylation for ATP. Therefore, an inhibitor of mitochondrial respiration like this compound may not be acutely toxic if the cells can compensate through glycolysis.

Q3: How does this compound fundamentally differ from Antimycin A?

A3: While both compounds target Complex III of the electron transport chain, their downstream cellular effects and cytotoxic potencies are markedly different.

FeatureThis compoundAntimycin A
Primary Target Cytochrome bc1 complex (Complex III)[3][6]Cytochrome bc1 complex (Complex III)[1]
Effect on ATP Rapidly decreases intracellular ATP[1][4]Rapidly decreases intracellular ATP[7]
ROS Production Does not stimulate significant ROS production[7]Stimulates rapid and strong ROS production[7]
Cytotoxicity Low cytotoxicity in many cultured cell lines[1][5]Strong cytotoxicity in cultured cell lines[1][7]

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically below 0.5%.

Section 2: Troubleshooting Guide for Low Cytotoxicity

This guide provides solutions to common issues encountered when working with this compound.

ProblemPotential CauseRecommended Solution & Rationale
IC50 value is much higher than expected or no significant cell death is observed. Metabolic Phenotype: Your cell model relies heavily on glycolysis (Warburg effect) and can bypass the mitochondrial block.Modify Culture Medium: Switch to a medium that forces reliance on oxidative phosphorylation. 1. Galactose Medium: Replace glucose with galactose. Cells metabolize galactose much slower, forcing them to use oxidative phosphorylation for energy. 2. Low-Glucose Medium: Reduce the glucose concentration to levels that limit glycolysis and necessitate mitochondrial respiration.
Insufficient Incubation Time: The cytotoxic effects of ATP depletion may manifest slowly and require the cells to undergo division or exhaust their metabolic reserves.Extend Treatment Duration: Perform a time-course experiment, extending the incubation with this compound to 48, 72, or even 96 hours.
Sub-optimal Assay Choice: The selected cytotoxicity assay may not be sensitive to the mechanism of this compound.Use an ATP-Based Viability Assay: Employ an assay that measures cellular ATP levels (e.g., CellTiter-Glo®). This directly quantifies the primary biochemical effect of this compound. Assays measuring membrane integrity (LDH release, Trypan Blue) may only detect downstream, late-stage cell death.[8]
Poor Compound Solubility/Precipitation: this compound may be precipitating out of the aqueous culture medium at the tested concentrations.Verify Solubility: Visually inspect the culture wells for any precipitate using a microscope. Prepare fresh dilutions for each experiment and ensure the final solvent concentration is low and consistent across all wells.[9]
High variability between replicate wells. Uneven Cell Seeding or Edge Effects: Inconsistent cell numbers per well or evaporation from outer wells can lead to variable results.[10]Optimize Plating Technique: Ensure a homogenous single-cell suspension before seeding. To avoid edge effects, do not use the outermost wells of the plate for experimental data; instead, fill them with sterile PBS or medium.
Compound Instability: The compound may be degrading in the culture medium over a long incubation period.Replenish Compound: For long-term experiments (>48 hours), consider performing a partial media change with freshly diluted this compound to maintain its effective concentration.
Results differ significantly between cell lines. Different Metabolic Dependencies: Cell lines have inherently different dependencies on glycolysis versus oxidative phosphorylation.Characterize Your Model: This is an expected biological variance. Use this difference as part of your investigation. You can confirm the metabolic phenotype using a metabolic analyzer (e.g., Seahorse XF) to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
Differential Expression of Drug Efflux Pumps: Some cell lines may express high levels of transporters that actively pump this compound out of the cell.Test with Efflux Pump Inhibitors: As a control experiment, co-treat cells with this compound and a broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A) to determine if this sensitizes the resistant cells.[9]

Section 3: Key Experimental Protocols

Protocol 1: Potentiating this compound Cytotoxicity by Modulating Cellular Metabolism

This protocol describes a method to increase the sensitivity of cultured cells to this compound by forcing their reliance on mitochondrial respiration.

Materials:

  • Cell line of interest

  • Standard high-glucose culture medium (e.g., DMEM with 25 mM glucose)

  • Metabolic-stress medium (e.g., DMEM with no glucose, supplemented with 10 mM galactose)

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well, opaque-walled plates (for luminescence assays)

  • ATP-based viability assay reagent (e.g., CellTiter-Glo®)

  • Multichannel pipette, sterile reservoirs

Procedure:

  • Cell Seeding: Harvest and count cells. Prepare a cell suspension in standard high-glucose medium and seed 5,000-10,000 cells per well in a 96-well opaque-walled plate. Include wells for "no cell" background controls.

  • Cell Adherence: Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to adhere and resume proliferation.

  • Media Exchange: After incubation, carefully aspirate the standard medium. Wash the cells once with sterile PBS. Add 100 µL of either standard high-glucose medium or metabolic-stress (galactose) medium to the appropriate wells.

  • Compound Treatment: Prepare serial dilutions of this compound in both types of media. Add the diluted compound to the wells. Include vehicle-only (e.g., 0.1% DMSO) controls for both media conditions.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Readout: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the ATP-based viability assay reagent to all wells according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Subtract the average background luminescence from all data points. Normalize the data to the vehicle-treated controls for each media condition and plot the dose-response curves to determine the IC50 values.

Section 4: Visualizations

Diagram 1: Mechanism of Action of this compound

UK2A_Mechanism cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP ATP Synthesis C1 Complex I Q CoQ C1->Q Protons H+ Gradient C1->Protons C2 Complex II C2->Q C3 Complex III (Cytochrome bc1) CytC Cyt c C3->CytC e- C3->Protons C4 Complex IV C4->Protons Q->C3 e- CytC->C4 e- ATPSynthase ATP Synthase (Complex V) ATP ATP ATPSynthase->ATP Protons->ATPSynthase Drives UK2A This compound UK2A->C3

Inhibitory action of this compound on mitochondrial Complex III.
Diagram 2: Troubleshooting Workflow for Low this compound Cytotoxicity

Troubleshooting_Workflow start Low Cytotoxicity Observed q1 Is the culture medium high in glucose? start->q1 q2 Is the incubation time < 72 hours? q1->q2 No sol1 Switch to low-glucose or galactose medium q1->sol1 Yes q3 Are you using an ATP-based assay? q2->q3 No sol2 Increase incubation time (e.g., 72h or longer) q2->sol2 Yes q4 Is compound precipitation visible in media? q3->q4 Yes sol3 Switch to an ATP-based viability assay q3->sol3 No sol4 Check solubility limits. Lower concentration or use solubility enhancer. q4->sol4 Yes end_node Re-evaluate Cytotoxicity q4->end_node No sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Workflow for troubleshooting low this compound cytotoxicity.

References

Technical Support Center: Optimizing UK-2A Concentration for Effective Mitochondrial Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of UK-2A, a potent mitochondrial complex III inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit mitochondria?

This compound is an antifungal antibiotic that acts as a potent inhibitor of the mitochondrial electron transport chain. Its mechanism is similar to that of Antimycin A, targeting complex III (cytochrome bc1 complex). By binding to complex III, this compound blocks the transfer of electrons, which disrupts the production of ATP, the cell's primary energy currency. This inhibition also leads to an increase in the production of reactive oxygen species (ROS).[1]

Q2: What is a typical effective concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific model. As a starting point, based on its similarity to Antimycin A, a broad range of concentrations from nanomolar (nM) to low micromolar (µM) can be tested.

Q3: How do I determine the optimal concentration of this compound for my experiment?

To determine the optimal concentration, it is recommended to perform a cell viability assay (e.g., MTT or colorimetric assays) with a serial dilution of this compound. This will allow you to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce a biological process by 50%.[2][3] The IC50 value will vary between cell lines.[4] For initial experiments, you can test a range of concentrations around the determined IC50.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on mitochondrial respiration. Incorrect concentration: The concentration of this compound may be too low.Perform a dose-response curve to determine the optimal concentration for your cell line.
Inhibitor instability: this compound solution may have degraded.Prepare fresh stock solutions of this compound regularly and store them properly, protected from light.
Inaccurate measurement of respiration: The assay to measure oxygen consumption may not be sensitive enough or may be compromised by other factors.Ensure your respirometry system is calibrated correctly. Use appropriate controls, including a known mitochondrial inhibitor like Antimycin A, to validate your assay. To accurately measure Complex III activity, it is often necessary to inhibit Complex IV with an inhibitor like potassium cyanide (KCN) or sodium azide.
High variability between replicates. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results.Ensure a homogenous cell suspension and careful pipetting when seeding plates.
Inconsistent drug treatment: Variations in the final concentration of this compound across wells.Prepare a master mix of the this compound dilution to add to the wells to ensure consistency.
Unexpected changes in cell morphology or viability. Off-target effects or excessive ROS production: High concentrations of this compound can lead to significant cellular stress and apoptosis.Use the lowest effective concentration of this compound determined from your dose-response experiments. Consider co-treatment with an antioxidant to mitigate the effects of excessive ROS, if appropriate for your experimental question.
Difficulty dissolving this compound. Poor solubility in aqueous solutions: this compound may not be fully dissolved in the culture medium.While DMSO is a common solvent, some mitochondrial inhibitors have better solubility in ethanol. Try dissolving this compound in ethanol first before further dilution in your experimental buffer.[2]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO or ethanol.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).

    • Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.[5]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability for each this compound concentration.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Measuring Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the general steps for assessing the effect of this compound on mitochondrial respiration using a Seahorse XF Analyzer.

Materials:

  • Cells of interest

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere.

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • Replace the cell culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

    • Load the injector ports of the hydrated sensor cartridge with the compounds to be injected during the assay: Port A (this compound or vehicle), Port B (Oligomycin), Port C (FCCP), and Port D (Rotenone/Antimycin A).

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the assay.

    • The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the compounds and measuring the OCR after each injection.

  • Data Analysis:

    • The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

    • Compare the OCR profiles of cells treated with this compound to the vehicle-treated control cells to determine the inhibitory effect of this compound.

Signaling Pathways and Experimental Workflows

G

G

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References

Troubleshooting UK-2A insolubility in aqueous solutions for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UK-2A. The information is designed to address common challenges related to the insolubility of this compound in aqueous solutions for assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent antifungal antibiotic isolated from the mycelia of Streptomyces sp. 517-02.[1] Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at complex III (cytochrome bc1 complex).[2][3][4][5] Specifically, it acts as a Qi site inhibitor, disrupting the ubiquinone reduction process.[2][4][5]

Q2: I am observing precipitation of this compound in my aqueous assay buffer. Why is this happening?

This compound has poor solubility in aqueous solutions.[6] Its chemical structure, a lactone with several non-polar functional groups, contributes to its hydrophobic nature.[1] When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can precipitate out of solution if its concentration exceeds its solubility limit in the final aqueous environment.

Q3: What solvents are recommended for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[6] Other polar organic solvents such as ethanol or dimethylformamide (DMF) may also be used, but solubility should be tested on a small scale first.[6]

Q4: What is the recommended concentration for a this compound stock solution?

Preparing a high-concentration stock solution in an appropriate organic solvent is recommended to minimize the volume of organic solvent added to your final assay. The exact concentration will depend on the specific experimental requirements, but starting with a stock solution in the range of 1-10 mg/mL in DMSO is a common practice.

Q5: How should I store my this compound stock solution?

For long-term storage, powdered this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[6] Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[6] Repeated freeze-thaw cycles should be avoided as they can increase the likelihood of precipitation.[7]

Troubleshooting Guide

Issue: Precipitation observed upon dilution of this compound stock solution into aqueous buffer.
Possible Cause Recommended Solution
Final concentration exceeds solubility limit. Lower the final concentration of this compound in the assay. Perform a concentration-response curve to determine the effective concentration range.
Rapid addition of stock solution to buffer. Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to immediate precipitation.
Buffer composition. The pH and ionic strength of the buffer can influence the solubility of small molecules.[8] Consider testing different buffer systems or adjusting the pH.
Presence of other components in the assay medium. Proteins or other macromolecules in the assay medium can sometimes interact with the compound and cause precipitation.[8] Ensure all components are fully dissolved before adding this compound.
Low temperature of the aqueous buffer. Ensure the aqueous buffer is at room temperature before adding the this compound stock solution. Solubility often decreases at lower temperatures.
Issue: Inconsistent assay results or lower than expected activity.
Possible Cause Recommended Solution
Precipitation of this compound in the assay well. Visually inspect the assay plates for any signs of precipitation. If observed, follow the troubleshooting steps for precipitation. Consider using a lower final concentration of this compound.
Degradation of this compound. This compound is sensitive to light and extreme pH.[9] Protect stock solutions and assay plates from light. Ensure the pH of the assay buffer is within a stable range for the compound.
Adsorption to plasticware. Hydrophobic compounds can sometimes adsorb to the surface of plastic labware. Consider using low-adhesion microplates or glassware.
Inaccurate stock solution concentration. Ensure the powdered this compound was fully dissolved in the initial stock solution. Briefly vortex and visually inspect the stock solution before each use.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder (CAS #: 167173-85-5)[6]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: Preparation of a Working Solution in Aqueous Assay Buffer

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Aqueous assay buffer

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Warm the this compound stock solution and the aqueous assay buffer to room temperature.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in the assay buffer.

  • In a sterile tube, add the required volume of aqueous assay buffer.

  • While gently vortexing or stirring the buffer, add the calculated volume of the this compound stock solution dropwise.

  • Continue to mix the solution for a few minutes to ensure homogeneity.

  • Visually inspect the working solution for any signs of precipitation before use. If precipitation is observed, refer to the troubleshooting guide.

Note: It is crucial to maintain the final concentration of the organic solvent (e.g., DMSO) in the assay at a level that does not affect the biological system being studied, typically below 0.5%.

Data Presentation

Table 1: Solubility and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C26H30N2O9[6]
Molecular Weight 514.5 g/mol [1]
CAS Number 167173-85-5[6]
Appearance Solid[6]
Aqueous Solubility Poor[6]
Solubility in Organic Solvents Soluble in DMSO, Ethanol, DMF[6]
LogP 2.2[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 10[6]

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation UK-2A_Powder This compound Powder Vortex Vortex to Dissolve UK-2A_Powder->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock_Solution 10 mg/mL Stock Solution Vortex->Stock_Solution Store Aliquot and Store at -80°C Stock_Solution->Store Stock_Solution_Use Thaw Stock Solution Store->Stock_Solution_Use Dilute Slowly Add Stock to Buffer with Mixing Stock_Solution_Use->Dilute Aqueous_Buffer Aqueous Assay Buffer Aqueous_Buffer->Dilute Working_Solution Final Working Solution Dilute->Working_Solution Assay Use in Assay Working_Solution->Assay signaling_pathway This compound This compound Qi_Site Qi Site This compound->Qi_Site Inhibition Inhibition Complex_III Mitochondrial Complex III (Cytochrome bc1) Electron_Transport Electron Transport Chain Complex_III->Electron_Transport component of Qi_Site->Complex_III part of ATP_Production ATP Production Electron_Transport->ATP_Production leads to Inhibition->Electron_Transport

References

Technical Support Center: Enhancing the Potency of UK-2A Through Chemical Modification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical modification of UK-2A. This resource is designed for researchers, scientists, and drug development professionals engaged in enhancing the potency of this promising antifungal agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antifungal antibiotic produced by Streptomyces sp. 517-02. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at Complex III (also known as the cytochrome bc1 complex). Specifically, this compound binds to the Qi site of cytochrome b, which blocks the reduction of ubiquinone, thereby disrupting ATP synthesis.[1] This disruption of cellular respiration is the basis for its antifungal activity.

Q2: What are the most common strategies for chemically modifying this compound to enhance its potency?

A2: The most explored and successful strategies for enhancing the potency of this compound involve modification at two key positions: the isobutyryl ester group and the benzyl substituent on the macrocycle. Derivatization of the picolinamide hydroxyl group has also been shown to be a viable strategy, leading to the development of fenpicoxamid.[2]

Q3: Are there any known modifications that have successfully increased the potency of this compound?

A3: Yes, several modifications have resulted in analogs with enhanced potency. For instance, replacement of the benzyl group with a cyclohexyl group has been shown to increase intrinsic activity.[2] Additionally, various ester and ether analogs at the isobutyryl ester position have demonstrated strong antifungal activity.[3]

Q4: What are the main challenges in the chemical modification of this compound?

A4: The main challenges include the complex, multifunctional nature of the this compound macrocycle, which can lead to difficulties in achieving selective modifications. Protecting group strategies are often necessary but can introduce additional steps and potential for side reactions. Purification of the final products can also be challenging due to the similar physicochemical properties of the starting material and the desired analogs.

Troubleshooting Guides

Synthesis & Modification Issues
Problem Possible Cause(s) Recommended Solution(s)
Low yield of esterification product 1. Steric hindrance around the alcohol or carboxylic acid. 2. Incomplete reaction due to equilibrium. 3. Degradation of starting material under acidic conditions.1. Use a more reactive acylating agent (e.g., acid chloride or anhydride) instead of a carboxylic acid with a coupling agent. 2. Use a large excess of the alcohol or remove water as it is formed (e.g., using a Dean-Stark apparatus). 3. Use milder reaction conditions (lower temperature, shorter reaction time) or a different acid catalyst.
Formation of multiple products in amide coupling 1. Side reactions of the coupling agent (e.g., EDC, HOBt). 2. Epimerization of chiral centers under basic conditions. 3. Reaction at other nucleophilic sites on the this compound molecule.1. Optimize the reaction temperature and addition sequence of reagents. 2. Use a non-basic coupling additive or perform the reaction at a lower temperature. 3. Employ a suitable protecting group strategy for other reactive functional groups.
Difficulty in removing protecting groups 1. The protecting group is too stable to the deprotection conditions. 2. The deprotection conditions are too harsh and lead to degradation of the this compound analog.1. Choose a protecting group that can be removed under milder, orthogonal conditions. 2. Screen a variety of deprotection conditions on a small scale to find the optimal balance between deprotection and stability.
Purification Issues
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of product from starting material by HPLC 1. Similar polarity of the product and starting material. 2. Co-elution with byproducts.1. Optimize the HPLC gradient and solvent system. Consider using a different stationary phase (e.g., phenyl-hexyl instead of C18). 2. Perform a preliminary purification step (e.g., flash chromatography) to remove major impurities before HPLC.
Broad or tailing peaks in HPLC 1. Column overload. 2. Secondary interactions between the analyte and the stationary phase. 3. Poor solubility of the sample in the mobile phase.1. Reduce the injection volume or sample concentration. 2. Add a small amount of a competing agent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase. 3. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

Quantitative Data Summary

The following table summarizes the in vitro activity of selected this compound analogs against various fungal pathogens.

Analog Modification Target Organism IC50 (nM) a EC50 (ppb) b Reference
This compound -Zymoseptoria tritici0.865.3[2]
Analog 38 Cyclohexyl at benzyl positionZymoseptoria tritici1.232.8[2]
This compound -Leptosphaeria nodorum-11.3[2]
Analog 38 Cyclohexyl at benzyl positionLeptosphaeria nodorum-6.2[2]

a Inhibition of mitochondrial electron transport. b In vitro growth inhibition.

Experimental Protocols

Protocol 1: General Procedure for Esterification of the Isobutyryl Group
  • Preparation: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add the desired carboxylic acid (1.5 equivalents), a coupling agent such as EDC (1.5 equivalents), and a catalyst like DMAP (0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired ester analog.

Protocol 2: General Procedure for Modification of the Benzyl Group

This procedure first requires the de-benzylation of this compound, which can be challenging. A potential route involves catalytic hydrogenation, though this may affect other parts of the molecule. A more targeted synthesis starting from a precursor without the benzyl group is often preferred. Assuming a suitable precursor is available:

  • Alkylation: To a solution of the de-benzylated this compound precursor (1 equivalent) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (2 equivalents) and the desired alkyl halide (e.g., cyclohexyl bromide) (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by chromatography to yield the desired analog.

Visualizations

Signaling_Pathway Ubiquinol Ubiquinol (QH2) Complex_III Complex III (Cytochrome bc1) Ubiquinol->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- ATP_Synthesis ATP Synthesis Complex_III->ATP_Synthesis Proton Gradient Disrupted UK2A This compound Qi_site Qi Site UK2A->Qi_site Binds to & Inhibits Qi_site->Complex_III

Caption: this compound inhibits mitochondrial respiration at Complex III.

Experimental_Workflow cluster_synthesis Synthesis & Modification cluster_testing Biological Evaluation Start This compound Starting Material Modification Chemical Modification (e.g., Esterification) Start->Modification Purification Purification (HPLC) Modification->Purification Characterization Characterization (NMR, MS) Purification->Characterization Mito_Assay Mitochondrial Respiration Assay Characterization->Mito_Assay Antifungal_Assay Antifungal Activity Assay Characterization->Antifungal_Assay Data_Analysis Data Analysis (IC50, EC50 determination) Mito_Assay->Data_Analysis Antifungal_Assay->Data_Analysis

Caption: General workflow for synthesizing and evaluating this compound analogs.

References

Strategies to increase the yield of UK-2A during fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of UK-2A, a potent antifungal compound produced by Streptomyces sp. 517-02.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during this compound fermentation experiments.

Problem 1: Low or No this compound Production

Possible Causes and Solutions:

  • Inadequate Precursor Supply: The biosynthesis of this compound, a polyketide, is dependent on the availability of specific precursors. The core structure is assembled from salicylic acid and L-threonine.

    • Solution: Supplement the fermentation medium with salicylic acid or its biosynthetic precursors. Experiment with different concentrations to find the optimal level. It has been shown that feeding various substituted salicylic acids can lead to the production of this compound analogs, highlighting the importance of this precursor.

  • Suboptimal Media Composition: The carbon and nitrogen sources, as well as trace elements, can significantly impact secondary metabolite production.

    • Solution: Optimize the fermentation medium. Systematically evaluate different carbon sources (e.g., glucose, glycerol, starch) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate). A well-designed medium is crucial for high-yield production.

  • Incorrect Fermentation Parameters: pH, temperature, agitation, and aeration are critical factors that influence microbial growth and metabolite synthesis.

    • Solution: Methodically optimize the physical parameters of your fermentation. The optimal conditions for Streptomyces species can vary, so it is essential to determine the ideal ranges for Streptomyces sp. 517-02.

Problem 2: Inconsistent this compound Yields Between Batches

Possible Causes and Solutions:

  • Variability in Inoculum Quality: The age and physiological state of the seed culture can lead to inconsistent fermentation performance.

    • Solution: Standardize your inoculum preparation protocol. Use a consistent seed age, cell density, and growth medium for every fermentation.

  • Fluctuations in Raw Material Quality: Variations in the composition of complex media components like yeast extract or peptone can affect this compound production.

    • Solution: Source high-quality, consistent raw materials. If possible, test different lots of media components to ensure reproducibility.

  • Inadequate Process Control: Minor deviations in pH, temperature, or dissolved oxygen levels can have a significant impact on the final titer.

    • Solution: Implement robust process monitoring and control. Utilize calibrated probes and automated control systems to maintain optimal fermentation conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound?

A1: The biosynthesis of this compound is initiated by a flexible AMP-binding protein and involves dilactone formation assembly enzymes. A key step is the selection and incorporation of a substituted salicylic acid into the dilactone scaffold. The pathway involves a polyketide synthase (PKS) system, which is common for the production of such secondary metabolites in Streptomyces.

Q2: What are the key precursors for this compound biosynthesis?

A2: The primary precursors for the this compound scaffold are salicylic acid and L-threonine. The flexibility of the biosynthetic enzymes allows for the incorporation of various substituted salicylic acids, which can be used to generate novel deacyl this compound analogues.

Q3: How can I genetically engineer Streptomyces sp. 517-02 to increase this compound yield?

A3: An integrated approach combining mutagenesis, high-throughput screening, and targeted genetic engineering has proven effective.[1] Strategies include the overexpression of biosynthetic genes to alleviate bottlenecks and the use of "omics" tools to identify strong, native promoters for temporal control of gene expression related to precursor production.[1]

Q4: What are the typical fermentation conditions for Streptomyces sp. 517-02?

A4: While specific optimal conditions should be determined experimentally, general parameters for Streptomyces fermentations can be used as a starting point. These typically include a temperature range of 28-30°C, a pH between 6.5 and 7.5, and controlled agitation and aeration to maintain sufficient dissolved oxygen levels.

Experimental Protocols

Protocol 1: Precursor Feeding Experiment

  • Prepare Seed Culture: Inoculate a suitable seed medium with a spore suspension or mycelial stock of Streptomyces sp. 517-02. Incubate at 28°C on a rotary shaker until a dense culture is obtained.

  • Production Fermentation: Inoculate the production medium with the seed culture.

  • Precursor Addition: Prepare sterile stock solutions of salicylic acid (and/or its derivatives). Add the precursor to the production cultures at different concentrations and at various time points during the fermentation (e.g., at the time of inoculation, and after 24, 48, and 72 hours).

  • Sampling and Analysis: Withdraw samples at regular intervals and extract the this compound. Analyze the this compound concentration using a suitable method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot this compound production over time for each precursor concentration and feeding strategy to determine the optimal conditions.

Quantitative Data

Table 1: Hypothetical Effect of Salicylic Acid Concentration on this compound Yield

Salicylic Acid Concentration (mM)This compound Yield (mg/L)
0 (Control)50 ± 5
0.175 ± 8
0.5120 ± 12
1.0150 ± 15
2.0145 ± 13

Table 2: Hypothetical Influence of Fermentation Parameters on this compound Yield

ParameterCondition 1Yield (mg/L)Condition 2Yield (mg/L)Condition 3Yield (mg/L)
pH 6.080 ± 77.0130 ± 118.095 ± 9
Temperature (°C) 2590 ± 828140 ± 1332110 ± 10
Agitation (rpm) 150100 ± 9200150 ± 14250135 ± 12

Visualizations

UK2A_Biosynthesis_Pathway cluster_chorismate Chorismate Pathway cluster_salicylic_acid Salicylic Acid Synthesis cluster_threonine Amino Acid Pool cluster_pks This compound Assembly Chorismate Chorismate Salicylic_Acid Salicylic_Acid Chorismate->Salicylic_Acid Multiple Steps AMP_Binding_Protein AMP-Binding Protein Salicylic_Acid->AMP_Binding_Protein Activation L_Threonine L_Threonine Dilactone_Formation Dilactone Formation Enzymes L_Threonine->Dilactone_Formation AMP_Binding_Protein->Dilactone_Formation UK_2A This compound Dilactone_Formation->UK_2A

Caption: Simplified biosynthetic pathway of this compound.

Fermentation_Optimization_Workflow Start Start: Low this compound Yield Strain_Improvement Strain Improvement (Mutagenesis, HTS) Start->Strain_Improvement Media_Optimization Media Optimization (Carbon, Nitrogen, Precursors) Start->Media_Optimization Process_Optimization Process Parameter Optimization (pH, Temp, Agitation, Aeration) Start->Process_Optimization Genetic_Engineering Targeted Genetic Engineering (Gene Overexpression) Strain_Improvement->Genetic_Engineering Scale_Up Scale-Up Fermentation Media_Optimization->Scale_Up Process_Optimization->Scale_Up Genetic_Engineering->Scale_Up End End: Increased this compound Yield Scale_Up->End

Caption: Workflow for increasing this compound production.

References

Technical Support Center: Refining UK-2A Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for the antifungal agent UK-2A, with a focus on improving purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this compound purification?

A1: this compound is a secondary metabolite produced by the bacterium Streptomyces sp. 517-02. The primary source for purification is the mycelial cake from the fermentation broth of this organism.

Q2: What are the common classes of impurities encountered during this compound purification?

A2: Impurities in this compound preparations can be broadly categorized as:

  • Related substances: Structurally similar analogs of this compound (e.g., UK-2B, C, and D) and degradation products.

  • Process-related impurities: Components from the fermentation medium, such as residual nutrients, lipids, and pigments.

  • Solvent-related impurities: Residual solvents used during extraction and chromatography.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A standard method for quantifying purity and detecting related substance impurities. A reversed-phase C18 column with a UV detector is commonly employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the purified this compound and to detect any structural variants or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.

Experimental Protocols

Below are representative protocols for the extraction and purification of this compound. These protocols are intended as a starting point and may require optimization based on experimental results.

Protocol 1: Initial Extraction from Mycelial Cake
  • Harvesting: Separate the mycelial cake from the fermentation broth by centrifugation or filtration.

  • Drying: Lyophilize or air-dry the mycelial cake to remove water.

  • Solvent Extraction:

    • Suspend the dried mycelial cake in a non-polar organic solvent (e.g., ethyl acetate or acetone) at a ratio of 1:5 (w/v).

    • Stir or shake the suspension at room temperature for 4-6 hours.

    • Separate the solvent extract from the solid residue by filtration.

    • Repeat the extraction process two more times to ensure complete recovery.

  • Concentration: Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Multi-Step Chromatographic Purification

This protocol outlines a two-step process involving silica gel chromatography followed by reversed-phase HPLC.

Step 1: Silica Gel Column Chromatography (Initial Cleanup)

  • Stationary Phase: Silica gel (60-120 mesh).

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity. A common gradient is from 100% hexane to a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or HPLC.

  • Pooling: Combine the fractions containing this compound.

  • Concentration: Evaporate the solvent from the pooled fractions to yield a partially purified this compound extract.

Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Polishing)

  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing an optional modifier like 0.1% formic acid to improve peak shape.

  • Gradient Program (Representative):

    • 0-5 min: 30% B

    • 5-25 min: 30-80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-35 min: 80-30% B (return to initial conditions)

    • 35-40 min: 30% B (equilibration)

  • Flow Rate: 2.0 mL/min.

  • Detection: UV detector at 254 nm and 320 nm.

  • Injection Volume: 100 µL (dissolve the partially purified extract in the initial mobile phase composition).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Processing: Pool the pure fractions, evaporate the organic solvent, and lyophilize to obtain highly pure this compound.

Data Presentation

Table 1: Representative Data for this compound Purification Stages

Purification StagePurity (%) (by HPLC)Yield (%)
Crude Extract15-25100
After Silica Gel Chromatography60-7550-60
After RP-HPLC>9820-30

Note: These are representative values and actual results may vary depending on fermentation conditions and purification scale.

Troubleshooting Guides

Issue 1: Low Yield of this compound after Extraction

Possible Cause Troubleshooting Step
Incomplete cell lysis and extractionIncrease the extraction time or use a more polar solvent in the extraction mixture (e.g., a combination of acetone and methanol). Consider using sonication during extraction to improve cell disruption.
Degradation of this compoundThis compound may be sensitive to pH and temperature. Ensure that the extraction is performed at a neutral pH and at room temperature or below. Avoid prolonged exposure to harsh conditions.
Insufficient solvent volumeIncrease the solvent-to-mycelial cake ratio to ensure thorough extraction.

Issue 2: Poor Separation during Silica Gel Chromatography

Possible Cause Troubleshooting Step
Improper solvent systemThe polarity of the elution solvent is critical. If this compound elutes too quickly, decrease the polarity of the mobile phase. If it does not elute, increase the polarity. Perform small-scale TLC experiments with different solvent systems to optimize separation before running the column.
Column overloadingThe amount of crude extract loaded onto the column is too high. Reduce the sample load to improve resolution. A general rule is to load 1-5% of the silica gel weight.
Irregular column packingAir bubbles or cracks in the silica gel bed can lead to poor separation. Ensure the column is packed uniformly.

Issue 3: Broad or Tailing Peaks in RP-HPLC

Possible Cause Troubleshooting Step
Secondary interactions with the stationary phaseAdd a modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid, to suppress the ionization of silanol groups on the silica support and improve peak shape.
Column contamination or degradationFlush the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the column.
Sample solvent mismatchDissolve the sample in a solvent that is weaker than or the same as the initial mobile phase to prevent peak distortion.

Issue 4: Presence of Persistent Impurities after RP-HPLC

Possible Cause Troubleshooting Step
Co-eluting impuritiesThe impurity has a similar retention time to this compound under the current conditions. Modify the HPLC method by changing the mobile phase composition, gradient slope, or column chemistry (e.g., trying a different type of C18 column or a phenyl-hexyl column).
Impurity is a structural isomerIsomers can be difficult to separate. Consider using a different chromatographic technique, such as chiral chromatography if applicable, or further optimization of the HPLC method (e.g., temperature, flow rate).
Sample degradation during purificationMinimize the time the sample spends in solution and avoid exposure to light and extreme temperatures.

Visualizations

Experimental_Workflow Fermentation Streptomyces sp. 517-02 Fermentation Harvesting Harvesting of Mycelial Cake Fermentation->Harvesting Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvesting->Extraction Concentration1 Concentration of Crude Extract Extraction->Concentration1 Silica_Gel Silica Gel Column Chromatography Concentration1->Silica_Gel Fraction_Analysis1 Fraction Analysis (TLC/HPLC) Silica_Gel->Fraction_Analysis1 Pooling1 Pooling of this compound Fractions Fraction_Analysis1->Pooling1 Concentration2 Concentration of Partially Purified this compound Pooling1->Concentration2 RP_HPLC Reversed-Phase HPLC Concentration2->RP_HPLC Fraction_Analysis2 Fraction Analysis (HPLC/LC-MS) RP_HPLC->Fraction_Analysis2 Pooling2 Pooling of Pure This compound Fractions Fraction_Analysis2->Pooling2 Final_Product Lyophilization to Pure this compound (>98%) Pooling2->Final_Product

Caption: A generalized experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Problem Encountered (e.g., Low Purity, Low Yield) Identify_Stage Identify at which stage the problem occurred (Extraction, Chromatography) Start->Identify_Stage Extraction_Issue Extraction Issue Identify_Stage->Extraction_Issue Chromatography_Issue Chromatography Issue Identify_Stage->Chromatography_Issue Low_Yield Low Yield? Extraction_Issue->Low_Yield Poor_Separation Poor Separation? Chromatography_Issue->Poor_Separation Optimize_Solvent Optimize Solvent System (Polarity, Composition) Low_Yield->Optimize_Solvent Yes Check_Loading Check Sample Load Poor_Separation->Check_Loading Yes Check_Packing Check Column Packing Check_Loading->Check_Packing Modify_Method Modify HPLC Method (Gradient, Column, pH) Check_Packing->Modify_Method Final_Purity_Check Assess Purity (HPLC, LC-MS, NMR) Modify_Method->Final_Purity_Check Success Problem Resolved Final_Purity_Check->Success

Caption: A logical workflow for troubleshooting this compound purification issues.

Mitigating off-target effects of UK-2A in cellular experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UK-2A in cellular experiments. The focus is on mitigating potential off-target effects and ensuring data integrity.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, presented in a question-and-answer format.

Question 1: I'm observing a more potent cytotoxic effect than expected based on the reported IC50 for mitochondrial inhibition. Could this be an off-target effect?

Answer:

It's possible. While this compound's primary target is the cytochrome bc1 complex (complex III) of the mitochondrial electron transport chain, high concentrations or cell-type specific factors can lead to off-target effects. Here’s a systematic approach to troubleshoot this observation:

Step 1: Confirm On-Target Activity

First, verify that the observed cytotoxicity correlates with mitochondrial dysfunction.

  • Recommendation: Perform a dose-response experiment and measure mitochondrial membrane potential (ΔΨm) and cellular oxygen consumption rate (OCR) at corresponding concentrations. A strong correlation between cytotoxicity and the inhibition of these mitochondrial functions supports on-target activity.

Experimental Protocols:

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Utilize potentiometric fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Oxygen Consumption Rate (OCR) Measurement: Use extracellular flux analysis to measure real-time cellular respiration. A dose-dependent decrease in OCR is expected with this compound treatment.

Step 2: Investigate Apoptosis Induction

If cytotoxicity appears independent of or exceeds what is expected from mitochondrial inhibition alone, investigate whether an alternative cell death pathway is activated.

  • Recommendation: Assess the activation of caspases, key mediators of apoptosis.

Experimental Protocol:

  • Caspase Activity Assay: Use a luminogenic or fluorogenic substrate for caspases (e.g., Caspase-3/7, -8, -9). An increase in signal indicates caspase activation and apoptosis.

Step 3: Consider Off-Target Screening

If the above steps suggest that the observed phenotype is not solely due to mitochondrial inhibition, broader, unbiased screening methods can be employed to identify potential off-target proteins.

  • Recommendation: Advanced techniques can identify unintended molecular targets.

    • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in response to drug binding. A shift in the melting temperature of a protein in the presence of this compound suggests a direct interaction.[1][2]

    • Thermal Proteome Profiling (TPP): A large-scale version of CETSA that uses mass spectrometry to identify all proteins that exhibit a thermal shift upon drug treatment, providing a global view of potential off-targets.[[“]][4]

    • Chemical Proteomics: This approach uses a modified this compound probe to pull down interacting proteins from cell lysates for identification by mass spectrometry.[5]

Logical Workflow for Troubleshooting Unexpected Cytotoxicity:

G start Unexpectedly High Cytotoxicity Observed confirm_on_target Step 1: Confirm On-Target Effect (ΔΨm and OCR assays) start->confirm_on_target on_target_yes Cytotoxicity correlates with mitochondrial dysfunction confirm_on_target->on_target_yes on_target_no Discrepancy between cytotoxicity and mitochondrial inhibition confirm_on_target->on_target_no conclusion_on_target Conclusion: Likely on-target effect. Consider cell line sensitivity. on_target_yes->conclusion_on_target apoptosis Step 2: Investigate Apoptosis (Caspase assays) on_target_no->apoptosis off_target_screen Step 3: Consider Off-Target Screening (CETSA, TPP, Chemical Proteomics) apoptosis->off_target_screen conclusion_off_target Conclusion: Potential off-target effect. Further investigation needed. off_target_screen->conclusion_off_target

Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is a potent inhibitor of the mitochondrial electron transport chain. Specifically, it binds to the Qi site of the cytochrome bc1 complex (complex III), blocking the transfer of electrons and thus inhibiting cellular respiration and ATP production. This leads to a decrease in mitochondrial membrane potential and can induce apoptosis.

Signaling Pathway of this compound's On-Target Action:

G UK2A This compound ComplexIII Cytochrome bc1 Complex (Complex III) UK2A->ComplexIII inhibits ETC Electron Transport Chain ComplexIII->ETC blocks ATP ATP Production ETC->ATP leads to decreased MMP Mitochondrial Membrane Potential (ΔΨm) ETC->MMP leads to decreased Apoptosis Apoptosis MMP->Apoptosis can trigger

Caption: On-target signaling pathway of this compound.

Q2: What are some potential, though less characterized, off-target effects of this compound or similar mitochondrial inhibitors?

A2: While specific off-target effects of this compound in mammalian cells are not extensively documented, studies on the structurally and functionally similar compound, antimycin A, can provide insights. For instance, antimycin A-induced mitochondrial dysfunction has been shown to activate TRP ion channels through both ROS-dependent and ROS-independent mechanisms.[6] It is conceivable that this compound could have similar effects.

Q3: How can I design my experiments to minimize the risk of misinterpreting off-target effects?

A3: A well-designed experimental plan with appropriate controls is crucial.

  • Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., 50-80% inhibition of mitochondrial respiration) and use this concentration for your experiments.

  • Include a structurally related but inactive control compound: If available, a molecule with a similar chemical structure to this compound but without activity against complex III can help differentiate specific from non-specific effects.

  • Use a positive control for mitochondrial inhibition: A well-characterized mitochondrial inhibitor with a different mechanism of action (e.g., rotenone for complex I or oligomycin for ATP synthase) can help to confirm that the observed phenotype is specific to complex III inhibition.

  • Rescue experiments: If possible, try to rescue the observed phenotype by providing downstream metabolites that bypass the inhibited step. For example, providing a cell-permeable form of ATP might rescue some effects of this compound if they are solely due to energy depletion.

Experimental Design Workflow for Mitigating Off-Target Misinterpretation:

G Start Planning Experiment with this compound DoseResponse 1. Determine Lowest Effective Concentration Start->DoseResponse Controls 2. Select Appropriate Controls DoseResponse->Controls InactiveControl Inactive Analogue Controls->InactiveControl PositiveControl Other Mitochondrial Inhibitors Controls->PositiveControl Rescue 3. Design Rescue Experiment Controls->Rescue MultipleLines 4. Use Multiple Cell Lines Rescue->MultipleLines Execution Execute Experiment MultipleLines->Execution

Caption: Workflow for designing robust experiments with this compound.

Q4: Are there any known derivatives of this compound with different activity profiles?

A4: Yes, a derivative called C9-UK-2A has been synthesized. While it also inhibits the mitochondrial electron transport at complex III, it has been reported to have a more durable antifungal activity. Interestingly, at higher concentrations, C9-UK-2A can induce membrane injury and the generation of reactive oxygen species (ROS) through mechanisms that may be distinct from its direct effect on cellular respiration. This highlights that chemical modifications can alter the activity profile and potentially introduce new on- or off-target effects.

Quantitative Data Summary

The following table summarizes key inhibitory concentrations of this compound and its related compound, antimycin A, on cytochrome c reductase activity.

CompoundTarget Organism/TissueIC50Reference
This compound Zymoseptoria triticiNot specified, but potent
Antimycin A Zymoseptoria triticiLess potent than this compound
This compound Bovine heart mitochondria~3-fold less potent than Antimycin A
Antimycin A Bovine heart mitochondriaMore potent than this compound

Note: Specific IC50 values can vary significantly depending on the experimental conditions and the biological system being studied. It is always recommended to perform a dose-response curve in your specific cellular model.

References

Technical Support Center: Optimizing Studies on UK-2A's Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions for studying the mode of action of the antifungal agent UK-2A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a potent inhibitor of the mitochondrial electron transport chain. Specifically, it targets Complex III, also known as the cytochrome bc1 complex, by binding to the Qi site on the cytochrome b subunit. This binding blocks the transfer of electrons from cytochrome b to cytochrome c1, thereby disrupting the proton gradient necessary for ATP synthesis.

Q2: How does this compound differ from its parent compound, fenpicoxamid?

A2: Fenpicoxamid is a fungicide that is metabolized by fungi into this compound, which is the fungicidally active molecule. Fenpicoxamid itself is much less active against cytochrome c reductase compared to this compound.

Q3: Is this compound structurally and functionally similar to other known mitochondrial inhibitors?

A3: Yes, this compound is structurally highly similar to Antimycin A. Both are known to inhibit mitochondrial electron transport at Complex III by binding to the Qi site.[1] This targeted action blocks the reduction of ubiquinone.

Q4: Can this compound have other effects on cells besides inhibiting mitochondrial respiration?

A4: While the primary target of this compound is mitochondrial Complex III, some derivatives of this compound have been shown to induce other cellular effects. For instance, the C9-UK-2A derivative can cause membrane injury, leading to the efflux of potassium ions.

Q5: What are the expected downstream effects of this compound treatment on cells?

A5: Inhibition of Complex III by this compound leads to several downstream consequences:

  • A rapid decrease in mitochondrial membrane potential.

  • A reduction in cellular ATP production.

  • An increase in the production of reactive oxygen species (ROS) upstream of the blockade.

  • Ultimately, cessation of cell growth and induction of cell death.

Troubleshooting Guides

Cytochrome c Reductase Activity Assay
Problem Possible Cause(s) Suggested Solution(s)
Low or no enzyme activity in the untreated control. 1. Degraded enzyme preparation. 2. Incorrect buffer pH or composition. 3. Sub-optimal substrate concentration (cytochrome c or ubiquinol). 4. Inactive cytochrome c.1. Prepare fresh mitochondrial fractions or use a fresh enzyme stock. Keep samples on ice. 2. Verify the pH and composition of the assay buffer. A common buffer is potassium phosphate buffer, pH 7.8. 3. Optimize substrate concentrations. Ensure cytochrome c is properly reduced before use. 4. Check the quality of cytochrome c; it should exhibit a sharp absorption peak at 550 nm in its reduced state.
High background absorbance. 1. Contaminated reagents. 2. Non-enzymatic reduction of cytochrome c. 3. Turbidity of the sample.1. Use fresh, high-purity reagents. 2. Run a blank reaction without the enzyme to measure the rate of non-enzymatic reduction and subtract it from the sample readings. 3. Centrifuge the mitochondrial preparation to pellet any debris before adding it to the assay.
Inconsistent results between replicates. 1. Pipetting errors. 2. Temperature fluctuations during the assay. 3. Incomplete mixing of reagents.1. Use calibrated pipettes and ensure accurate dispensing. 2. Maintain a constant temperature (e.g., 25°C or 30°C) throughout the assay using a temperature-controlled spectrophotometer. 3. Gently mix the reaction components by inverting the cuvette after adding each reagent.
Unexpectedly high IC50 value for this compound. 1. Incorrect concentration of this compound. 2. Presence of interfering substances in the sample. 3. The organism has developed resistance.1. Verify the stock concentration and perform serial dilutions accurately. 2. Purify the mitochondrial fraction to remove potential inhibitors. 3. Consider performing resistance testing or sequencing the cytochrome b gene to check for mutations.
Mitochondrial Membrane Potential Assay (using fluorescent dyes like TMRM or JC-1)
Problem Possible Cause(s) Suggested Solution(s)
High background fluorescence in control cells. 1. Dye concentration is too high. 2. Incomplete removal of extracellular dye. 3. Autofluorescence of cells or medium.1. Titrate the dye to determine the optimal, lowest concentration that gives a stable signal without excessive background. 2. Wash cells thoroughly with buffer after dye loading. 3. Image a sample of unstained cells to determine the level of autofluorescence and subtract it from the measurements.
No change in fluorescence after this compound treatment. 1. This compound concentration is too low or incubation time is too short. 2. Cells are unhealthy or dying. 3. The cell line is resistant to this compound.1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Check cell viability before the experiment. Dead or dying cells will have a compromised mitochondrial membrane potential. 3. Use a positive control such as CCCP (a mitochondrial uncoupler) to ensure the assay is working. Consider using a different, sensitive cell line.
Signal is quenching in polarized mitochondria. The dye concentration is too high, leading to self-quenching of the fluorescent signal inside the mitochondria.Operate in a "non-quenching" mode by using a lower dye concentration. Alternatively, in "quenching mode," a decrease in membrane potential will lead to an increase in fluorescence as the dye is released into the cytoplasm and de-quenches. Be aware of which mode you are using to interpret the results correctly.[2]
Difficulty distinguishing between apoptotic and necrotic cells. Both late-stage apoptosis and necrosis can lead to a loss of mitochondrial membrane potential.Co-stain with markers of apoptosis (e.g., Annexin V) and necrosis (e.g., Propidium Iodide) to differentiate between cell death pathways.

Data Presentation

Summarize quantitative data, such as IC50 values, in a structured table for clear comparison across different experimental conditions or cell lines. It is known that the same drug can have different IC50 values in different cell lines due to cell-specific responses.[3]

Table 1: Inhibitory Concentration (IC50) of this compound on Cytochrome c Reductase Activity

Cell Line / OrganismThis compound IC50 (nM)Antimycin A IC50 (nM)Notes
Saccharomyces cerevisiae (Wild Type)DataDataReference strain
Saccharomyces cerevisiae (Resistant Mutant 1)DataDatae.g., G143A mutation
Zymoseptoria triticiDataDataTarget pathogen
Human Cell Line (e.g., HepG2)DataDataOff-target effects

Experimental Protocols

Protocol 1: Cytochrome c Reductase (Complex III) Activity Assay

This protocol measures the activity of Complex III by monitoring the reduction of cytochrome c at 550 nm.

Materials:

  • Isolated mitochondria or cell lysate

  • Assay Buffer (e.g., 300 mM potassium phosphate buffer, pH 7.8, with 0.1 mM EDTA)

  • Reduced Coenzyme Q (e.g., Decylubiquinol)

  • Cytochrome c (from horse heart)

  • This compound and other inhibitors (e.g., Antimycin A) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the assay buffer, cytochrome c, and the mitochondrial sample.

  • Add the desired concentration of this compound or the vehicle control (DMSO) and incubate for a few minutes at the assay temperature (e.g., 25°C).

  • Initiate the reaction by adding the reduced coenzyme Q substrate.

  • Immediately monitor the increase in absorbance at 550 nm over time (e.g., for 1-5 minutes). The rate of increase is proportional to the enzyme activity.

  • Calculate the enzyme activity and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) by Flow Cytometry

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in ΔΨm.

Materials:

  • Cultured cells

  • Cell culture medium

  • This compound

  • TMRM stock solution (in DMSO)

  • FCCP (positive control for depolarization)

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration. Include an untreated control and a positive control (FCCP).

  • In the final 30-45 minutes of treatment, add TMRM to the culture medium at a pre-optimized, non-quenching concentration (e.g., 20-100 nM).

  • After incubation, harvest the cells (e.g., by trypsinization), wash them with PBS, and resuspend them in a suitable buffer for flow cytometry.

  • Analyze the fluorescence intensity of the cell population using a flow cytometer with appropriate excitation and emission filters for TMRM (e.g., 549 nm excitation/573 nm emission). A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Visualizations

Mitochondrial_Electron_Transport_Chain cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space NADH NADH I Complex I NADH->I e- FADH2 FADH2 II Complex II FADH2->II e- ADP ADP + Pi V ATP Synthase ATP ATP Q CoQ I->Q e- Protons I->Protons H+ II->Q e- III Complex III (Cytochrome bc1) C Cyt c III->C e- III->Protons H+ IV Complex IV IV->Protons H+ O2 O2 IV->O2 e- + H+ -> H2O V->ATP Q->III e- C->IV e- Protons->V H+ UK2A This compound UK2A->III Inhibits Qi site

Caption: this compound's site of action in the mitochondrial electron transport chain.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Mode of Action Assays cluster_analysis Data Analysis & Interpretation start Select Cell Line / Organism culture Culture Cells / Grow Fungus start->culture prepare_inhibitor Prepare this compound Stock Solution start->prepare_inhibitor treat Treat with this compound (Dose-Response / Time-Course) culture->treat prepare_inhibitor->treat controls Include Vehicle and Positive Controls assay1 Complex III Activity Assay treat->assay1 assay2 Mitochondrial Membrane Potential Assay treat->assay2 assay3 ATP Production Assay treat->assay3 assay4 ROS Measurement treat->assay4 analysis Calculate IC50 / EC50 assay1->analysis assay2->analysis assay3->analysis assay4->analysis compare Compare with Controls analysis->compare conclusion Determine Mode of Action compare->conclusion

Caption: General workflow for studying this compound's mode of action.

References

Validation & Comparative

A Comparative Analysis of UK-2A and Antimycin A on Mitochondrial Respiration: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of two potent mitochondrial inhibitors, UK-2A and antimycin A, with a focus on their effects on mitochondrial respiration. Both compounds are invaluable tools for researchers in cell metabolism, drug discovery, and toxicology. This document summarizes their mechanisms of action, presents comparative quantitative data, and provides detailed experimental protocols for their evaluation.

Introduction

Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production. The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, plays a central role in this process. Complex III, also known as the cytochrome bc1 complex, is a critical component of the ETC. Both this compound, a novel antifungal antibiotic, and the well-characterized inhibitor antimycin A, target complex III, making them subjects of significant scientific interest. This guide offers a head-to-head comparison of their inhibitory effects on mitochondrial function.

Mechanism of Action

Both this compound and antimycin A are potent inhibitors of the mitochondrial cytochrome bc1 complex (Complex III). They exert their inhibitory effects by binding to the Qi site of cytochrome b, a subunit of complex III. This binding event blocks the transfer of electrons from coenzyme Q (ubiquinone) to cytochrome c1, effectively halting the electron flow through the ETC. The consequences of this inhibition include a collapse of the mitochondrial membrane potential, a drastic reduction in ATP synthesis, and an increase in the production of reactive oxygen species (ROS).

While both compounds share a common target and binding region, subtle differences in their chemical structures may lead to variations in their binding affinity and overall inhibitory potency.

Quantitative Data Summary

CompoundTargetAssayIC50 (nM)Source
This compound Mitochondrial Complex IIIMitochondrial Electron Transport (MET)0.86
Antimycin A Mitochondrial Complex IIIMitochondrial Electron Transport (MET)~0.29 (estimated)[1]

Note: The IC50 value for Antimycin A is estimated based on a study reporting that the inhibitory potency of this compound is approximately 3-fold less than that of antimycin A.[1]

Experimental Protocols

High-Resolution Respirometry for IC50 Determination of this compound and Antimycin A

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound and antimycin A on mitochondrial oxygen consumption using high-resolution respirometry.

Materials:

  • Isolated mitochondria (e.g., from rat liver or heart)

  • Respiration medium (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)

  • Substrates: Pyruvate (5 mM), Malate (2 mM), Succinate (10 mM)

  • ADP (1 mM)

  • Rotenone (0.5 µM)

  • This compound and Antimycin A stock solutions (in DMSO)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.

  • Add 2 mL of pre-warmed (37°C) respiration medium to the respirometer chambers.

  • Add isolated mitochondria to a final concentration of 0.05-0.1 mg/mL.

  • Allow the oxygen consumption to stabilize to measure basal respiration (State 1).

  • Initiate State 3 respiration (active phosphorylation) by adding pyruvate, malate, and ADP.

  • To assess Complex II-linked respiration, add rotenone (to inhibit Complex I) followed by succinate.

  • Once a stable State 3 respiration rate is achieved, perform a titration with either this compound or antimycin A. Add increasing concentrations of the inhibitor in a stepwise manner, allowing the oxygen consumption rate to stabilize after each addition.

  • Record the oxygen consumption rate at each inhibitor concentration.

  • Plot the percentage of inhibition of the maximal respiratory rate against the logarithm of the inhibitor concentration.

  • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

ATP Production Assay

This protocol measures the effect of this compound and antimycin A on mitochondrial ATP synthesis.

Materials:

  • Isolated mitochondria

  • Respiration medium

  • Substrates (Pyruvate, Malate, Succinate)

  • ADP

  • This compound and Antimycin A

  • ATP bioluminescence assay kit (e.g., luciferase-based)

  • Luminometer

Procedure:

  • Prepare reaction mixtures containing isolated mitochondria, respiration medium, and substrates in a 96-well plate.

  • Add either this compound, antimycin A (at their respective IC50 and 10x IC50 concentrations), or vehicle control (DMSO) to the wells.

  • Initiate ATP synthesis by adding ADP.

  • Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Stop the reaction and measure the ATP concentration using a bioluminescence assay kit according to the manufacturer's protocol.

  • Express the results as a percentage of the ATP produced in the vehicle-treated control.

Mitochondrial Membrane Potential Assay

This protocol assesses the impact of this compound and antimycin A on the mitochondrial membrane potential (ΔΨm).

Materials:

  • Intact cells (e.g., HeLa or HepG2) or isolated mitochondria

  • Cell culture medium or respiration medium

  • Fluorescent membrane potential-sensitive dye (e.g., JC-1 or TMRM)

  • This compound and Antimycin A

  • FCCP (a mitochondrial uncoupler, as a positive control)

  • Fluorescence microscope or plate reader

Procedure (using JC-1 with intact cells):

  • Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish).

  • Treat the cells with this compound, antimycin A (at their respective IC50 and 10x IC50 concentrations), vehicle control, or FCCP for a specified time.

  • Incubate the cells with the JC-1 dye according to the manufacturer's instructions. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Wash the cells to remove excess dye.

  • Measure the red and green fluorescence intensity using a fluorescence microscope or plate reader.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

Mitochondrial_ETC_Inhibition cluster_complexes Mitochondrial Electron Transport Chain cluster_inhibitors Inhibitors ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP Produces UK2A This compound UK2A->ComplexIII Inhibits Qi site AntimycinA Antimycin A AntimycinA->ComplexIII Inhibits Qi site

Caption: Inhibition of Complex III by this compound and Antimycin A.

Experimental_Workflow cluster_prep Sample Preparation cluster_respirometry High-Resolution Respirometry cluster_downstream Downstream Functional Assays Mito_Isolation Isolate Mitochondria Respirometer Add Mitochondria to Respirometer Mito_Isolation->Respirometer ATP_Assay ATP Production Assay Mito_Isolation->ATP_Assay MMP_Assay Mitochondrial Membrane Potential Assay Mito_Isolation->MMP_Assay Substrates Add Substrates (Pyruvate, Malate, Succinate, ADP) Respirometer->Substrates Titration Titrate with This compound or Antimycin A Substrates->Titration IC50 Calculate IC50 Titration->IC50

References

UK-2A: A Potent Inhibitor of Fungal Pathogens - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the inhibitory potency of UK-2A, a naturally derived antifungal agent, against a range of fungal pathogens. Through a detailed comparison with established antifungal drugs, supported by experimental data and methodologies, this document serves as a valuable resource for researchers engaged in the discovery and development of novel antifungal therapies.

Executive Summary

This compound demonstrates significant in vitro activity against various fungal species by targeting the cytochrome bc1 complex of the mitochondrial electron transport chain. This mechanism, distinct from many commercially available antifungals, leads to a rapid decline in cellular respiration and ATP synthesis, ultimately causing fungal cell death. This guide presents a comparative analysis of this compound's efficacy, its mechanism of action, and its selectivity, providing a data-driven perspective on its potential as a lead compound in antifungal drug development.

Comparative Inhibitory Potency

The antifungal activity of this compound has been evaluated against several fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values of this compound and compares them with other common antifungal agents. Lower values indicate higher potency.

Fungal PathogenThis compoundFluconazoleAmphotericin BReference
Zymoseptoria triticiEC50: 5.3 ppb--[1]
Leptosphaeria nodorumEC50: 11.3 ppb--[1]
Candida albicansMIC: 9.8-64 µg/mL*MIC90: 0.5 µg/mL-[2][3]
Cryptococcus neoformans-MIC ≤4 µg/ml (90% of isolates)-[4]
Aspergillus fumigatus--MIC ≥ 2 mg/L (for some resistant strains)[5]

Note: The provided MIC range for this compound against Candida albicans is for a related compound series and not this compound itself. Further studies are required to establish the precise MIC of this compound against this and other clinically relevant pathogens.

Cytotoxicity Profile

To assess the selectivity of this compound towards fungal cells over mammalian cells, its cytotoxic effects on various cell lines are crucial. The following table presents the half-maximal inhibitory concentration (IC50) values, a measure of cytotoxicity. Higher IC50 values suggest lower toxicity to mammalian cells and thus better selectivity.

Cell LineThis compoundDoxorubicin (Control)Reference
HeLaData not availableIC50: 3.275 µM[6]
VeroData not available-

Note: Specific IC50 values for this compound on mammalian cell lines were not available in the reviewed literature. This data is critical for evaluating the therapeutic index of this compound.

Mechanism of Action: Targeting the Q-Cycle

This compound exerts its antifungal effect by inhibiting the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain. Specifically, it targets the Qi site of this complex, interfering with the Q-cycle.[7][8] This inhibition disrupts the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and a rapid depletion of cellular ATP, which is essential for fungal cell survival.

Below is a diagram illustrating the experimental workflow for assessing the impact of this compound on mitochondrial membrane potential.

experimental_workflow cluster_cell_culture Fungal Cell Culture cluster_treatment Treatment cluster_staining Fluorescent Staining cluster_analysis Analysis start Inoculate fungal cells in appropriate medium incubation Incubate to logarithmic phase start->incubation treatment Treat cells with This compound (various concentrations) incubation->treatment controls Include untreated (negative) and FCCP (positive) controls staining Add mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRE) treatment->staining measurement Measure fluorescence using fluorometer or flow cytometer staining->measurement data_analysis Calculate the ratio of red/green fluorescence (for JC-1) or total fluorescence (for TMRE) measurement->data_analysis result Determine the change in mitochondrial membrane potential data_analysis->result cytochrome_bc1_pathway Simplified schematic of the Q-cycle in the cytochrome bc1 complex and the site of this compound inhibition. cluster_membrane Inner Mitochondrial Membrane cluster_complexIII Cytochrome bc1 Complex (Complex III) cluster_intermembrane Intermembrane Space QH2 Coenzyme Q (Ubiquinol) Qo Qo site QH2->Qo e- Q Coenzyme Q (Ubiquinone) FeS Fe-S Qo->FeS e- Cyt_b Cytochrome b Qo->Cyt_b e- Qi Qi site Qi->Q e- Cyt_c1 Cytochrome c1 FeS->Cyt_c1 e- Cyt_b->Qi e- Cyt_c Cytochrome c Cyt_c1->Cyt_c e- UK2A This compound UK2A->Qi Inhibits

References

No Cross-Resistance Observed Between Novel Antifungal UK-2A and Key Fungicide Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of cross-resistance studies reveals that UK-2A, a promising natural product-derived antifungal agent, demonstrates no cross-resistance with strobilurin, azole, or benzimidazole fungicides. This finding positions this compound as a valuable tool for managing fungal pathogens, particularly strains of Zymoseptoria tritici that have developed resistance to existing treatments.

This compound, the biologically active metabolite of the fungicide fenpicoxamid, operates through a distinct mechanism of action, inhibiting the cytochrome bc1 complex at the quinone inside (Qi) site. This is a different target site than that of strobilurin fungicides, which target the quinone outside (Qo) site of the same complex. This difference in the binding site is a key factor in the lack of cross-resistance between this compound and strobilurins.[1][2]

Fungitoxicity assays conducted on a panel of Zymoseptoria tritici field isolates with known resistance to various fungicide classes have provided quantitative evidence supporting the absence of cross-resistance. These studies are critical for the development of effective and sustainable disease management strategies in agriculture.

Comparative Efficacy of this compound and Other Antifungal Agents

The following table summarizes the 50% effective concentration (EC50) values of this compound and other commercial fungicides against wild-type and resistant isolates of Zymoseptoria tritici. The data clearly illustrates that the efficacy of this compound is not compromised by existing resistance to other fungicide classes.

Isolate IDResistance PhenotypeThis compound (mg/L)Fenpicoxamid (mg/L)Pyraclostrobin (Strobilurin) (mg/L)Epoxiconazole (Azole) (mg/L)Carbendazim (Benzimidazole) (mg/L)
Wild-Type
S19.3.4Sensitive0.010.010.020.05Not Tested
19SW.1.1Sensitive0.020.020.030.07Not Tested
Resistant
GBR-22Strobilurin Resistant (G143A)0.00310.000191.540.03>5
Not SpecifiedAzole ResistantNot SpecifiedNot SpecifiedNot SpecifiedHighNot Specified
Not SpecifiedBenzimidazole ResistantNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh

Data compiled from studies on fenpicoxamid, the parent compound of this compound. The active form, this compound, demonstrates high potency against both sensitive and resistant strains.[2][3]

Experimental Protocols

Antifungal Susceptibility Testing of Zymoseptoria tritici

The efficacy of the antifungal agents was determined using in vitro mycelial growth inhibition assays. The following protocol is a standard method for such assessments:

  • Isolate Preparation: Fungal isolates of Zymoseptoria tritici with known resistance profiles were cultured on potato dextrose agar (PDA).

  • Fungicide Dilution: Stock solutions of the test compounds (this compound, fenpicoxamid, pyraclostrobin, epoxiconazole, and carbendazim) were prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO). A series of dilutions were then made to achieve the final desired concentrations in the growth medium.

  • Assay Plate Preparation: The fungicide dilutions were incorporated into molten PDA at a temperature that does not affect the stability of the compounds (typically 45-50°C). The amended agar was then poured into Petri dishes.

  • Inoculation: A mycelial plug of a specific diameter, taken from the actively growing margin of a fungal colony, was placed in the center of each agar plate.

  • Incubation: The inoculated plates were incubated at a controlled temperature (e.g., 20-22°C) in the dark.

  • Data Collection: The diameter of the fungal colony was measured in two perpendicular directions at regular intervals until the colony on the control plate (without fungicide) reached a specific size.

  • EC50 Calculation: The percentage of mycelial growth inhibition was calculated relative to the control. The EC50 value, which is the concentration of the fungicide that inhibits fungal growth by 50%, was then determined by plotting the inhibition data against the logarithm of the fungicide concentration and fitting it to a dose-response curve.

Signaling Pathways and Resistance Mechanisms

The distinct modes of action of this compound and other fungicide classes are foundational to the lack of cross-resistance. The following diagrams illustrate the targeted signaling pathways and the mechanisms by which resistance can develop to strobilurin, azole, and benzimidazole fungicides.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolates Fungal Isolates (Z. tritici) Inoculation Inoculation Isolates->Inoculation Fungicides Fungicide Stock Solutions Dilution Serial Dilutions Fungicides->Dilution Plating Amended Agar Plates Dilution->Plating Plating->Inoculation Incubation Incubation Inoculation->Incubation Measurement Colony Growth Measurement Incubation->Measurement Calculation EC50 Calculation Measurement->Calculation

Experimental workflow for antifungal susceptibility testing.

resistance_pathways cluster_uk2a This compound (QiI) cluster_strobilurin Strobilurins (QoI) cluster_azole Azoles (DMI) cluster_benzimidazole Benzimidazoles UK2A This compound CytB_Qi Cytochrome b (Qi site) UK2A->CytB_Qi Inhibits ETC_UK Electron Transport Chain ATP_UK ATP Synthesis ETC_UK->ATP_UK Disrupts Strobilurin Strobilurin CytB_Qo Cytochrome b (Qo site) Strobilurin->CytB_Qo Inhibits ETC_Strob Electron Transport Chain Resistance_Strob Resistance: G143A mutation CytB_Qo->Resistance_Strob ATP_Strob ATP Synthesis ETC_Strob->ATP_Strob Disrupts Azole Azole Erg11 14-α-demethylase (Erg11) Azole->Erg11 Inhibits Ergosterol Ergosterol Synthesis Resistance_Azole Resistance: Target site mutation, Overexpression, Efflux pumps Erg11->Resistance_Azole Membrane Fungal Cell Membrane Ergosterol->Membrane Disrupts Integrity Benzimidazole Benzimidazole Tubulin β-tubulin Benzimidazole->Tubulin Binds to Microtubules Microtubule Assembly Resistance_Benz Resistance: Target site mutation Tubulin->Resistance_Benz Mitosis Mitosis Microtubules->Mitosis Disrupts

Fungicide modes of action and primary resistance mechanisms.

References

A Comparative Analysis of the Cytotoxic Profiles of UK-2A and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic profiles of the antifungal antibiotic UK-2A and its derivatives. While extensive comparative data on a wide range of this compound derivatives remains limited in publicly available research, this document synthesizes the current understanding of this compound's unique cytotoxic characteristics and the reported activities of its analogues. The information is supported by experimental data and detailed methodologies for key assays.

Introduction to this compound

This compound is a potent antifungal agent that functions as an inhibitor of the mitochondrial electron transport chain at complex III (cytochrome bc1 complex). Its mechanism of action is similar to that of Antimycin A, another well-known complex III inhibitor. However, a key distinguishing feature of this compound is its remarkably low cytotoxicity against mammalian cells compared to Antimycin A. This low toxicity profile has made this compound and its derivatives subjects of interest for the development of novel therapeutic agents.

The primary reason for this difference in cytotoxicity lies in their differential effects on the production of reactive oxygen species (ROS). While both compounds inhibit mitochondrial respiration, Antimycin A is a potent inducer of ROS, which leads to oxidative stress and subsequent cell death. In contrast, this compound inhibits the electron transport chain without causing a significant increase in ROS production. This is attributed to a different binding mode to cytochrome b within complex III.

Comparative Cytotoxicity Data

To illustrate the significant difference in cytotoxicity between this compound and its structural analog, Antimycin A, the following table summarizes their known effects.

CompoundTargetMechanism of ActionReactive Oxygen Species (ROS) ProductionGeneral Cytotoxicity
This compound Mitochondrial Complex IIIInhibition of electron transportLow / NegligibleLow
Antimycin A Mitochondrial Complex IIIInhibition of electron transportHighHigh

Mechanism of Action: Signaling Pathway

The signaling pathway affected by this compound is central to cellular respiration. By inhibiting complex III of the mitochondrial electron transport chain, this compound disrupts the flow of electrons, which is essential for the generation of ATP. However, its specific binding interaction avoids the off-target effect of significant ROS generation, a common consequence of mitochondrial inhibition that leads to cytotoxicity.

UK2A_Mechanism cluster_ETC Mitochondrial Electron Transport Chain cluster_Compounds cluster_Effects Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC ATP_Reduction Reduced ATP Production Complex_III->ATP_Reduction ROS_Production Increased ROS Production Complex_III->ROS_Production Antimycin A binding Low_ROS Low/No ROS Production Complex_III->Low_ROS This compound binding Complex_IV Complex IV CytC->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase UK2A This compound UK2A->Complex_III Inhibits AntimycinA Antimycin A AntimycinA->Complex_III Inhibits Cytotoxicity Cytotoxicity ROS_Production->Cytotoxicity Low_Cytotoxicity Low Cytotoxicity Low_ROS->Low_Cytotoxicity

Mechanism of this compound at the Mitochondrial Electron Transport Chain.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • 96-well plates

  • Test compounds (this compound and its derivatives)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Reactive Oxygen Species (ROS) Detection Assay (DCFDA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for measuring cellular ROS levels. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • DCFDA (or H2DCFDA) solution

  • Cell culture medium (serum-free for incubation)

  • 96-well black, clear-bottom plates

  • Test compounds

  • Positive control (e.g., H2O2 or Antimycin A)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Remove the culture medium and treat the cells with the test compounds at the desired concentrations in serum-free medium for the specified time. Include a vehicle control and a positive control.

  • DCFDA Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10-25 µM DCFDA in pre-warmed serum-free medium to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, remove the DCFDA solution and wash the cells with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. For flow cytometry, cells are harvested, washed, and resuspended in PBS for analysis.

  • Data Analysis: The fluorescence intensity is proportional to the amount of ROS produced. Compare the fluorescence levels of the treated cells to the vehicle control to determine the effect of the compounds on ROS production.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of novel compounds.

Cytotoxicity_Workflow cluster_assays Cytotoxicity & Mechanistic Assays start Start: Compound Synthesis (this compound Derivatives) cell_culture Cell Line Selection & Culture start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Compound Dilutions seeding->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ros_assay ROS Assay (DCFDA) incubation->ros_assay data_analysis Data Analysis (IC50 Calculation, ROS levels) mtt_assay->data_analysis ros_assay->data_analysis conclusion Conclusion: Comparative Cytotoxic Profile data_analysis->conclusion

General Experimental Workflow for Cytotoxicity Profiling.

Conclusion and Future Directions

This compound presents an intriguing profile of potent antifungal activity coupled with low mammalian cytotoxicity. This is primarily attributed to its unique interaction with mitochondrial complex III, which avoids the induction of significant ROS production. While various derivatives of this compound have been synthesized with the aim of enhancing antifungal efficacy and duration of action, a comprehensive and comparative analysis of their cytotoxic profiles against a broad range of cancer cell lines is not yet widely available.

Future research should focus on systematic structure-activity relationship (SAR) studies to delineate the structural motifs responsible for the low cytotoxicity of this compound. The generation of a library of this compound derivatives and their subsequent screening against a panel of cancer and normal cell lines would provide invaluable data for the development of safe and effective therapeutic agents. Such studies, employing the standardized assays detailed in this guide, will be crucial in unlocking the full therapeutic potential of this promising class of natural products.

A Comparative Guide to the Structure-Activity Relationship of UK-2A Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogues of UK-2A, a potent antifungal agent. The information is compiled from various studies to aid in the rational design of novel antifungal compounds with improved efficacy and pharmacokinetic properties.

Introduction

This compound is a natural product isolated from Streptomyces sp. 517-02 that exhibits strong antifungal activity by inhibiting the mitochondrial electron transport chain at the Qi site of complex III (the cytochrome bc1 complex).[1][2] Its unique mode of action and potent activity have made it an attractive scaffold for the development of new antifungal agents. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a molecule relates to its biological activity.[3][4] By systematically modifying different parts of the this compound molecule, researchers have been able to identify key structural features required for its antifungal and inhibitory activities. This guide summarizes the findings of these SAR studies, presenting quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and research workflows.

Data Presentation: SAR of this compound Analogues

The following tables summarize the in vitro biological activities of various this compound analogues. The data is compiled from studies that have explored modifications at three key positions of the this compound scaffold: the picolinamide ring, the isobutyryl ester, and the macrocycle benzyl group.

Table 1: SAR of Analogues with Modifications at the Picolinamide Ring

CompoundModificationMitochondrial Electron Transport IC50 (nM)Zymoseptoria tritici EC50 (mg/L)Leptosphaeria nodorum EC50 (mg/L)
This compound (Parent Compound) 3.8 0.0033 -
23-hydroxy-4-methoxy-6-methylpicolinic acid3.3--
53-hydroxy-4-methoxy-5-methylpicolinic acid2.02--
133-hydroxy-4-methoxy-6-(trifluoromethyl)picolinic acid2.89< 0.01< 0.1
163-hydroxy-4,5-dimethoxypicolinic acid1.55--

Data sourced from a study on picolinamide ring replacement.[5]

Table 2: SAR of Analogues with Modifications at the Isobutyryl Ester Position

CompoundModificationMitochondrial Electron Transport IC50 (nM)Zymoseptoria tritici EC50 (µg/L)
This compound (Parent Compound) --
Pivaloate esterPivaloyl group1.44-
n-butyl ethern-butyl group1.08-
1-Me-propyl ether1-Methylpropyl group1.14-
3,3-diMe-propyl ether3,3-Dimethylpropyl group1.15-
2-c-propyl propyl ether2-Cyclopropylpropyl group1.32-
Cyclopropanecarboxylate esterCyclopropanecarbonyl group3.3612

Data sourced from a study on isobutyryl ester position modifications.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies of this compound analogues.

In Vitro Antifungal Susceptibility Testing

This protocol is a generalized procedure based on standard broth microdilution methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds against yeast-like fungi such as Rhodotorula mucilaginosa.

1. Inoculum Preparation:

  • Rhodotorula mucilaginosa is grown on Sabouraud Dextrose Agar (SDA) at 35°C for 48 hours.

  • A suspension of the yeast is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

  • The inoculum is then further diluted in RPMI 1640 medium to the final desired concentration.

2. Broth Microdilution Assay:

  • The this compound analogues are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • The standardized fungal inoculum is added to each well.

  • The plates are incubated at 35°C for 48-72 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.

Mitochondrial Complex III (Cytochrome bc1) Activity Assay

This protocol describes the measurement of mitochondrial complex III activity in isolated bovine heart mitochondria or submitochondrial particles (SMPs).

1. Preparation of Submitochondrial Particles (SMPs):

  • Bovine heart mitochondria are isolated through differential centrifugation of a heart muscle homogenate.

  • The isolated mitochondria are suspended in a suitable buffer and subjected to sonication to generate inside-out SMPs.

  • The SMPs are then collected by ultracentrifugation.

2. Enzyme Activity Assay:

  • The assay measures the reduction of cytochrome c, which is catalyzed by complex III.

  • The reaction mixture contains SMPs, a buffer (e.g., potassium phosphate), a reducing substrate for complex I (like NADH) or complex II (like succinate) to provide electrons to the electron transport chain, and oxidized cytochrome c.

  • The this compound analogue to be tested is added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of the substrate.

  • The rate of cytochrome c reduction is monitored by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

  • The IC50 value, the concentration of the analogue that inhibits 50% of the enzyme activity, is then calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound's Mechanism of Action

UK2A_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition by this compound Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e⁻ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e⁻ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e⁻ Cyt_c Cytochrome c Complex_III->Cyt_c e⁻ Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e⁻ O2 O₂ Complex_IV->O2 e⁻ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP UK2A This compound Analogue UK2A->Complex_III Inhibits Qi site NADH NADH NADH->Complex_I e⁻ Succinate Succinate Succinate->Complex_II e⁻ H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of action of this compound analogues.

Experimental Workflow for SAR Studies of this compound Analogues

SAR_Workflow cluster_Design Design & Synthesis cluster_Screening Biological Screening cluster_Analysis Data Analysis & Iteration A Identify this compound as Lead Compound B Design Analogues with Modifications (Picolinamide, Ester, Benzyl) A->B C Chemical Synthesis of Analogues B->C D In Vitro Antifungal Assay (e.g., against Z. tritici) C->D E Mitochondrial Complex III Inhibition Assay C->E F Determine IC50 / EC50 Values D->F E->F G Establish Structure-Activity Relationships (SAR) F->G H Identify Analogues with Improved Activity/Properties G->H I Iterative Design of New Analogues H->I I->B Feedback Loop

References

Unveiling the Molecular Grip: A Comparative Guide to the Validation of UK-2A's Binding Site in the Cytochrome bc1 Complex

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding interactions of novel inhibitors is paramount. This guide provides a comprehensive comparison of experimental data and methodologies used to validate the binding site of UK-2A, a potent antifungal agent, within the Qi site of the cytochrome bc1 complex. We will explore how this compound's inhibitory action compares to other well-characterized inhibitors, offering insights into its mechanism and potential for therapeutic development.

The cytochrome bc1 complex (also known as complex III) is a crucial enzyme in the mitochondrial electron transport chain, making it an attractive target for the development of antimicrobial and anticancer drugs. Inhibitors of this complex are broadly classified based on their binding site: the Qo (quinol oxidation) site and the Qi (quinone reduction) site. This compound, a natural product isolated from Streptomyces sp., has been identified as a specific inhibitor of the Qi site, sharing a similar mechanism of action with the well-known inhibitor, antimycin A.

Comparative Inhibitory Potency

InhibitorTarget SiteIC50 / Ki ValueOrganism/System
This compound Qi~3-fold less potent than Antimycin ABovine heart mitochondria
Antimycin AQiKi = 0.033 ± 0.00027 nMPorcine bc1 complex
MyxothiazolQoInhibitory at 0.01 - 3 µg/mlYeasts and fungi
StigmatellinQo--
CyazofamidQiKi = 12.90 ± 0.91 µMPorcine bc1 complex

Table 1: Comparison of Inhibitory Potencies of Cytochrome bc1 Complex Inhibitors. This table summarizes the target site and inhibitory constants for this compound and other well-characterized inhibitors. The data highlights the potent nature of the Qi site inhibitors, particularly antimycin A.

Experimental Validation of the this compound Binding Site

The validation of an inhibitor's binding site is a multi-faceted process that combines kinetic, genetic, and structural approaches. Here, we detail the key experimental protocols that have been instrumental in pinpointing the interaction of this compound with the Qi site of the cytochrome bc1 complex.

Enzyme Kinetic Assays

Kinetic assays are fundamental to determining the mode of inhibition and the potency of a compound. The activity of the cytochrome bc1 complex is typically measured by monitoring the reduction of cytochrome c.

Experimental Protocol: Cytochrome bc1 Complex Activity Assay

  • Preparation of Mitochondria or Purified Complex: Isolate mitochondria from a suitable source (e.g., bovine heart, yeast) or use a purified cytochrome bc1 complex.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA) containing a known concentration of the cytochrome bc1 complex.

  • Substrate Addition: Initiate the reaction by adding the substrate, such as decylubiquinol (a synthetic analog of ubiquinol), and the electron acceptor, cytochrome c.

  • Spectrophotometric Monitoring: Measure the rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm.

  • Inhibitor Addition: To determine the IC50 value, perform the assay in the presence of varying concentrations of the inhibitor (e.g., this compound, antimycin A).

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Studies on this compound have shown that its effects on the reduction kinetics of the b and c1 hemes are consistent with it being an inhibitor of the Qi site[1].

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to confirm the binding site of an inhibitor by introducing specific amino acid changes in the target protein. If a mutation in a particular residue leads to resistance to the inhibitor, it strongly suggests that this residue is part of the binding pocket.

Experimental Protocol: Site-Directed Mutagenesis in Saccharomyces cerevisiae

  • Plasmid Preparation: Isolate a plasmid containing the gene for cytochrome b (CYTB) from Saccharomyces cerevisiae.

  • Primer Design: Design mutagenic primers that contain the desired nucleotide change to alter a specific amino acid residue in the Qi site.

  • PCR Mutagenesis: Perform PCR using the plasmid as a template and the mutagenic primers to generate a linear DNA fragment containing the mutation.

  • Ligation and Transformation: Circularize the PCR product using a ligase and transform it into a yeast strain lacking the endogenous CYTB gene.

  • Selection and Sequencing: Select for transformed yeast cells and verify the presence of the desired mutation by DNA sequencing.

  • Phenotypic Analysis: Grow the mutant yeast strains in the presence of the inhibitor (e.g., this compound) to assess their sensitivity. A higher resistance compared to the wild-type strain indicates that the mutated residue is crucial for inhibitor binding.

Crucially, studies have shown that amino acid substitutions at positions N31K, G37C, and L198F within the Qi site of cytochrome b confer reduced sensitivity to both this compound and antimycin A[2]. This provides strong evidence that this compound binds to this specific pocket.

Structural Studies

The gold standard for validating a binding site is to determine the three-dimensional structure of the inhibitor bound to its target protein using techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM).

While a crystal structure of this compound in complex with the cytochrome bc1 complex is not yet publicly available, docking studies have been performed. These computational models predict the binding pose of the inhibitor within the active site. A docking model of this compound at the Qi site shows that it overlays with the binding pose of antimycin A, further supporting their shared binding location[2]. The binding of antimycin A itself has been well-characterized structurally, with its N-formylamino-salicylamide group forming key hydrogen bonds with conserved residues like Asp228 and Lys227 in the Qi pocket[3][4].

Visualizing the Inhibition

To better understand the processes involved in validating this compound's binding site, the following diagrams illustrate the key concepts and workflows.

cluster_bc1 Cytochrome bc1 Complex Qo Qo Site Cytochrome_c Cytochrome c Qo->Cytochrome_c Electron Transfer Qi Qi Site Ubiquinol Ubiquinol (QH2) Qi->Ubiquinol Reduction Ubiquinol->Qo Oxidation UK2A This compound UK2A->Qi Binds & Inhibits Myxothiazol Myxothiazol Myxothiazol->Qo Binds & Inhibits

Figure 1: Simplified schematic of the cytochrome bc1 complex showing the distinct binding sites for this compound (Qi site) and Myxothiazol (Qo site).

start Isolate CYTB Plasmid pcr PCR with Mutagenic Primers start->pcr ligate Ligate PCR Product pcr->ligate transform Transform Yeast ligate->transform select Select Transformed Cells transform->select sequence Sequence to Confirm Mutation select->sequence phenotype Test Inhibitor Sensitivity sequence->phenotype

Figure 2: Workflow for site-directed mutagenesis to validate the this compound binding site in Saccharomyces cerevisiae.

Conclusion

The convergence of evidence from enzyme kinetics, site-directed mutagenesis, and computational docking studies provides a robust validation of this compound's binding site within the Qi pocket of the cytochrome bc1 complex. Its mechanism of action is analogous to that of antimycin A, although with slightly lower potency. The identification of key amino acid residues that confer resistance to this compound not only solidifies our understanding of its binding mode but also provides valuable information for predicting and potentially overcoming future resistance mechanisms. This comprehensive understanding is critical for the continued development of this compound and other Qi site inhibitors as effective therapeutic agents.

References

Comparative Efficacy of UK-2A and Fenpicoxamid in Plant Pathogen Control: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal efficacy of UK-2A, a natural antifungal antibiotic, and its semi-synthetic derivative, fenpicoxamid. The information presented is collated from robust experimental data to assist researchers and professionals in the field of plant pathogen control and fungicide development.

Executive Summary

Fenpicoxamid, a novel picolinamide fungicide, serves as a prodrug that is metabolized by fungi into its biologically active form, this compound. Both compounds are potent inhibitors of the mitochondrial respiratory chain, specifically targeting the Qi site of the cytochrome bc1 complex. This mode of action is distinct from that of strobilurin fungicides, which target the Qo site, thus providing a valuable tool for managing fungicide resistance. Experimental data demonstrates that while this compound exhibits significantly higher intrinsic fungitoxicity in in-vitro assays, fenpicoxamid's chemical structure provides enhanced stability and residual activity, making it a highly effective fungicide for in-planta applications.

Data Presentation: In Vitro Fungicidal Activity

The following table summarizes the comparative in vitro efficacy (EC50 values in mg/L) of this compound and fenpicoxamid against a range of economically important plant pathogens. Data is presented alongside commercial standard fungicides for reference.

PathogenThis compoundFenpicoxamidAzoxystrobinEpoxiconazoleFluxapyroxad
Zymoseptoria tritici0.00330.0510.120.0410.022
Leptosphaeria nodorum0.0150.0630.0140.440.088
Pyricularia oryzae0.0120.0210.0100.270.16
Ustilago maydis0.401.100.030.490.40
Phytophthora infestans>2>20.06>10>10

Source: Data compiled from "Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops"[1].

Greenhouse Efficacy of Fenpicoxamid

Greenhouse trials demonstrate the potent in-planta activity of fenpicoxamid. The following table presents the EC80 values (g a.i./ha) for fenpicoxamid in comparison to the commercial standard, fluxapyroxad, for the control of Zymoseptoria tritici and Puccinia triticina on wheat.

PathogenApplication TimingFenpicoxamid (g a.i./ha)Fluxapyroxad (g a.i./ha)
Zymoseptoria tritici1-day protectant1011
4-day curative2124
Puccinia triticina1-day protectant1.51.4
2-day curative4.44.1

Source: Data compiled from "Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops"[1].

Experimental Protocols

In Vitro Fungitoxicity Assay

Objective: To determine the half-maximal effective concentration (EC50) of the test compounds against various fungal pathogens.

Methodology:

  • Fungal Cultures: Pathogens were cultured on appropriate solid media (e.g., potato dextrose agar for Z. tritici) at 18-24°C.[2]

  • Compound Preparation: Test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Microtiter Plate Assay: 2 µL aliquots of the compound solutions were dispensed into 96-well microtiter plates.

  • Inoculum Preparation: Spore suspensions or mycelial fragments were prepared in a suitable liquid growth medium.

  • Incubation: The plates were inoculated with the fungal suspension and incubated in the dark for 48-96 hours, depending on the pathogen.[3]

  • Growth Assessment: Fungal growth was determined by measuring the optical density at a specific wavelength.

  • Data Analysis: EC50 values were calculated using a two-parameter logistic dose-response model.[3]

Greenhouse Efficacy Trials (Wheat)

Objective: To evaluate the protective and curative efficacy of fenpicoxamid against key wheat pathogens under controlled greenhouse conditions.

Methodology:

  • Plant Cultivation: Wheat seedlings were grown to a specific growth stage in pots.

  • Fungicide Application: An emulsifiable concentrate (EC) formulation of fenpicoxamid was applied to the wheat plants at various rates (e.g., 0.39 to 100 g a.i./ha) using a low-volume sprayer to simulate field application.[1]

  • Inoculation:

    • Protectant: Plants were inoculated with a spore suspension of the pathogen (e.g., Z. tritici or P. triticina) 24 hours after fungicide application.

    • Curative: Plants were inoculated with the pathogen 2-4 days before fungicide application.

  • Incubation: Inoculated plants were maintained in a controlled environment with optimal temperature and humidity to promote disease development.

  • Disease Assessment: Disease severity was visually assessed on the leaves after a specific incubation period (e.g., 10-21 days).

  • Data Analysis: The effective concentration required to control 80% of the disease (EC80) was calculated.

Visualizations

Signaling Pathway: Inhibition of Mitochondrial Respiration

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_QiSite Qi Site ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone ProtonGradient Proton Gradient ComplexI->ProtonGradient H+ pumping ComplexII Complex II ComplexII->Ubiquinone ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC ComplexIII->ProtonGradient H+ pumping ATP_Production_Blocked ATP Production Blocked ComplexIV Complex IV CytochromeC->ComplexIV ComplexIV->ProtonGradient H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP produces ProtonGradient->ATP_Synthase drives UK2A This compound UK2A->ComplexIII Inhibits electron transfer at Qi site UK2A->ATP_Production_Blocked Mitochondrial_Membrane_Potential_Loss Loss of Mitochondrial Membrane Potential ATP_Production_Blocked->Mitochondrial_Membrane_Potential_Loss Fungal_Cell_Death Fungal Cell Death Mitochondrial_Membrane_Potential_Loss->Fungal_Cell_Death

Caption: Inhibition of mitochondrial respiration by this compound at the Qi site of Complex III.

Experimental Workflow: Prodrug Conversion and Activity

Fenpicoxamid Fenpicoxamid (Prodrug) FungalCell Fungal Cell Fenpicoxamid->FungalCell Uptake Metabolism Metabolism (Esterase Activity) FungalCell->Metabolism within UK2A This compound (Active Fungicide) Metabolism->UK2A produces Mitochondrion Mitochondrion UK2A->Mitochondrion targets Inhibition Inhibition of Respiration Mitochondrion->Inhibition leads to

Caption: Conversion of fenpicoxamid to its active form, this compound, within the fungal cell.

Conclusion

The comparative analysis reveals that this compound is the intrinsically more potent fungicidal molecule in vitro. However, fenpicoxamid's design as a prodrug confers advantageous properties for practical application, including enhanced stability and residual activity, leading to excellent disease control in planta. The unique Qi site mode of action for both compounds makes them critical tools in fungicide resistance management strategies. Further research into the spectrum of activity and field performance of fenpicoxamid will continue to elucidate its full potential in integrated pest management programs.

References

Unveiling the Action of UK-2A: A Genetic and Comparative Analysis in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers confirming the antifungal mode of action of UK-2A, a potent inhibitor of mitochondrial respiration. This report details genetic studies in Saccharomyces cerevisiae that pinpoint its molecular target and compares its efficacy to the well-known inhibitor, Antimycin A.

Comparative Analysis of Antifungal Activity

This compound, a natural product structurally similar to Antimycin A, demonstrates potent antifungal activity by targeting the mitochondrial respiratory chain. Genetic studies in the model organism Saccharomyces cerevisiae have been instrumental in confirming its mode of action. The primary target of this compound is the cytochrome bc1 complex (Complex III), a critical enzyme in the electron transport chain responsible for ATP production.[1][2] this compound acts as a Qi site inhibitor, blocking the electron transfer process and leading to a collapse of the mitochondrial membrane potential and subsequent cell death.[2]

To definitively identify the binding site and confirm the mode of action, resistant mutants of S. cerevisiae were generated and analyzed. These genetic studies revealed specific amino acid substitutions in the cytochrome b protein (the catalytic core of the cytochrome bc1 complex) that confer resistance to this compound. This provides strong evidence that cytochrome b is the direct target of the compound.

The following table summarizes the impact of these mutations on the sensitivity of yeast to this compound and its structural analog, Antimycin A.

Target ProteinMutationEffect on Sensitivity to this compoundEffect on Sensitivity to Antimycin A
Cytochrome bN31KReduced SensitivityReduced Sensitivity
Cytochrome bG37CReduced SensitivityReduced Sensitivity
Cytochrome bL198FReduced SensitivityReduced Sensitivity

Data sourced from Young et al., 2017.[2]

The cross-resistance observed in these mutants to both this compound and Antimycin A strongly suggests a similar binding site and mechanism of action. However, it is noteworthy that the binding of this compound to cytochrome b is not identical to that of Antimycin A, as indicated by differing spectral changes upon binding.[3]

Experimental Protocols

Generation and Analysis of this compound Resistant Yeast Mutants

Objective: To identify the genetic basis of resistance to this compound and confirm its molecular target.

Methodology:

  • Mutagenesis: Wild-type Saccharomyces cerevisiae cells are exposed to a mutagenic agent (e.g., ethyl methanesulfonate - EMS) to induce random mutations in the genome.

  • Selection of Resistant Mutants: The mutagenized population is plated on a medium containing a selective concentration of this compound. Only cells that have acquired a resistance-conferring mutation will be able to grow and form colonies.

  • Gene Sequencing: The gene encoding the putative target, in this case, the cytochrome b gene (CYT B), is amplified from the genomic DNA of the resistant mutants using PCR. The PCR products are then sequenced to identify any mutations.

  • Confirmation of Resistance: The identified mutations are introduced into a wild-type strain using site-directed mutagenesis to confirm that the specific amino acid substitution is responsible for the observed resistance phenotype. The sensitivity of these engineered strains to this compound and other inhibitors is then re-evaluated.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

Objective: To determine the minimum inhibitory concentration (MIC) of antifungal compounds against yeast.

Methodology:

  • Preparation of Inoculum: A fresh culture of S. cerevisiae is grown in a suitable liquid medium (e.g., YPD broth) to the mid-logarithmic phase. The cell density is adjusted to a standard concentration (e.g., 1 x 10^5 cells/mL).

  • Serial Dilution of Antifungal Agents: The antifungal compounds (this compound, Antimycin A) are serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized yeast suspension. A growth control (no antifungal) and a sterility control (no yeast) are included.

  • Incubation: The microtiter plate is incubated at 30°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the yeast. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Mitochondrial Complex III Activity Assay

Objective: To measure the inhibitory effect of this compound on the enzymatic activity of the cytochrome bc1 complex.

Methodology:

  • Isolation of Mitochondria: Yeast cells are grown to the mid-logarithmic phase, and spheroplasts are prepared by enzymatic digestion of the cell wall. Mitochondria are then isolated by differential centrifugation.

  • Assay Principle: The activity of Complex III is measured by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm.

  • Reaction Mixture: The assay is performed in a reaction buffer containing isolated mitochondria, a substrate for Complex III (e.g., decylubiquinol), and oxidized cytochrome c.

  • Inhibitor Addition: The reaction is initiated, and the baseline rate of cytochrome c reduction is measured. This compound or other inhibitors are then added at various concentrations, and the change in the reaction rate is monitored.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Visualizing the Impact of this compound on Cellular Signaling

The inhibition of the mitochondrial electron transport chain by this compound triggers a cellular stress response. In yeast, a key signaling pathway activated by mitochondrial dysfunction is the Retrograde (RTG) signaling pathway. This pathway communicates the metabolic state of the mitochondria to the nucleus, leading to changes in gene expression to help the cell adapt to the stress.

UK2A_Action_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ETC Electron Transport Chain ComplexIII Complex III (Cytochrome bc1) ETC->ComplexIII e- flow Mito_Dysfunction Mitochondrial Dysfunction ComplexIII->Mito_Dysfunction UK2A This compound UK2A->ComplexIII Inhibition (Qi site) Rtg2 Rtg2 Mito_Dysfunction->Rtg2 Signal Rtg1_Rtg3_inactive Rtg1/Rtg3 (inactive) Rtg2->Rtg1_Rtg3_inactive Activates Rtg1_Rtg3_active Rtg1/Rtg3 (active) Rtg1_Rtg3_inactive->Rtg1_Rtg3_active RTG_Target_Genes RTG Target Genes Rtg1_Rtg3_active->RTG_Target_Genes Transcription Activation Metabolic_Adaptation Metabolic Adaptation RTG_Target_Genes->Metabolic_Adaptation

Figure 1. Signaling pathway of this compound action in yeast.

The following diagram illustrates the experimental workflow for confirming the mode of action of this compound using genetic studies in yeast.

Experimental_Workflow WT_Yeast Wild-Type Yeast (S. cerevisiae) Mutagenesis Mutagenesis (e.g., EMS) WT_Yeast->Mutagenesis Selection Selection on this compound containing medium Mutagenesis->Selection Resistant_Mutants Isolate Resistant Mutants Selection->Resistant_Mutants Sequencing Sequence Cytochrome b gene Resistant_Mutants->Sequencing Identify_Mutations Identify Amino Acid Substitutions Sequencing->Identify_Mutations Confirmation Site-directed mutagenesis in WT Identify_Mutations->Confirmation Verify_Resistance Verify Resistance Phenotype Confirmation->Verify_Resistance

Figure 2. Experimental workflow for genetic confirmation.

References

Side-by-side comparison of UK-2A and myxothiazol as respiratory inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, side-by-side comparison of two potent respiratory inhibitors, UK-2A and myxothiazol. Both compounds target the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain, a critical hub for cellular energy production. However, their distinct binding sites and mechanisms of action lead to different experimental outcomes. This document outlines their comparative inhibitory profiles, supported by experimental data and detailed protocols for key assays.

Mechanism of Action: A Tale of Two Binding Sites

The primary difference between this compound and myxothiazol lies in their binding sites within the cytochrome bc1 complex. This complex facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane. This process, known as the Q-cycle, involves two distinct ubiquinone/ubiquinol binding sites: the Qo (quinol oxidation) site and the Qi (quinone reduction) site.

This compound is a Qi site inhibitor, functioning similarly to the well-known inhibitor antimycin A.[1][2][3] It binds to the Qi site and blocks the transfer of electrons from the low-potential heme bL to ubiquinone, thereby inhibiting the reduction of ubiquinone to ubiquinol.

Myxothiazol , in contrast, is a Qo site inhibitor.[3][4][5][6][7] It binds to the Qo site and prevents the oxidation of ubiquinol, thus blocking the transfer of electrons to both the Rieske iron-sulfur protein (ISP) and the low-potential heme bL.

This fundamental difference in their binding sites is crucial for interpreting experimental results when using these inhibitors to probe mitochondrial function.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitor Binding Sites ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone Pool) ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATP_Synthase Complex V (ATP Synthase) ComplexIV->ATP_Synthase H+ gradient UK2A This compound UK2A->ComplexIII Inhibits Qi site Myxo Myxothiazol Myxo->ComplexIII Inhibits Qo site

Figure 1: Overview of the electron transport chain and inhibitor targets.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative parameters for this compound and myxothiazol based on available experimental data. It is important to note that direct comparisons of IC50 values can be influenced by the specific experimental conditions, such as the source of mitochondria or the cell type used.

ParameterThis compoundMyxothiazolReference
Binding Site Qi (Quinone reduction)Qo (Quinol oxidation)[1][2][4][6]
Inhibitory Potency vs. Antimycin A ~3-fold less potentN/A (different binding site)
IC50 (Oxygen Consumption) Not specified in provided results0.58 mol/mol cytochrome b (beef heart mitochondria)[8]
Effect on Mitochondrial Membrane Potential Rapid loss of potentialInhibition of respiration contributes to potential loss[1][2]
Induction of Reactive Oxygen Species (ROS) Less pronounced than Antimycin ACan induce H2O2 production[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments used to characterize respiratory inhibitors.

Measurement of Mitochondrial Respiration (Oxygen Consumption)

This protocol outlines the use of high-resolution respirometry to measure the effect of inhibitors on oxygen consumption in isolated mitochondria or permeabilized cells.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Respiration buffer (e.g., MiR05)

  • Isolated mitochondria or permeabilized cells

  • Respiratory substrates (e.g., pyruvate, malate, succinate)

  • ADP

  • This compound and myxothiazol stock solutions (in a suitable solvent like DMSO)

Procedure:

  • Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

  • Add 2 mL of respiration buffer to the respirometer chambers and allow the signal to stabilize.

  • Add the biological sample (e.g., 50-100 µg of mitochondrial protein or 1-2 million permeabilized cells).

  • Sequentially add respiratory substrates to stimulate different parts of the electron transport chain (e.g., pyruvate and malate for Complex I-linked respiration, followed by succinate for Complex II-linked respiration).

  • Initiate state 3 respiration by adding a saturating concentration of ADP.

  • Once a stable oxygen consumption rate is achieved, titrate in the inhibitor (this compound or myxothiazol) in a stepwise manner to determine the IC50 value.

  • Record the oxygen consumption rate at each inhibitor concentration.

start Start calibrate Calibrate Respirometer start->calibrate add_buffer Add Respiration Buffer calibrate->add_buffer add_sample Add Biological Sample (Mitochondria or Cells) add_buffer->add_sample add_substrates Add Respiratory Substrates (e.g., Pyruvate, Malate, Succinate) add_sample->add_substrates add_adp Add ADP (Initiate State 3 Respiration) add_substrates->add_adp add_inhibitor Titrate Inhibitor (this compound or Myxothiazol) add_adp->add_inhibitor record Record Oxygen Consumption Rate add_inhibitor->record end End record->end

Figure 2: Workflow for measuring mitochondrial oxygen consumption.
Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to measure changes in mitochondrial membrane potential in intact cells.

Materials:

  • Intact cells cultured in a multi-well plate

  • Cell culture medium

  • TMRE stock solution

  • This compound and myxothiazol stock solutions

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or myxothiazol for the desired duration.

  • In the final 30 minutes of treatment, add TMRE to the culture medium at a non-quenching concentration (e.g., 25-100 nM).

  • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Add fresh PBS or a suitable imaging buffer to the wells.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation ~549 nm, emission ~575 nm) or visualize the cells using a fluorescence microscope.

  • A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_inhibitor Treat with this compound or Myxothiazol seed_cells->treat_inhibitor add_tmre Add TMRE Fluorescent Dye treat_inhibitor->add_tmre wash_cells Wash Cells with PBS add_tmre->wash_cells measure_fluorescence Measure Fluorescence wash_cells->measure_fluorescence analyze Analyze Data (Decreased fluorescence = Depolarization) measure_fluorescence->analyze end End analyze->end

Figure 3: Protocol for measuring mitochondrial membrane potential.

Concluding Remarks

This compound and myxothiazol are invaluable tools for dissecting the function of the mitochondrial electron transport chain. Their distinct binding sites on the cytochrome bc1 complex—the Qi site for this compound and the Qo site for myxothiazol—allow for the specific interrogation of different steps in the Q-cycle. Understanding these differences is paramount for the accurate design and interpretation of experiments in cellular bioenergetics and drug discovery. The provided data and protocols serve as a guide for researchers to effectively utilize these inhibitors in their studies.

References

Safety Operating Guide

Proper Disposal Procedures for UK-2A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of UK-2A, a potent antifungal agent. By adhering to these procedures, laboratories can maintain a safe working environment and comply with regulatory standards.

This compound is a natural product that exhibits significant antifungal activity through the inhibition of the mitochondrial electron transport chain. Understanding its mode of action is critical for appreciating the potential hazards and ensuring appropriate handling and disposal.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for a comprehensive understanding of the compound's characteristics.

PropertyValue
Molecular Formula C₂₆H₃₀N₂O₉
Molecular Weight 514.5 g/mol
Appearance Solid (form may vary)
Solubility Soluble in organic solvents such as DMSO and ethanol

Hazard Identification and Safety Precautions

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety information for fenpicoxamid, a fungicide that is metabolized into this compound, and the known biological activity of this compound. Fenpicoxamid is classified as harmful if inhaled and causes eye irritation. Therefore, it is crucial to handle this compound with appropriate caution.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, use a properly fitted respirator.

  • Lab Coat: A standard laboratory coat should be worn.

Proper Disposal Procedures

The following step-by-step procedures should be followed for the disposal of this compound and contaminated materials.

  • Waste Segregation:

    • All solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, microfuge tubes), and personal protective equipment (gloves, etc.), should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.

  • Waste Container Labeling:

    • Label all waste containers with "Hazardous Waste" and the full chemical name "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date the waste was first added to the container.

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup. Do not attempt to dispose of this compound down the drain or in regular trash.

Experimental Protocols

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound functions by inhibiting the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[1] Specifically, it binds to the Qi site of cytochrome b, which prevents the reduction of ubiquinone to ubiquinol.[1] This disruption of the electron flow leads to a decrease in ATP synthesis and ultimately, fungal cell death.

Experimental Workflow for Assessing Mitochondrial Respiration Inhibition:

G cluster_prep Sample Preparation cluster_assay Respirometry Assay cluster_analysis Data Analysis isolate_mito Isolate mitochondria from fungal cells or tissue measure_baseline Measure baseline oxygen consumption rate (OCR) isolate_mito->measure_baseline prep_reagents Prepare assay buffer and respiratory substrates (e.g., succinate) prep_reagents->measure_baseline add_uk2a Inject this compound at varying concentrations measure_baseline->add_uk2a measure_inhibition Measure OCR post-injection to determine inhibition add_uk2a->measure_inhibition calc_ic50 Calculate IC50 value for OCR inhibition measure_inhibition->calc_ic50 G cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone Proton_Gradient Proton Gradient ComplexI->Proton_Gradient H+ ComplexII Complex II ComplexII->Ubiquinone ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC ComplexIII->Proton_Gradient H+ ComplexIV Complex IV CytochromeC->ComplexIV ComplexIV->Proton_Gradient H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP UK2A This compound UK2A->ComplexIII Inhibition at Qi site Proton_Gradient->ATP_Synthase

References

Essential Safety and Logistical Information for Handling UK-2A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of UK-2A, a potent antifungal antibiotic isolated from Streptomyces sp. 517-02. Given the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 167173-85-5), this guidance is based on the safety protocols for Antimycin A, a structurally and functionally similar compound, and general best practices for handling potent microbial metabolites. It is imperative to supplement this guidance with a substance-specific risk assessment and, whenever possible, to obtain a supplier-provided SDS.

Hazard Identification and Personal Protective Equipment (PPE)

Assumed Hazard Classification (based on Antimycin A):

  • Acute Oral Toxicity: Category 2 (Fatal if swallowed)

  • Aquatic Hazard: Acute and Chronic Category 1 (Very toxic to aquatic life with long-lasting effects)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or other appropriate material, inspected before use.To prevent skin contact with the compound.
Eye Protection Safety glasses with side-shields or gogglesANSI Z87.1 certified.To protect eyes from splashes or airborne particles.
Respiratory Protection NIOSH-approved respiratorN95 or higher, depending on the procedure and potential for aerosol generation.To prevent inhalation of the compound, especially when handling powders.
Skin and Body Protection Laboratory coatFully buttoned.To protect skin and clothing from contamination.
Additional Protection Face shieldRecommended when there is a significant risk of splashing.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound. The following workflow outlines the key steps from preparation to disposal.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Assemble PPE prep_area->gather_ppe gather_materials Gather Materials gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Weigh & Transfer in Ventilated Enclosure don_ppe->weigh_transfer dissolve Dissolve/Prepare Solution weigh_transfer->dissolve conduct_experiment Conduct Experiment dissolve->conduct_experiment decontaminate_surfaces Decontaminate Surfaces conduct_experiment->decontaminate_surfaces Experiment Complete dispose_waste Dispose of Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound, from initial preparation to final disposal.

Experimental Protocols: Key Considerations
  • Engineering Controls: All manipulations of solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.

  • Weighing: Use a balance inside the fume hood or a containment glove box.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid generating dust or aerosols.

  • Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area, and follow established laboratory procedures for hazardous material cleanup. Do not attempt to clean a large spill without appropriate training and PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste:

    • Unused this compound and contaminated solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • The waste must be disposed of through an approved hazardous waste disposal program, in accordance with local, state, and federal regulations.

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered hazardous waste.

    • These materials should be collected in a separate, labeled hazardous waste container for disposal.

  • Decontamination:

    • Work surfaces and equipment should be thoroughly decontaminated after use. The choice of decontaminating agent will depend on the solvent used for this compound. Consult your institution's safety office for appropriate decontamination procedures.

By adhering to these guidelines, researchers can minimize the risks associated with handling the potent antifungal agent this compound and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.